Isobutylene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8, Array | |
| Record name | ISOBUTYLENE | |
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| Record name | ISOBUTENE | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |
| Record name | 1-Propene, 2-methyl-, dimer | |
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| Record name | 1-Propene, 2-methyl-, tetramer | |
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| Record name | Polyisobutylene | |
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| Record name | 1-Propene, 2-methyl-, trimer | |
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| Record name | 1-Propene, 2-methyl-, pentamer | |
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| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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DSSTOX Substance ID |
DTXSID9020748 | |
| Record name | Isobutene | |
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Molecular Weight |
56.11 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
| Record name | ISOBUTYLENE | |
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| Record name | Isobutylene | |
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Boiling Point |
19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |
| Record name | ISOBUTYLENE | |
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| Record name | Isobutylene | |
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Flash Point |
-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |
| Record name | ISOBUTYLENE | |
| Source | CAMEO Chemicals | |
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| Record name | Isobutylene | |
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Solubility |
Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |
| Record name | ISOBUTYLENE | |
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| Record name | Isobutylene | |
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Density |
0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |
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Vapor Density |
1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |
| Record name | ISOBUTYLENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |
| Record name | ISOBUTYLENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Color/Form |
Colorless gas, Colorless volatile liquid or easily liquefied gas | |
CAS No. |
115-11-7, 68037-14-9 | |
| Record name | ISOBUTYLENE | |
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| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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| Record name | Isobutene | |
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| Record name | 2-methylpropene | |
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| Record name | ISOBUTYLENE | |
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| Record name | Isobutylene | |
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Melting Point |
-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isobutylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Foundational & Exploratory
isobutylene reaction mechanisms in organic chemistry
An In-depth Technical Guide to Isobutylene Reaction Mechanisms
Introduction
This compound (2-methylpropene) is a four-carbon branched alkene of significant industrial value, serving as a key building block for a wide range of products including fuel additives, synthetic rubber, and various specialty chemicals.[1][2] Its unique structure, featuring a disubstituted carbon atom in its double bond, dictates its reactivity, making it highly susceptible to electrophilic attack and cationic polymerization. This guide provides a detailed exploration of the core reaction mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development and organic chemistry.
Electrophilic Addition: Acid-Catalyzed Hydration
One of the most fundamental reactions of this compound is its acid-catalyzed hydration to form tert-butanol (B103910). This reaction proceeds via a classic electrophilic addition mechanism and is a cornerstone example of Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond.
Mechanism of Reaction
The reaction mechanism occurs in three distinct steps:
-
Protonation of the Alkene : The reaction is initiated by the electrophilic attack of a hydronium ion (H₃O⁺) on the π-electrons of the this compound double bond. The proton adds to the terminal CH₂ group, leading to the formation of a highly stable tertiary carbocation intermediate.[3][4] This step is the rate-determining step of the reaction.[3]
-
Nucleophilic Attack by Water : The electron-deficient carbocation is a potent electrophile. A water molecule, acting as a nucleophile, attacks the carbocation, forming a new carbon-oxygen bond and resulting in a protonated alcohol (an oxonium ion).[4]
-
Deprotonation : A final, rapid deprotonation step occurs where another water molecule acts as a base, removing a proton from the oxonium ion. This step regenerates the acid catalyst (H₃O⁺) and yields the final product, tert-butanol.[4][5]
Visualization of Hydration Pathway
Caption: Acid-catalyzed hydration of this compound to tert-butanol.
Quantitative Data: Hydration Kinetics
The kinetics of this compound hydration have been studied under various conditions, providing insight into the reaction's thermodynamics and transition state.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 66 - 69 kJ mol⁻¹ | Hydration over Amberlyst-15 catalyst | [6] |
| Arrhenius Energy | 27.1 ± ~1.0 kcal mol⁻¹ | Hydration at 100 bar, 90-120 °C | [7] |
| Entropy of Activation (ΔS‡) | -7.7 cal deg⁻¹ mole⁻¹ | 25-50 °C | [8] |
| Volume of Activation (ΔV‡) | -11.5 ± ~1.0 cm³ mole⁻¹ | 35 °C | [7][8] |
Experimental Protocol: Synthesis of tert-Butanol
This protocol describes a representative lab-scale synthesis of tert-butanol from this compound.
-
Apparatus Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is placed in an ice-water bath to control the reaction temperature.
-
Reagent Preparation : Prepare a 50% (v/v) aqueous solution of sulfuric acid (H₂SO₄) by slowly adding concentrated sulfuric acid to an equal volume of deionized water with constant cooling and stirring.
-
Reaction Initiation : Add 100 mL of the 50% H₂SO₄ solution to the reaction flask and cool it to below 20°C in the ice bath.
-
This compound Addition : Slowly add 0.5 moles of liquefied this compound (approx. 28 g) through the dropping funnel into the stirred acid solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 20°C.
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.
-
Workup and Isolation : Transfer the reaction mixture to a separatory funnel. The upper layer contains the crude tert-butanol. Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% sodium carbonate solution, and finally with 50 mL of brine.
-
Drying and Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by simple distillation. Collect the fraction boiling at 82-83°C.
Cationic Polymerization
This compound is highly reactive in cationic polymerization, a process used to produce polythis compound (B167198) (PIB), a polymer with applications ranging from lubricants and adhesives to fuel additives.[9] The reaction is typically initiated by a Lewis acid in the presence of a protogen co-catalyst, such as water.[10][11]
Mechanism of Reaction
The mechanism is a chain reaction involving three key stages: initiation, propagation, and chain transfer/termination.
-
Initiation : A Lewis acid (e.g., AlCl₃, EtAlCl₂) reacts with a protogen (e.g., H₂O, t-BuCl) to generate a highly acidic proton or a carbocation.[10][12] This species then attacks an this compound monomer, forming the initial tert-butyl carbocation that starts the polymer chain. Computational studies suggest that for the AlCl₃/H₂O system, a complex of two AlCl₃ molecules and one H₂O molecule is required to generate a sufficiently acidic proton for efficient initiation.[10][11]
-
Propagation : The carbocation at the end of the growing polymer chain repeatedly attacks the double bond of new this compound monomers. Each addition regenerates the tertiary carbocation at the new chain end, allowing the polymer to grow rapidly.
-
Chain Transfer/Termination : The polymerization process ceases when the growing carbocation is neutralized. This most commonly occurs via β-proton elimination from the terminal unit, which regenerates the proton-catalyst complex and creates a terminal double bond (exo-olefin) on the polymer chain.[13][14] This is technically a chain transfer event, as the catalyst is free to initiate a new chain.
Visualization of Polymerization Pathway
Caption: Cationic polymerization of this compound via a chain-growth mechanism.
Quantitative Data: Polymerization Control
The molecular weight and end-group functionality of polythis compound are highly dependent on reaction conditions and the catalyst system employed.
| Catalyst System | Solvent / Temp. | [CEE]/[EADC] Ratio | Polymerization Rate | Resulting Polymer (Mn) | Reference |
| EtAlCl₂ / CEE | Dry Hexanes / 0°C | 1 - 1.5 | [Mₙ⁺] = 1.8 x 10⁻¹¹ M | Mn proportional to [IB]₀ | [15] |
| EtAlCl₂ / CEE | Wet Hexanes / 0°C | 1 | 5x higher than dry | - | [15] |
| H₂O/ⁱBu₂AlCl | Toluene / -20°C | - | Slow | Up to 55,000 g mol⁻¹ | [16] |
| AlCl₃ / iPr₂O | CH₂Cl₂ | - | - | Mn = 1,100 - 1,800 | [17] |
| CEE: bis(2-chloroethyl) ether; EADC: ethylaluminum dichloride; [IB]₀: initial this compound concentration. |
Experimental Protocol: Synthesis of Polythis compound
This protocol outlines a general procedure for the cationic polymerization of this compound.[10][11][18]
-
Reactor Preparation : A jacketed glass reactor equipped with a mechanical stirrer and nitrogen inlet/outlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Solvent and Monomer Charging : The reactor is charged with a mixture of butanes or another inert hydrocarbon solvent (e.g., hexane) and cooled to the desired reaction temperature (e.g., -20°C to +10°C).[10][16] Liquefied this compound monomer is then transferred into the reactor.
-
Catalyst Preparation : In a separate dry flask under nitrogen, the Lewis acid catalyst (e.g., AlCl₃ as a fine powder or a solution of EtAlCl₂) is prepared. A controlled amount of a protogen co-catalyst, such as water or an ether complex, is added.[10][15]
-
Polymerization : The catalyst solution is slowly added to the vigorously stirred, cooled monomer solution in the reactor. The polymerization is typically very rapid and exothermic; the temperature should be carefully controlled via the reactor jacket.
-
Quenching : After the desired reaction time (e.g., 10-30 minutes), the polymerization is terminated by adding a quenching agent, such as methanol (B129727) or aqueous sodium hydroxide, to destroy the catalyst.
-
Product Isolation : The polymer solution is washed several times with water to remove catalyst residues. The solvent is then removed under reduced pressure to yield the polythis compound polymer.
-
Characterization : The resulting polymer's molecular weight (Mn) and polydispersity (Mw/Mn) can be determined using Gel Permeation Chromatography (GPC).
Oxidation Reactions
The oxidation of this compound is mechanistically complex, often proceeding through radical pathways to yield a variety of oxygenated products. Key products include methacrolein, acetone, and epoxides.[19][20] The reaction pathways are highly dependent on temperature, pressure, and the presence of catalysts.
The mechanism often involves the formation of an allylic isobutenyl radical through hydrogen abstraction from one of the methyl groups.[19][21] This radical can then react with oxygen to form peroxy radicals, which undergo further reactions and decompositions to form the final products.[20] For instance, one proposed pathway involves the addition of a hydroxyl radical to the double bond, followed by peroxy radical formation and subsequent decomposition.[20]
Due to the complexity and multiplicity of pathways, a single, universally accepted mechanism is difficult to define and is beyond the scope of this guide. Research in this area often relies on detailed kinetic modeling of large reaction networks comprising hundreds of elementary reactions.[19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H8 | CID 8255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Solved 7. (5) Acid-catalyzed hydration of this compound | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cenwaypib.com [cenwaypib.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in catalytic chain transfer polymerization of this compound: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cationic polymerization of this compound in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Effects of Ether on the Cationic Polymerization of this compound Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2020084557A1 - Process for preparing high reactive polythis compound - Google Patents [patents.google.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]
In-Depth Technical Guide to the Theoretical Studies of Isobutylene's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to investigate the electronic structure of isobutylene (2-methylpropene). This compound, a key industrial chemical and a fundamental building block in organic chemistry, possesses a unique electronic structure that governs its reactivity and spectroscopic properties. Understanding this structure is crucial for applications ranging from polymer chemistry to the design of novel pharmaceuticals. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visual representations of the concepts discussed.
Theoretical Framework: Unveiling the Electronic Landscape
The electronic structure of this compound is primarily investigated using ab initio quantum chemistry methods. These "first-principles" calculations solve the Schrödinger equation to determine the energies and wavefunctions of the molecule's electrons. Several levels of theory are commonly employed, each offering a different balance of accuracy and computational cost.
Commonly Employed Theoretical Methods:
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant.
-
Møller-Plesset Perturbation Theory (MP2): This method improves upon HF by including electron correlation as a perturbation. MP2 calculations provide more accurate results for ground-state properties.
-
Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their favorable balance of accuracy and cost. Functionals like B3LYP are commonly used to study the electronic structure of organic molecules like this compound.
-
Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2): For studying electronically excited states, multireference methods like CASSCF and its perturbative correction, CASPT2, are often necessary.[1][2][3][4][5] These methods can accurately describe the complex electronic configurations of excited states.
A crucial component of these calculations is the choice of a basis set , which is a set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a commonly used choice for calculations on this compound, providing a good description of the electronic structure.[6]
Quantitative Data: A Numerical Snapshot of this compound's Electrons
Theoretical calculations provide a wealth of quantitative data about the electronic structure of this compound. This data is essential for interpreting experimental spectra and understanding the molecule's chemical behavior.
Molecular Orbital Energies
The molecular orbitals (MOs) of this compound describe the spatial distribution and energy of its electrons. The energies of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of its reactivity. The table below presents the calculated energies of the valence molecular orbitals of this compound.
| Molecular Orbital | Symmetry | Energy (eV)[7] |
| HOMO | 2b₁ (π) | -9.23 |
| 6a₁ | -11.10 | |
| 1a₂ | -12.79 | |
| 5a₁ | -13.59 | |
| 4a₁ | -14.63 | |
| 1b₂ | -15.93 |
Ionization Potentials
The ionization potential (IP) is the energy required to remove an electron from a molecule. Photoelectron spectroscopy (PES) is the primary experimental technique for measuring IPs. Theoretical calculations can predict vertical ionization potentials, which correspond to the removal of an electron without any change in the molecular geometry.
| State of Ion | Experimental Adiabatic IP (eV)[7] |
| ²B₁ | 9.23 |
| ²A₁ | 11.10 |
| ²A₂ | 12.79 |
| ²A₁ | 13.59 |
| ²A₁ | 14.63 |
| ²B₂ | 15.93 |
Electronic Excitation Energies
Experimental Validation: Probing the Electronic Structure
Experimental techniques provide the ultimate benchmark for theoretical models of electronic structure. For this compound, photoelectron spectroscopy is a powerful tool for directly probing the energies of its molecular orbitals.
Photoelectron Spectroscopy (PES)
In PES, a sample is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in the molecule can be determined.
Detailed Experimental Protocol for He(I) Photoelectron Spectroscopy of this compound: [7]
-
Photon Source: A windowless helium glow discharge lamp is used to generate He(I) radiation with an energy of 21.22 eV.
-
Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber. The sample is degassed through several freeze-pump-thaw cycles before use.
-
Electron Energy Analyzer: A hemispherical electrostatic analyzer is used to measure the kinetic energy of the emitted photoelectrons. The analyzer is rotatable to allow for the measurement of the angular distribution of the photoelectrons.
-
Detector: An electron multiplier is used to detect the energy-resolved photoelectrons.
-
Data Acquisition: The photoelectron intensity is measured as a function of electron kinetic energy. Spectra are typically recorded over a range of angles (e.g., 40° to 120°) to determine the asymmetry parameter (β), which provides information about the character of the molecular orbital from which the electron was ejected.
-
Calibration: The energy scale is calibrated using a known standard, such as the ionization potentials of argon or xenon.
Visualizing the Concepts
Diagrams are essential for understanding the complex relationships in electronic structure theory and experimental workflows.
Caption: A typical workflow for a computational chemistry study of electronic structure.
Caption: A simplified molecular orbital energy level diagram for this compound.
Comparison of Theoretical and Experimental Data
A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, the calculated ionization potentials can be directly compared with the values obtained from photoelectron spectroscopy. The good agreement between the theoretical and experimental IPs, as shown in the tables above, lends confidence to the computational models. Discrepancies between theory and experiment can often be attributed to factors such as the limitations of the theoretical method, the size of the basis set, or vibrational effects not fully accounted for in the calculation. Comparing experimental and theoretical data is a crucial step in refining computational models to achieve higher accuracy.[9]
Conclusion
The study of this compound's electronic structure through a combination of theoretical calculations and experimental techniques provides a detailed picture of its chemical behavior. This guide has outlined the key computational methods, presented quantitative data on its molecular orbitals and ionization potentials, detailed the experimental protocol for photoelectron spectroscopy, and visualized the core concepts. This integrated approach is indispensable for researchers in chemistry and drug development who rely on a deep understanding of molecular properties to drive innovation.
References
- 1. arxiv.org [arxiv.org]
- 2. 3.3.8. CASPT2 — A Many Body Perturbation Program — Molcas Manual (version 25.10) [molcas.gitlab.io]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. 10.5 Excited states. [molcas.org]
- 6. aanda.org [aanda.org]
- 7. Millimetre and submillimetre spectroscopy of isobutene and its detection in the molecular cloud G+0.693 | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. Simulation of the VUV Absorption Spectra of Oxygenates and Hydrocarbons: A Joint Theoretical–Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methylpropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methylpropene, also known as isobutylene. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile C4 hydrocarbon. The guide covers its fundamental physical characteristics, key chemical reactions with detailed experimental protocols, and relevant spectroscopic data for identification and characterization. All quantitative data is summarized in structured tables for ease of reference, and key reaction pathways and experimental workflows are visualized using diagrams.
Introduction
2-Methylpropene ((CH₃)₂C=CH₂) is a branched alkene of significant industrial importance. It serves as a crucial building block in the synthesis of various polymers, fuel additives, and specialty chemicals. Its unique reactivity, stemming from the presence of a terminal double bond and two methyl groups on one of the vinyl carbons, makes it a valuable intermediate in organic synthesis. This guide aims to provide a thorough understanding of its properties and reactivity to facilitate its application in research and development.
Physical Properties
2-Methylpropene is a colorless, flammable gas at room temperature and atmospheric pressure, possessing a faint petroleum-like odor. Its key physical properties are summarized in Table 1.
Table 1: Physical Properties of 2-Methylpropene
| Property | Value |
| Molecular Formula | C₄H₈ |
| Molecular Weight | 56.11 g/mol |
| Melting Point | -140.3 °C |
| Boiling Point | -6.9 °C |
| Density (liquid) | 0.5879 g/cm³ |
| Vapor Density | 1.94 (Air = 1) |
| Vapor Pressure | 3278 mmHg at 37.7 °C |
| Refractive Index (n_D) | 1.381 |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Very soluble in ethanol, ether, and benzene. |
| Autoignition Temperature | 465 °C (869 °F) |
| Flash Point | -80 °C (-112 °F) (closed cup) |
Chemical Properties and Key Reactions
The chemical reactivity of 2-methylpropene is dominated by its carbon-carbon double bond, making it susceptible to a variety of addition reactions. The tertiary carbocation intermediate formed during many of these reactions is relatively stable, influencing the regioselectivity of the products.
Synthesis of 2-Methylpropene
A common laboratory-scale synthesis of 2-methylpropene involves the acid-catalyzed dehydration of 2-methyl-2-propanol (tert-butyl alcohol).
Objective: To synthesize 2-methylpropene via the E1 elimination of water from 2-methyl-2-propanol.
Materials:
-
2-methyl-2-propanol (tert-butyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous oxalic acid
-
Ice bath
-
Distillation apparatus
-
Gas collection apparatus (e.g., gas syringe or collection over water)
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Set up a distillation apparatus with a round-bottom flask, a fractionating column (optional, for improved purity), a condenser, and a receiving flask cooled in an ice bath. If collecting the gaseous product, a gas delivery tube can be attached to the receiving flask adapter.
-
In the round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid to 2-methyl-2-propanol. A typical ratio is approximately 1:4 (acid:alcohol) by volume. The reaction is exothermic and should be cooled in an ice bath during the addition.
-
Gently heat the reaction mixture to initiate the dehydration. The temperature should be carefully controlled to favor the elimination reaction and minimize side reactions. 2-Methylpropene, being a gas, will distill as it is formed.
-
The gaseous product is passed through a drying tube containing a suitable drying agent like anhydrous calcium chloride to remove any entrained water.
-
The purified 2-methylpropene gas can be collected in a gas syringe or by displacement of water in an inverted graduated cylinder.
-
Characterize the product by its physical properties (boiling point) and spectroscopic methods (IR and NMR).
Diagram 1: Experimental Workflow for the Synthesis of 2-Methylpropene
Caption: Workflow for the synthesis and purification of 2-methylpropene.
Cationic Polymerization
2-Methylpropene readily undergoes cationic polymerization to form polythis compound (B167198), a polymer with a wide range of applications, from adhesives to fuel additives.[1] The reaction is typically initiated by a strong acid or a Lewis acid in the presence of a co-catalyst.[1][2]
Objective: To synthesize polythis compound via cationic polymerization of 2-methylpropene.
Materials:
-
2-Methylpropene (this compound)
-
Initiator system: e.g., Aluminum chloride (AlCl₃) with a trace amount of water as a co-initiator, or Boron trifluoride (BF₃).
-
Inert solvent (e.g., hexane (B92381) or methylene (B1212753) chloride)
-
Dry ice/acetone (B3395972) bath for low-temperature control
-
Quenching agent (e.g., methanol)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line or glove box)
Procedure:
-
All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can interfere with the polymerization.
-
Cool the reaction flask containing the inert solvent to the desired low temperature (typically between -10°C and -100°C) using a dry ice/acetone bath.
-
Introduce the initiator, such as a solution of AlCl₃ in the reaction solvent, into the cooled flask.
-
Slowly bubble gaseous 2-methylpropene through the initiator solution or add liquefied 2-methylpropene dropwise. The polymerization is often rapid and exothermic, so careful control of the addition rate and temperature is crucial.
-
After the desired reaction time, quench the polymerization by adding a small amount of methanol (B129727). This will terminate the growing polymer chains.
-
Allow the reaction mixture to warm to room temperature. The polymer can be isolated by evaporating the solvent and any unreacted monomer. For higher purity, the polymer can be precipitated by adding the reaction mixture to a non-solvent like methanol, followed by filtration and drying under vacuum.
-
Characterize the resulting polythis compound by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its structure.
Diagram 2: Cationic Polymerization of 2-Methylpropene
Caption: Key stages in the cationic polymerization of 2-methylpropene.
Acid-Catalyzed Hydration
In the presence of an acid catalyst, 2-methylpropene reacts with water to form 2-methyl-2-propanol. The reaction proceeds via a stable tertiary carbocation intermediate, following Markovnikov's rule.[3][4]
Objective: To synthesize 2-methyl-2-propanol from 2-methylpropene.
Materials:
-
2-Methylpropene
-
Dilute aqueous sulfuric acid (e.g., 50% H₂SO₄)
-
Reaction vessel equipped with a gas inlet and stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Place the dilute sulfuric acid in the reaction vessel and cool it in an ice bath.
-
Bubble 2-methylpropene gas through the cold, stirred acid solution. The reaction is an electrophilic addition.
-
After the reaction is complete (indicated by the cessation of gas absorption), transfer the mixture to a separatory funnel.
-
Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and purify the 2-methyl-2-propanol by distillation.
-
Confirm the identity and purity of the product using techniques like boiling point determination, IR, and NMR spectroscopy.
Diagram 3: Mechanism of Acid-Catalyzed Hydration
Caption: Reaction pathway for the hydration of 2-methylpropene.
Addition of Hydrogen Halides
2-Methylpropene reacts with hydrogen halides (e.g., HBr, HCl) to form the corresponding tert-butyl halides. The reaction follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the double bond.[5][6]
Objective: To synthesize 2-bromo-2-methylpropane (B165281) from 2-methylpropene.
Materials:
-
2-Methylpropene
-
Concentrated hydrobromic acid (HBr)
-
Reaction vessel with a gas inlet
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Cool the concentrated hydrobromic acid in an ice bath in the reaction vessel.
-
Slowly bubble 2-methylpropene gas through the cold acid.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the lower organic layer (the product is denser than the aqueous acid).
-
Wash the organic layer with cold water, then with a dilute sodium bicarbonate solution to remove excess acid, and finally with water again.
-
Dry the crude product over anhydrous sodium sulfate.
-
Purify the 2-bromo-2-methylpropane by distillation.
-
Characterize the product by its boiling point and spectroscopic analysis.
Ozonolysis
Ozonolysis of 2-methylpropene, followed by a reductive workup, cleaves the double bond to yield acetone and formaldehyde.[7] This reaction is a classic method for determining the position of a double bond in an alkene.
Objective: To cleave the double bond of 2-methylpropene to form acetone and formaldehyde.
Materials:
-
2-Methylpropene
-
Ozone generator
-
Solvent (e.g., methanol or dichloromethane), cooled to -78 °C
-
Reducing agent for workup (e.g., zinc dust and acetic acid, or dimethyl sulfide)
-
Apparatus for gas dispersion (e.g., a fritted glass bubbler)
-
Reaction vessel with a gas outlet
Procedure:
-
Dissolve 2-methylpropene in the chosen solvent in a reaction vessel cooled to -78 °C with a dry ice/acetone bath.
-
Bubble ozone gas from an ozone generator through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove the excess ozone.
-
Reductive Workup: Add the reducing agent (e.g., zinc dust and a small amount of acetic acid, or dimethyl sulfide) to the cold solution.
-
Allow the mixture to warm to room temperature and stir for a period to ensure complete reduction of the ozonide intermediate.
-
The products, acetone and formaldehyde, can be identified and quantified using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or by forming derivatives (e.g., 2,4-dinitrophenylhydrazones) which can be isolated and characterized.
Diagram 4: Ozonolysis of 2-Methylpropene
Caption: Ozonolysis reaction of 2-methylpropene.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of 2-methylpropene.
Table 2: Spectroscopic Data for 2-Methylpropene
| Technique | Key Features |
| ¹H NMR | Two signals are observed: a singlet at approximately 1.7 ppm corresponding to the six equivalent methyl protons, and a singlet at about 4.6 ppm for the two equivalent vinyl protons. |
| ¹³C NMR | Three signals are present: one for the two equivalent methyl carbons, one for the quaternary vinyl carbon, and one for the methylene (=CH₂) carbon. |
| IR Spectroscopy | Characteristic peaks include C-H stretching vibrations just above 3000 cm⁻¹, a C=C stretching vibration around 1650 cm⁻¹, and an out-of-plane bending for the =CH₂ group around 890 cm⁻¹. |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 56. A prominent peak is often observed at m/z = 41, corresponding to the stable allyl cation formed by the loss of a methyl group. |
Safety and Handling
2-Methylpropene is a highly flammable gas and can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. As a liquefied gas, contact can cause frostbite. Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2-methylpropene. The tabulated data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of the synthesis, reactivity, and characterization of 2-methylpropene is crucial for its effective utilization in various scientific and industrial applications.
References
An In-depth Technical Guide to the Reactivity of Isobutylene with Electrophiles and Radicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylene (2-methylpropene), a C4 branched alkene, serves as a versatile building block in organic synthesis and polymer chemistry. Its unique structural feature—a disubstituted terminal double bond—governs its reactivity towards electrophilic and radical species, leading to a variety of valuable products. This technical guide provides a comprehensive overview of the core principles governing the reactions of this compound with electrophiles and radicals. It delves into the underlying mechanisms, regioselectivity, and kinetics of these transformations. Furthermore, this guide presents detailed experimental protocols for key reactions and summarizes quantitative data to facilitate comparative analysis. Visual diagrams of reaction pathways and experimental workflows are provided to enhance understanding. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize this compound in their synthetic endeavors.
Reactivity with Electrophiles
The electron-rich π-bond of this compound makes it highly susceptible to attack by electrophiles. The reaction proceeds via an electrophilic addition mechanism, which is characterized by the formation of a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction's regioselectivity.
Mechanism of Electrophilic Addition
The electrophilic addition to this compound is a two-step process:
-
Electrophilic Attack and Formation of a Carbocation: The electrophile (E⁺) attacks the π-bond of this compound, leading to the formation of a carbocation intermediate. This compound can form either a primary or a tertiary carbocation. The tertiary carbocation is significantly more stable due to the electron-donating inductive effect and hyperconjugation from the three methyl groups.[1][2] Consequently, the formation of the tertiary carbocation is the favored pathway.[3][4] This preferential formation of the more stable carbocation is the basis of Markovnikov's rule.[5][6][7]
-
Nucleophilic Capture: The resulting carbocation is a highly reactive electrophile that is rapidly captured by a nucleophile (Nu⁻) to form the final addition product.[4][8]
The overall rate of electrophilic addition is typically dependent on the concentration of both the alkene and the electrophile, following second-order kinetics.[9] The initial electrophilic attack is the rate-determining step of the reaction.[9]
Regioselectivity: Markovnikov's Rule
In the electrophilic addition of protic acids (HX) to this compound, the hydrogen atom adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms (the CH₂ group), while the halide (X) adds to the more substituted carbon atom (the quaternary carbon). This is known as Markovnikov's rule.[5][6][7] This regioselectivity is a direct consequence of the formation of the more stable tertiary carbocation intermediate.[3][4] For example, the reaction of this compound with HCl exclusively yields tert-butyl chloride.[10]
Cationic Polymerization
Under strongly acidic conditions, the carbocation intermediate formed from the electrophilic attack on this compound can be attacked by another this compound molecule instead of a simple nucleophile. This process can repeat, leading to the formation of a long polymer chain. This is known as cationic polymerization.[3][11] Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), are commonly used as catalysts to initiate the polymerization.[12][13] The molecular weight and properties of the resulting polythis compound (B167198) can be controlled by adjusting reaction conditions such as temperature, solvent, and the nature of the initiator system.[11][12]
Quantitative Data: Reactivity of this compound with Electrophiles
The rate of electrophilic addition to this compound is significantly higher than that to less substituted alkenes, which can be attributed to the greater stability of the tertiary carbocation intermediate formed.[14][15] While a comprehensive table of comparative rate constants is difficult to compile due to varying reaction conditions across different studies, the relative reactivity generally follows the order of carbocation stability.
Table 1: Relative Rate of Electrophilic Addition of HBr to Alkenes
| Alkene | Relative Rate |
| Ethylene | 1 |
| Propene | ~10⁶ |
| This compound | ~10⁸ |
Note: These are approximate relative rates and can vary with reaction conditions.
Reactivity with Radicals
This compound can also react with radical species, although these reactions are often less straightforward than electrophilic additions. The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway.
Mechanism of Radical Addition
Free-radical addition to this compound typically proceeds through a chain reaction mechanism involving three stages:
-
Initiation: A radical initiator (e.g., a peroxide) decomposes upon heating or irradiation to generate free radicals.[16][17] These initiator radicals then react with a molecule like HBr to produce a bromine radical.[16][17]
-
Propagation: The bromine radical adds to the double bond of this compound. This addition can occur at either carbon of the double bond, leading to a primary or a tertiary radical. The tertiary radical is more stable and is, therefore, formed preferentially. This radical then abstracts a hydrogen atom from another HBr molecule to form the product and regenerate a bromine radical, which can continue the chain reaction.[16][17][18]
-
Termination: The chain reaction is terminated when two radicals combine.[17]
Regioselectivity: Anti-Markovnikov Addition
In the presence of peroxides, the radical addition of HBr to this compound yields 1-bromo-2-methylpropane (B43306) as the major product. This is in direct contrast to the electrophilic addition and is known as the anti-Markovnikov addition.[18] The regioselectivity is dictated by the formation of the more stable tertiary radical intermediate during the propagation step.[16][18] It is important to note that this anti-Markovnikov addition is generally only observed for HBr; the radical addition of HCl and HI is not synthetically useful.
Radical Polymerization
While cationic polymerization is the primary method for producing polythis compound, radical polymerization of this compound is also possible under specific conditions, often requiring specialized initiators or techniques.[4][19] The rate of free-radical polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration.[5]
Quantitative Data: Reactivity of this compound with Radicals
Obtaining precise and comparable kinetic data for the radical reactions of this compound is challenging. The activation energies for radical addition are influenced by factors such as reaction enthalpy and the stability of the resulting radical.[2][20][21]
Table 2: Activation Energies for Radical Addition to Alkenes
| Reaction | Activation Energy (kJ/mol) |
| H• + Ethylene | ~8 |
| H• + Propene | ~6 |
| H• + this compound | ~4 |
| CH₃• + Ethylene | ~30 |
| CH₃• + Propene | ~28 |
| CH₃• + this compound | ~25 |
Note: These are approximate values and can vary based on the specific radical and reaction conditions.
Experimental Protocols
The following are representative experimental protocols for the reaction of this compound with an electrophile and for its cationic polymerization.
Electrophilic Addition of HCl to this compound
Objective: To synthesize tert-butyl chloride from this compound and hydrogen chloride.
Materials:
-
This compound gas
-
Concentrated hydrochloric acid (37%)
-
Anhydrous calcium chloride
-
Ice-salt bath
-
Gas dispersion tube
-
Round-bottom flask with a two-neck adapter
-
Condenser
-
Drying tube
Procedure:
-
Set up a two-neck round-bottom flask in an ice-salt bath.
-
Equip the flask with a gas dispersion tube extending below the surface of the concentrated hydrochloric acid that will be added. The other neck should be fitted with a condenser topped with a drying tube.
-
Add a calculated amount of concentrated hydrochloric acid to the flask.
-
Slowly bubble this compound gas through the hydrochloric acid with gentle stirring. The reaction is exothermic, so maintain the temperature of the bath below 10 °C.
-
Continue the addition of this compound until the desired amount has been added or the reaction appears to be complete (e.g., by monitoring the consumption of this compound).
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution, and a final wash with cold water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Decant the dried product. The product, tert-butyl chloride, can be further purified by distillation if necessary.
Analysis: The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.[1][22][23][24][25]
Cationic Polymerization of this compound
Objective: To synthesize polythis compound via cationic polymerization using an AlCl₃ initiator.
Materials:
-
This compound, purified and dried
-
Aluminum trichloride (AlCl₃), anhydrous
-
Anhydrous hexane (B92381) (solvent)
-
Methanol (B129727) (for quenching)
-
Dry ice/acetone bath
-
Schlenk flask and line techniques for an inert atmosphere
-
Magnetic stirrer
Procedure:
-
Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to the desired reaction temperature (e.g., -80 °C) using a dry ice/acetone bath.
-
Add anhydrous hexane to the flask via a cannula.
-
Add the purified this compound monomer to the cold solvent.
-
In a separate dry container under an inert atmosphere, prepare a solution or slurry of AlCl₃ in anhydrous hexane.
-
Slowly add the AlCl₃ initiator to the stirred monomer solution. An exothermic reaction should be observed. Maintain the temperature of the reaction mixture.
-
Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.
-
Quench the polymerization by adding cold methanol to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polythis compound by filtration or decantation.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
Analysis: The molecular weight and molecular weight distribution of the resulting polythis compound can be determined by Gel Permeation Chromatography (GPC). The microstructure can be analyzed by ¹H and ¹³C NMR spectroscopy.
Visualizations
Signaling Pathways
Caption: Electrophilic addition to this compound.
Caption: Radical addition of HBr to this compound.
Experimental Workflow
Caption: General experimental workflow.
Conclusion
The reactivity of this compound with electrophiles and radicals is a cornerstone of its utility in chemical synthesis. The preferential formation of stable tertiary carbocation and radical intermediates dictates the regioselectivity of these reactions, leading to predictable and synthetically valuable outcomes. Electrophilic additions typically follow Markovnikov's rule, while radical additions of HBr proceed with anti-Markovnikov selectivity. Understanding the mechanisms, kinetics, and experimental parameters of these reactions is crucial for controlling product formation and developing new applications for this versatile monomer. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the reactivity of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Theoretical Study of Radical–Molecule Reactions with Negative Activation Energies in Combustion: Hydroxyl Radical Addition to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. ethz.ch [ethz.ch]
- 6. youtube.com [youtube.com]
- 7. US4558170A - Polythis compound process - Google Patents [patents.google.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. allen.in [allen.in]
- 11. youtube.com [youtube.com]
- 12. Method for initiating cationic polymerization of this compound by AlCl3 | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. sarthaks.com [sarthaks.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chemtube3d.com [chemtube3d.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An improved method for the analysis of the reaction products of the partial isobutane oxidation by gas chromatography using a green solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. mdpi.com [mdpi.com]
- 25. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Isobutylene Polymerization Initiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary initiation methods for isobutylene polymerization, with a focus on cationic polymerization, the most commercially and academically significant approach. This document includes structured data for easy comparison of initiation systems, detailed experimental protocols for key methods, and visualizations of the underlying chemical pathways.
Introduction to this compound Polymerization
This compound is a versatile monomer primarily polymerized via cationic methods to produce a wide range of polythis compound (B167198) (PIB) products.[1][2][3] These polymers are valued for their thermal stability, flexibility, and gas impermeability.[2] The molecular weight and end-group functionality of PIB are critical for its application, ranging from fuel additives and lubricants to sealants and modifiers in drug delivery systems.[2][3] The initiation step is the most crucial in determining the course of the polymerization and the final properties of the polymer.
Cationic Polymerization Initiation Methods
Cationic polymerization of this compound is initiated by electrophilic species that can generate a carbocation from the this compound monomer.[1][3] This process is highly sensitive to reaction conditions such as temperature, solvent polarity, and the presence of impurities.[4][5] The primary initiation systems can be broadly categorized into:
-
Lewis Acid-Based Systems: These are the most common and industrially relevant initiators. A Lewis acid co-initiator is used in conjunction with a proton source (protic initiator) or a carbocation source (cationogen).
-
Protic Acid Systems: Strong protic acids can directly protonate the this compound double bond to initiate polymerization.
-
Photoinitiation Systems: More recently, light-induced methods have been developed, offering temporal and spatial control over the polymerization.[6]
Lewis Acid-Based Initiation Systems
Lewis acids, such as titanium tetrachloride (TiCl₄), boron trichloride (B1173362) (BCl₃), and aluminum trichloride (AlCl₃), are powerful co-initiators for this compound polymerization.[3][4] They require an initiator, which can be a protic source like water or an alcohol, or a cationogen like an alkyl halide.[1][4]
The general mechanism involves the activation of the initiator by the Lewis acid to generate a carbocation, which then attacks the this compound monomer. The use of an electron donor, such as pyridine (B92270) or 2,4-dimethylpyridine (B42361) (DMP), is often employed to achieve a "living" or controlled polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[7][8]
Logical Relationship of Lewis Acid-Based Initiation
Caption: Logical flow of Lewis acid-based initiation for this compound polymerization.
Quantitative Data on Initiation Systems
The choice of initiation system significantly impacts the resulting polymer properties. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Lewis Acid-Based Initiation Systems for Living Cationic Polymerization
| Initiator System | Co-initiator | Electron Donor | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 5-tert-butyl-1,3-bis(2-chloro-2-propyl)benzene (t-Bu-m-DCC) | TiCl₄ | 2,4-dimethylpyridine (DMP) | Hexane/Methyl Chloride (60/40 v/v) | -80 to -50 | >5600 | Narrow | [7][9] |
| 1-chloro-1-phenylethane | TiCl₄ | Pyridine | Dichloromethane/Cyclohexane (40/60 v/v) | -30 | Varies with conversion | 1.15 - 1.20 | [8] |
| 2-chloro-2,4,4-trimethylpentane (TMPCl) | TiCl₄ | N,N-dimethylacetamide | CH₂Cl₂/Hexane (40/60 v/v) | -78 | Controlled | - | [10] |
| Cumyl acetate | BCl₃ | - | - | - | - | - | [4] |
| Tertiary Alkyl/Aryl Methyl Ether | BCl₃ | - | - | - | - | - | [4] |
Table 2: Photoinitiation System for Cationic Polymerization of this compound
| Photoinitiator System | Oxidizing Agent | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Exo-olefin Content (%) | Reference |
| Mn₂(CO)₁₀ | Diphenyl iodonium (B1229267) salt (Ph₂I⁺PF₆⁻) | CH₂Cl₂/n-hexane | -30 | 2000 - 12000 | < 1.7 - 1.9 | >90 | [6] |
Experimental Protocols
Protocol 1: Living Cationic Polymerization of this compound using a t-Bu-m-DCC/TiCl₄/DMP Initiating System
This protocol is based on the methodology described for a living cationic polymerization system.[7][9]
Materials:
-
5-tert-butyl-1,3-bis(2-chloro-2-propyl)benzene (t-Bu-m-DCC) (Initiator)
-
Titanium tetrachloride (TiCl₄) (Co-initiator)
-
2,4-dimethylpyridine (DMP) (Electron Donor)
-
This compound (Monomer)
-
Hexane (Solvent)
-
Methyl chloride (Solvent)
-
Methanol (B129727) (Terminating agent)
-
Argon or Nitrogen gas (Inert atmosphere)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermocouple, and inlet for inert gas and reagents.
-
Low-temperature cooling bath.
-
Syringes and cannulas for reagent transfer.
Procedure:
-
Reactor Preparation: Thoroughly dry and assemble the glass reactor under an inert atmosphere. Purge the reactor with argon or nitrogen gas.
-
Solvent and Reagent Preparation: Use dried and purified solvents. Prepare stock solutions of the initiator (t-Bu-m-DCC), co-initiator (TiCl₄), and electron donor (DMP) in the chosen solvent mixture (e.g., 60/40 v/v hexane/methyl chloride).
-
Reaction Setup:
-
Charge the reactor with the hexane/methyl chloride solvent mixture and cool it to the desired reaction temperature (e.g., -80 °C).
-
Add the desired amount of 2,4-dimethylpyridine (DMP) to the cooled solvent. The concentration of DMP should be in excess of any protic impurities.[7]
-
Add the initiator, t-Bu-m-DCC, to the reactor.
-
Condense a known amount of this compound monomer into the reactor.
-
-
Initiation:
-
Start the polymerization by adding the co-initiator, TiCl₄, to the reactor.
-
Monitor the reaction temperature closely, as the polymerization is exothermic.
-
-
Polymerization:
-
Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.
-
-
Termination:
-
Quench the polymerization by adding pre-chilled methanol to the reactor.
-
-
Product Isolation:
-
Allow the reactor to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polythis compound product under vacuum.
-
Experimental Workflow for Living Cationic Polymerization
Caption: Step-by-step workflow for living cationic polymerization of this compound.
Protocol 2: Visible-Light-Induced Cationic Polymerization of this compound
This protocol is based on a photoinitiation system for this compound polymerization.[6]
Materials:
-
Dimanganese decacarbonyl (Mn₂(CO)₁₀) (Photoinitiator)
-
Diphenyl iodonium hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻) (Oxidizing agent)
-
This compound (Monomer)
-
Dichloromethane (CH₂Cl₂) (Solvent)
-
n-Hexane (Solvent)
-
Methanol (Terminating agent)
-
Argon or Nitrogen gas (Inert atmosphere)
Equipment:
-
Schlenk tube or similar reaction vessel suitable for photochemistry.
-
Visible light source (e.g., LED lamp, λ ~ 435 nm).
-
Low-temperature cooling bath.
-
Magnetic stirrer.
-
Syringes and cannulas for reagent transfer.
Procedure:
-
Reaction Setup:
-
In a Schlenk tube under an inert atmosphere, dissolve Mn₂(CO)₁₀ and Ph₂I⁺PF₆⁻ in a mixture of CH₂Cl₂ and n-hexane (e.g., 80/20 v/v).
-
Cool the solution to the desired reaction temperature (e.g., -30 °C).
-
-
Monomer Addition:
-
Add a known amount of this compound monomer to the cooled solution.
-
-
Photoinitiation:
-
Irradiate the reaction mixture with a visible light source (λ ~ 435 nm) while stirring.
-
Monitor the monomer conversion over time (e.g., >90% conversion in 25 minutes).[6]
-
-
Termination:
-
Turn off the light source.
-
Quench the polymerization by adding methanol.
-
-
Product Isolation:
-
Follow the same procedure as in Protocol 1 for polymer precipitation, filtration, and drying.
-
Photoinitiation Pathway
Caption: Simplified pathway for the visible-light-induced cationic polymerization of this compound.
Conclusion
The initiation of this compound polymerization is a well-studied field, with cationic methods, particularly those employing Lewis acids, being the most established. The development of living/controlled polymerization techniques has enabled the synthesis of well-defined polyisobutylenes with precise control over molecular weight and architecture.[4] Newer methods, such as photoinitiation, offer exciting possibilities for temporal and spatial control over the polymerization process. The protocols and data presented here provide a foundation for researchers to select and implement appropriate initiation strategies for their specific applications in materials science and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in catalytic chain transfer polymerization of this compound: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 4. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring Isobutylene Reactions
This document provides detailed application notes and experimental protocols for key analytical techniques used to monitor isobutylene reactions. These methodologies are designed for researchers, scientists, and professionals in drug development and chemical manufacturing who require accurate, real-time, or offline analysis of reaction kinetics, product formation, and purity.
Gas Chromatography (GC) for Product and Reactant Quantification
Application Note: Gas Chromatography is a cornerstone technique for the offline analysis of this compound reactions, such as alkylation, oxidation, and oligomerization.[1][2][3] It excels at separating volatile compounds, allowing for the precise quantification of this compound, its isomers (like 1-butene), and various reaction products.[4][5] When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for hydrocarbons. For unambiguous identification of unknown byproducts or intermediates, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method.[1][2]
Experimental Protocol: GC-FID Analysis of this compound Oligomerization
This protocol outlines the quantitative analysis of an this compound oligomerization reaction mixture.
1. Sample Preparation:
- Carefully extract an aliquot (e.g., 1 mL) from the reaction vessel at a specific time point.
- Immediately quench the reaction if necessary by adding a suitable agent or by rapid cooling to prevent further conversion.
- For liquid samples, use a gas-tight syringe. If the sample is a pressurized liquid, it can be expanded into a larger container as a vapor before injection or injected using a specialized liquid sampling valve.[5]
- Prepare a calibration standard blend containing known concentrations of this compound, and expected products (e.g., di-isobutylene, tri-isobutylene) in a suitable solvent.[5]
2. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).
- Column: HP-PONA (50 m x 0.2 mm x 0.5 µm) or equivalent non-polar capillary column.[1]
- Carrier Gas: Helium, with a constant pressure of 0.12 MPa.[1]
- Injector Temperature: 250 °C.[1]
- Detector Temperature: 250 °C.[1]
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 5 minutes.
- Ramp: 10 °C/min to 220 °C.
- Hold: 5 minutes at 220 °C.
- Injection: 1 µL injection volume with a split ratio of 80:1.[1]
3. Data Analysis:
- Identify peaks based on the retention times obtained from the calibration standard.
- Integrate the peak areas for each component.
- Calculate the concentration of each component using a calibration curve or relative response factors.[5]
Data Presentation: Quantitative GC-FID Results
The following table summarizes typical data obtained from a GC-FID analysis of an this compound reaction. The recovery rates for this method are typically high, ranging from 98.5% to 103%.[1]
| Compound | Retention Time (min) | Concentration (Mass %) | Recovery (%) |
| This compound | 4.25 | 25.5 | 99.5 |
| n-Butane | 4.50 | 1.2 | 98.9 |
| Di-isobutylene (Isomer 1) | 8.10 | 45.3 | 101.2 |
| Di-isobutylene (Isomer 2) | 8.35 | 15.1 | 100.8 |
| Tri-isobutylene | 11.50 | 12.9 | 102.1 |
Visualization: GC Analysis Workflow
Caption: Workflow for quantitative analysis of this compound reactions using Gas Chromatography.
In-Situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Application Note: In-situ ATR-FTIR spectroscopy is a powerful process analytical technology (PAT) for real-time monitoring of reaction kinetics without the need for sampling.[6][7] For this compound polymerization, this technique allows for the continuous tracking of monomer consumption by monitoring the disappearance of its characteristic infrared absorption bands.[6][7][8] Specifically, the C=C stretch at 1656 cm⁻¹ and the =CH₂ wag at 887 cm⁻¹ are excellent indicators of the this compound concentration.[6][8] This provides immediate insight into reaction rates, initiation, and completion.
Experimental Protocol: Real-Time Monitoring of this compound Polymerization
This protocol describes the use of an in-situ ATR-FTIR probe to monitor the kinetics of carbocationic polymerization of this compound.
1. System Setup:
- Equip a jacketed glass reactor with a mechanical stirrer, a nitrogen inlet, and a port for the ATR-FTIR probe (e.g., Mettler-Toledo ReactIR or ASI Applied Systems ReactIR 1000).[8]
- Insert the ATR probe, ensuring the diamond or silicon sensor is fully submerged in the reaction medium.
- Cool the reactor to the desired temperature (e.g., -80 °C) using a cryostat.[7]
2. Reaction Execution:
- Charge the reactor with the solvent (e.g., methyl chloride) and a proton scavenger/Lewis base (e.g., 2,4-dimethylpyridine).[6][7]
- Begin spectroscopic data collection to acquire a background spectrum of the solvent and additives.
- Add the this compound monomer and allow the system to reach thermal equilibrium. Collect a reference spectrum (t=0).
- Initiate the polymerization by adding the initiator system (e.g., t-Bu-m-DCC and TiCl₄).[7]
3. Data Acquisition and Analysis:
- Continuously collect FTIR spectra (e.g., 1 scan every 15 seconds) throughout the reaction.
- Monitor the absorbance peak height or area at 887 cm⁻¹ and/or 1656 cm⁻¹.[6]
- Plot the absorbance of the this compound peak versus time to generate a reaction profile.
- Convert absorbance to concentration using a pre-established Beer's Law calibration curve to determine kinetic parameters like the apparent rate constant (k_app).[6]
Data Presentation: Kinetic Data from ATR-FTIR
The table below shows representative kinetic data for this compound polymerization under different conditions, as monitored by in-situ FTIR.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | -80 | -55 | -30 |
| Initial [IB] (M) | 1.0 | 1.0 | 1.0 |
| Lewis Acid | TiCl₄ | BCl₃ | BCl₃ |
| Apparent Rate Constant, k_app (s⁻¹) | 0.0025 | 0.0041 | 0.0058 |
| Activation Energy, Eₐ (kcal/mol) | - | 1.7[6] | 1.7[6] |
Visualization: In-Situ FTIR Monitoring Workflow
References
Application Notes and Protocols for the Safe Handling of Isobutylene in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylene (also known as 2-methylpropene) is a colorless, flammable gas with a mild petroleum-like odor.[1][2][3] It is a valuable chemical intermediate in the production of various compounds, including isooctane (B107328) for aviation gasoline, butyl rubber, and antioxidants for food and plastics.[1][2][4] Due to its high flammability and potential health hazards, strict safety protocols must be followed when handling this compound in a laboratory setting.[2][4][5] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, as well as emergency procedures.
Hazard Identification and Physical Properties
This compound is a highly flammable gas and poses a significant fire and explosion hazard.[2][4][5][6] It can form explosive mixtures with air and may flash back to a source of ignition.[1][7] Contact with the liquefied gas can cause frostbite.[4][7] Inhalation of high concentrations can lead to dizziness, fatigue, and nausea, and in extreme cases, unconsciousness and death due to oxygen displacement.[4][8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H8[2][3] |
| Molecular Weight | 56.11 g/mol [7] |
| Boiling Point | -6.9 °C (19.6 °F)[1][3][9][10] |
| Melting Point | -140.3 °C (-220.5 °F)[1][3][7][10] |
| Flash Point | -76 °C (-105 °F)[7] |
| Autoignition Temperature | 465 °C (869 °F)[7][11] |
| Lower Explosive Limit (LEL) | 1.7% - 1.8% (v/v) in air[1][7][11][12] |
| Upper Explosive Limit (UEL) | 9.0% - 9.6% (v/v) in air[1][7][11][12] |
| Vapor Density (Air = 1) | 1.9 - 1.94[3][7] |
| Appearance | Colorless gas[1][2][4] |
| Odor | Faint petroleum-like or coal gas-like odor[1][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The required level of protection depends on the potential for exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Level | Situation | Required PPE |
| Level D (Minimum) | General laboratory work with no anticipated splashes or significant vapor release. | Safety glasses with side shields, lab coat, closed-toe shoes.[13] |
| Level C | Known airborne concentration and type of substance, with criteria for air-purifying respirators met. | Full-face air-purifying respirator, chemical-resistant gloves (nitrile or neoprene), chemical-resistant apron or coveralls, safety goggles.[13][14][15] |
| Level B | Highest level of respiratory protection needed with less skin protection required. | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA), chemical-resistant gloves, hooded chemical-resistant clothing.[13] |
| Level A | Greatest potential for exposure to hazards, requiring the highest level of skin, respiratory, and eye protection. | Positive-pressure, full-facepiece SCBA, totally encapsulating chemical-protective suit, inner and outer chemical-resistant gloves.[13][15] |
Experimental Protocols
General Handling and Dispensing Protocol
This protocol outlines the standard procedure for handling and dispensing this compound gas from a compressed gas cylinder.
Methodology:
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a fume hood with explosion-proof electrical equipment.[5][16]
-
Post "No Smoking" and "No Open Flames" signs in the work area.[4][5][11]
-
Verify that a calibrated combustible gas detector is present and functioning.[6]
-
Secure the this compound cylinder upright to a stable surface using a cylinder strap or chain.[8]
-
Inspect the cylinder and regulator for any signs of damage or corrosion.[16]
-
Ensure all tubing and connections are compatible with this compound and are in good condition.
-
-
Dispensing:
-
Wear appropriate PPE as determined by a risk assessment (minimum Level D).
-
Connect a suitable pressure-reducing regulator to the cylinder valve outlet.
-
Slowly open the main cylinder valve.
-
Adjust the regulator to the desired delivery pressure.
-
Open the outlet valve on the regulator to dispense the gas.
-
Continuously monitor the area with a combustible gas detector during dispensing.
-
-
Shutdown:
-
Close the main cylinder valve.
-
Vent the gas remaining in the regulator and tubing into the fume hood.
-
Close the outlet valve on the regulator.
-
Remove the regulator from the cylinder.
-
Replace the valve protection cap on the cylinder.
-
Protocol for Working with Liquefied this compound
This protocol describes the safe handling of liquefied this compound, which requires additional precautions due to the risk of frostbite.
Methodology:
-
Preparation:
-
Transfer:
-
Use a closed system for transferring liquefied this compound to prevent release.[5]
-
Ground and bond all containers and equipment to prevent static discharge.[4][5]
-
If transferring from a cylinder, ensure it is equipped with a dip tube to dispense the liquid phase.
-
Slowly open the valves to initiate the transfer, monitoring for any leaks.
-
-
Post-Transfer:
-
Safely vent any residual pressure in the transfer lines to a fume hood.
-
Disconnect the transfer lines and securely cap all containers.
-
Inspect the work area for any spills or leaks.
-
Storage and Disposal
Proper storage and disposal of this compound are crucial for maintaining a safe laboratory environment.
Storage Protocol
-
Store this compound cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[5][8][10][16]
-
The storage area should be separate from incompatible materials, especially oxidizing agents such as perchlorates, peroxides, and nitrates.[4][5][9]
-
Cylinders must be stored upright and securely fastened to a wall or other solid structure to prevent them from falling.[8]
-
Post "Flammable Gas" and "No Smoking" signs clearly in the storage area.[4][11]
Disposal Protocol
-
Empty this compound cylinders should be returned to the supplier.
-
Dispose of any this compound waste as hazardous waste in accordance with local, state, and federal regulations.[4][17]
-
Do not attempt to dispose of this compound by venting it to the atmosphere outside of a controlled and approved system.
-
Contaminated materials, such as cleaning supplies, should also be treated as hazardous waste.
Emergency Procedures
In the event of a spill, leak, or fire, immediate and appropriate action is necessary to mitigate the risks.
Leak Response
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[4][7]
-
Isolate: Isolate the leak area for at least 100 meters (330 feet) in all directions.[7]
-
Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces.[4][5][6]
-
Ventilate: Increase ventilation to the area to disperse the gas.[4]
-
Stop the Leak: If it can be done safely, stop the flow of gas.[4][6] If the leak is from a cylinder that cannot be stopped, move the cylinder to a safe, open-air location and allow it to empty.[4]
-
Monitor: Use a combustible gas detector to monitor the concentration of this compound in the air.[6]
Fire Response
-
Small Fire: Use a dry chemical or carbon dioxide extinguisher.[7]
-
Large Fire: Use a water spray or fog.[7]
-
Leaking Gas Fire: DO NOT extinguish a leaking gas fire unless the leak can be stopped safely.[5][6] Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive mixture that could re-ignite.[8]
-
Container Fire: If a cylinder is exposed to fire, cool it with water from a safe distance to prevent it from rupturing.[4][18]
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][17]
-
Skin Contact (Liquefied Gas): In case of frostbite, immediately flush the affected area with lukewarm water (do not use hot water).[17] Gently wrap the affected parts in blankets. Seek immediate medical attention.[17]
-
Eye Contact (Liquefied Gas): Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[17]
References
- 1. This compound | 115-11-7 [chemicalbook.com]
- 2. This compound Gas | Metro Welding Supply Corp. [metrowelding.com]
- 3. This compound (IB)/Isobutene Manufacturers, 2 Methylpropene - CAS 115-11-7 | Vinati Organics [vinatiorganics.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. data.ntsb.gov [data.ntsb.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. gasinnovations.com [gasinnovations.com]
- 9. chembk.com [chembk.com]
- 10. This compound Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 11. haskellcorp.com [haskellcorp.com]
- 12. efcgases.com [efcgases.com]
- 13. epa.gov [epa.gov]
- 14. pushinechemical.com [pushinechemical.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. pushinechemical.com [pushinechemical.com]
- 17. middlesexgases.com [middlesexgases.com]
- 18. fireengineering.com [fireengineering.com]
Application Note: Gas Chromatography Methods for Isobutylene Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylene (2-methylpropene) is a key industrial chemical used in the production of various polymers, elastomers, and oxygenated fuel additives. Accurate and reliable determination of this compound purity and the quantification of its impurities are critical for quality control, process optimization, and regulatory compliance. Gas chromatography (GC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of volatile hydrocarbons.
This document provides detailed application notes and experimental protocols for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID). The methodologies described are applicable to a range of analytical challenges, from the determination of high-purity this compound to the analysis of trace-level impurities in various matrices.
Principles of Gas Chromatography for this compound Analysis
Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] In the context of this compound analysis, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a solid or liquid stationary phase. Due to its high sensitivity to hydrocarbons, the Flame Ionization Detector (FID) is the most common detector for this application.[2]
The choice of the GC column is critical for achieving the desired separation. Porous Layer Open Tubular (PLOT) columns, particularly those with an alumina (B75360) (Al₂O₃) stationary phase, are highly effective for separating light hydrocarbons, including the isomers of butene.[3][4]
Experimental Protocols
Analysis of High-Purity this compound and its Impurities
This protocol is suitable for determining the purity of this compound and quantifying common hydrocarbon impurities.
Sample Preparation:
For liquefied this compound samples, it is crucial to ensure representative sampling from the liquid phase. This can be achieved using a liquid sampling valve to prevent the disproportionation of the sample composition.[5] Gaseous samples can be introduced using a gas sampling valve.
Instrumentation:
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[4]
-
Column: GS-Alumina PLOT column (50 m x 0.53 mm, 10.0 µm film thickness).[4]
-
Carrier Gas: Helium or Hydrogen, high purity.
GC-FID Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Injection Mode | Split (split ratio dependent on concentration, e.g., 20:1) |
| Injection Volume | 0.5 µL (for liquid samples) |
| Carrier Gas Flow Rate | Constant flow, typically 2-5 mL/min |
| Oven Temperature Program | Initial: 50 °C (hold for 5 min), Ramp: 5 °C/min to 200 °C (hold for 10 min)[6] |
Data Analysis:
Peak identification is performed by comparing retention times with those of a known standard mixture. Quantification is typically achieved using area percent normalization, assuming a response factor of 1.0 for all hydrocarbons when using an FID. For higher accuracy, relative response factors can be determined using a certified reference standard.
Trace Level Analysis of Hydrocarbon Impurities in this compound
This method is designed for the detection and quantification of trace-level impurities in high-purity this compound.
Instrumentation:
The instrumentation is similar to the purity analysis method, but with potential modifications to enhance sensitivity.
GC-FID Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Injection Mode | Splitless or low split ratio to enhance sensitivity |
| Injection Volume | 1.0 µL (for liquid samples) |
| Carrier Gas Flow Rate | Constant flow, typically 1-2 mL/min |
| Oven Temperature Program | Initial: 40 °C (hold for 10 min), Ramp: 10 °C/min to 200 °C (hold for 5 min) |
Quantitative Data
The following tables summarize typical quantitative data for the analysis of this compound and related C4 hydrocarbons.
Table 1: Typical Retention Times for this compound and Common Impurities
Column: Agilent CP-Al₂O₃/KCl PLOT (25 m x 0.53 mm, 10 µm film thickness) Oven Program: 50 °C (5 min hold), then ramp at 5 °C/min to 200 °C Carrier Gas: Helium
| Compound | Retention Time (min)[6] |
| Methane | < 4.0 |
| Ethane | 4.76 |
| Propane | 5.92 |
| Propylene | 7.42 |
| Isobutane | 8.85 |
| n-Butane | 9.40 |
| 1-Butene | 12.04 |
| This compound | 12.48 |
| trans-2-Butene | 11.89 |
| cis-2-Butene | 13.07 |
| 1,3-Butadiene | 15.90 |
Table 2: Method Validation Data for C2-C4 Hydrocarbon Analysis by GC-FID [7][8]
| Parameter | Ethylene | Propane | Propylene | Isobutane | n-Butane |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Repeatability (RSD) | < 1.0% | < 1.0% | < 1.0% | < 1.0% | < 1.0% |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent | Analyte Dependent | Analyte Dependent | Analyte Dependent |
| Limit of Quantification (LOQ) | Analyte Dependent | Analyte Dependent | Analyte Dependent | Analyte Dependent | Analyte Dependent |
Experimental Workflow and Diagrams
The logical flow of a typical GC analysis for this compound is depicted below.
Caption: Workflow for this compound Analysis by Gas Chromatography.
Concluding Remarks
The gas chromatography methods outlined in this application note provide robust and reliable approaches for the analysis of this compound. Adherence to proper sampling techniques and the use of appropriate GC columns and conditions are essential for achieving accurate and reproducible results. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this important industrial chemical. Method validation, including the determination of linearity, precision, and detection limits, should be performed to ensure the suitability of the method for its intended application.[7][8]
References
Synthesis of Polyisobutylene with Controlled Molecular Weight: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyisobutylene (B167198) (PIB) with controlled molecular weight and narrow molecular weight distribution. The primary focus is on living cationic polymerization, a robust method for achieving precise control over these polymer characteristics. Additionally, methods for creating block copolymers through a combination of living cationic polymerization and controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are discussed.
Introduction
Polythis compound (PIB) is a versatile polymer with applications ranging from adhesives and sealants to lubricating oil additives and drug delivery systems.[1][2][3][4][5] The ability to control the molecular weight and architecture of PIB is crucial for tailoring its properties to specific applications. Living cationic polymerization has emerged as the most effective method for synthesizing well-defined PIBs with predictable molecular weights and low polydispersity indices (PDI).[6][7][8][9] This technique minimizes chain transfer and termination reactions, which are prevalent in conventional cationic polymerization.[7]
This document outlines the key principles and provides detailed protocols for the controlled synthesis of PIB.
Controlling Molecular Weight through Living Cationic Polymerization
Living cationic polymerization of this compound allows for the synthesis of polymers where the chain growth proceeds in the absence of irreversible chain transfer and termination. This leads to a linear increase in the number-average molecular weight (Mn) with monomer conversion and results in polymers with a narrow molecular weight distribution (low PDI).[6]
Key Parameters for Molecular Weight Control
Several factors influence the molecular weight of the resulting PIB in a living cationic polymerization:
-
Monomer to Initiator Ratio ([M]/[I]): The number-average degree of polymerization (DPn) is directly proportional to the ratio of the initial monomer concentration to the initial initiator concentration. Therefore, the molecular weight can be precisely controlled by adjusting this ratio.
-
Initiating Systems: The choice of initiator and co-initiator (Lewis acid) is critical. Common initiating systems include organic halides (e.g., 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl), cumyl chloride) in combination with Lewis acids like titanium tetrachloride (TiCl₄), boron trichloride (B1173362) (BCl₃), or aluminum-based Lewis acids.[10][11][12][13]
-
Temperature: Polymerizations are typically conducted at low temperatures (e.g., -80 °C to -30 °C) to suppress chain transfer and termination reactions.[2][12][14][15]
-
Solvent Polarity: A mixture of a non-polar solvent (e.g., hexane (B92381) or methylcyclohexane) and a polar solvent (e.g., methyl chloride or dichloromethane) is often used to ensure solubility of both the polymer and the catalyst system while maintaining control over the polymerization.[7][10]
-
Additives: Electron donors (e.g., pyridine, 2,4-dimethylpyridine) or common ion salts can be added to further control the polymerization by stabilizing the propagating carbocations.[6][10]
Data Presentation: Initiating Systems and Resulting Polymer Characteristics
The following table summarizes various initiating systems and the corresponding molecular weight and PDI of the synthesized PIB, as reported in the literature.
| Initiator System | Co-initiator | Temperature (°C) | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 5-tert-butyl-1,3-bis(2-chloro-2-propyl)benzene (t-Bu-m-DCC) | TiCl₄ | -80 to -40 | Methylcyclohexane (B89554)/Methyl chloride (60:40 v/v) | - | - | [10] |
| 2-chloro-2,4,4-trimethylpentane (TMPCl) | TiCl₄ | -80 | - | - | - | [11] |
| 1-chloro-1-phenylethane | TiCl₄ | -30 | Dichloromethane/Cyclohexane (40:60 v/v) | - | 1.15 - 1.20 | [6] |
| DiCumCl | FeCl₃ · iPrOH | -80 | Toluene | 1,200 - 7,000 | < 1.3 | [2] |
| Al(C₆F₅)₃/CumCl | - | -40 | - | > 350,000 | - | [14] |
| H₂O/AlCl₃/Veratrole | - | -80 | Hexane/Methylene dichloride (2:1 v/v) | 1,117,000 | - | [16] |
| AlCl₃ | - | -30 | - | 1,000 - 4,000 | < 2.3 | [12] |
Experimental Protocols
General Considerations for Living Cationic Polymerization
-
High Purity Reagents: All reagents and solvents must be rigorously purified and dried to eliminate impurities that can terminate the polymerization.
-
Inert Atmosphere: Polymerizations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture and oxygen. Schlenk line or glovebox techniques are essential.
-
Low Temperatures: Reactions are typically performed in a cryogenic bath to maintain the desired low temperature.
Protocol: Synthesis of PIB using a TMPCl/TiCl₄ Initiating System
This protocol describes a typical procedure for the living cationic polymerization of this compound.
Materials:
-
This compound (IB)
-
2-chloro-2,4,4-trimethylpentane (TMPCl)
-
Titanium tetrachloride (TiCl₄)
-
2,4-dimethylpyridine (DMP)
-
Methylcyclohexane (MCHx)
-
Methyl chloride (MeCl)
-
Methanol (for quenching)
Procedure:
-
Reactor Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a septum is assembled and dried under vacuum. The reactor is then purged with dry nitrogen.
-
Solvent and Monomer Addition: The desired amounts of methylcyclohexane and methyl chloride are transferred to the reactor via cannula. The reactor is cooled to the target temperature (e.g., -80 °C). A known amount of this compound is then condensed into the reactor.
-
Addition of Electron Donor and Initiator: The electron donor, 2,4-dimethylpyridine, is added to the reaction mixture. This is followed by the addition of the initiator, TMPCl.
-
Initiation of Polymerization: The co-initiator, TiCl₄, is added dropwise to the stirred solution to initiate the polymerization.
-
Monitoring the Reaction: The reaction progress can be monitored by techniques such as real-time ATR-FTIR spectroscopy by observing the disappearance of the this compound monomer peak.[10]
-
Quenching: Once the desired monomer conversion is reached, the polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.
-
Polymer Isolation and Purification: The polymer is precipitated in a large excess of methanol. The precipitated polymer is then redissolved in a suitable solvent (e.g., hexane) and washed with water to remove any catalyst residues. The organic layer is separated, and the solvent is removed under reduced pressure to yield the purified polythis compound.
-
Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC). The polymer structure can be confirmed by ¹H NMR spectroscopy.
Synthesis of PIB-based Block Copolymers
The synthesis of block copolymers containing a PIB segment can be achieved by transforming the living cationic chain ends into species suitable for other controlled polymerization techniques.
Combination of Living Cationic and RAFT Polymerization
This approach involves synthesizing a hydroxyl-terminated PIB via living cationic polymerization, which is then converted into a macro-chain transfer agent (macro-CTA) for RAFT polymerization.[11][17][18]
Workflow for PIB-b-Polystyrene Synthesis via RAFT:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications [ouci.dntb.gov.ua]
- 4. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polybutene, polythis compound, and beyond: a comprehensive review of synthesis to sustainability - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00392J [pubs.rsc.org]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. temarex.com [temarex.com]
- 9. researchgate.net [researchgate.net]
- 10. "Initiation Effects in the Living Cationic Polymerization of Isobutylen" by Robson F. Storey and Andrew B. Donnalley [aquila.usm.edu]
- 11. "Site Transformation of Polythis compound Chain Ends into Functional RAFT" by Andrew J.D. Magenau, Nemesio Martinez-Castro et al. [aquila.usm.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of high molecular weight polythis compound and relevant ionic elastomer - American Chemical Society [acs.digitellinc.com]
- 15. Item - Cryogenic cationic polymerization of this compound - American University - Figshare [aura.american.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Isobutylene in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isobutylene as a monomer in copolymerization reactions, with a particular focus on applications relevant to the fields of biomedical research and drug development. The document outlines the synthesis of this compound-based copolymers, their characterization, and their application as biomaterials, particularly in drug delivery systems.
Introduction
This compound (IB) is a versatile monomer that, due to its unique polymerization characteristics, is a key component in the synthesis of a variety of advanced polymeric materials. Polythis compound (B167198) (PIB) and its copolymers are known for their excellent thermal and chemical stability, gas impermeability, and biocompatibility.[1][2] Copolymers of this compound, particularly block copolymers, have garnered significant interest for their potential in biomedical applications, including as drug delivery matrices and coatings for medical devices.[3][4][5][6]
Living cationic polymerization is the primary method for synthesizing well-defined this compound-based block copolymers with controlled molecular weights and narrow molecular weight distributions.[7][8][9][10] This control is crucial for tailoring the physical and biological properties of the resulting materials for specific biomedical applications.
Key Copolymer Systems and Their Applications
1. Poly(styrene-b-isobutylene-b-styrene) (SIBS)
SIBS is a thermoplastic elastomer that has found significant use in medical devices, most notably as the drug-eluting coating on coronary stents.[4][5][6] Its biocompatibility, biostability, and hemocompatibility make it an ideal candidate for long-term implantation.[4][6] The elastomeric properties of the polythis compound mid-block combined with the glassy polystyrene end-blocks provide the material with both flexibility and strength.
-
Drug Delivery: SIBS is used as a carrier for drugs like paclitaxel (B517696) in coronary stents to prevent restenosis.[3][11] The release of the drug can be modulated by altering the drug-to-polymer ratio or by chemically modifying the styrene (B11656) blocks.[3][11]
-
Medical Devices: Beyond stent coatings, SIBS is being explored for use in ophthalmic implants for glaucoma treatment and in synthetic heart valves.[4][5][6]
2. This compound-Maleic Anhydride (B1165640) Copolymers
Copolymers of this compound and maleic anhydride are versatile materials with a range of industrial applications.[12][13] The maleic anhydride units introduce functionality that allows for further chemical modification, such as amidation or esterification, to tailor the copolymer's properties.[13] In a biomedical context, these copolymers and their derivatives have been explored for drug delivery applications due to their biocompatibility and the potential for covalent drug conjugation.[14]
-
Drug Conjugation: The anhydride groups can react with amine or hydroxyl groups on drug molecules to form stable covalent linkages, creating polymer-drug conjugates with potentially improved pharmacological properties.[14]
-
Dispersing Agents: These copolymers can act as dispersing and surface-active agents, which can be beneficial in pharmaceutical formulations.[15]
3. Other this compound Copolymers
Researchers have explored the copolymerization of this compound with a variety of other monomers to create materials with specific functionalities.
-
Poly(methyl methacrylate-b-isobutylene-b-methyl methacrylate) (PMMA-b-PIB-b-PMMA) and Poly(hydroxyethyl methacrylate-b-isobutylene-b-hydroxyethyl methacrylate) (PHEMA-b-PIB-b-PHEMA): These copolymers have been synthesized for use as drug delivery matrices. The PMMA-based system has shown zero-order drug release kinetics, while the PHEMA-containing copolymer exhibited an initial burst release.[3]
-
Copolymers with Alkenyl Styrenes: Random copolymers of this compound with alkenyl styrenes can be synthesized to introduce pendant vinyl groups, which can be used for further functionalization.[1]
Data Presentation
Table 1: Properties of this compound-Based Copolymers for Biomedical Applications
| Copolymer System | Comonomer(s) | Typical Molecular Weight (Mn, g/mol ) | Polydispersity Index (Đ) | Key Properties | Biomedical Applications |
| SIBS | Styrene | 20,000 - 100,000[16] | ≤ 1.3[16] | Biocompatible, biostable, thermoplastic elastomer[4][5] | Drug-eluting stent coatings, ophthalmic implants[4][6] |
| PMMA-b-PIB-b-PMMA | Methyl Methacrylate | Varies | Low | Zero-order drug release[3] | Drug delivery matrices[3] |
| PHEMA-b-PIB-b-PHEMA | Hydroxyethyl Methacrylate | Varies | Low | Initial burst drug release[3] | Drug delivery matrices[3] |
| P(IB-co-AS) | 4-Allylstyrene | Varies | Varies | Pendant vinyl groups for functionalization[1] | Reactive elastomers[1] |
| IB-co-MA | Maleic Anhydride | ~6,000[15] | Varies | Functionalizable, surface active[12][15] | Drug conjugation, dispersing agents[13][14] |
Experimental Protocols
Protocol 1: Synthesis of Poly(styrene-b-isobutylene-b-styrene) (SIBS) via Living Cationic Polymerization
This protocol is based on the living cationic polymerization of this compound followed by the addition of styrene.[16]
Materials:
-
Dicumyl chloride (DiCumCl) or other suitable difunctional initiator
-
Titanium tetrachloride (TiCl4) (co-initiator)
-
2,6-Lutidine or other proton trap
-
This compound (IB)
-
Styrene (S)
-
Methylcyclohexane (MCH) (solvent)
-
Methylene chloride (CH2Cl2) (solvent)
-
Methanol (quenching agent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
All glassware should be rigorously dried and the reaction performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
-
In a three-necked flask equipped with a mechanical stirrer and cooled to -80 °C, add the initiator (e.g., DiCumCl), the solvents (e.g., a mixture of MCH and CH2Cl2), and the proton trap (e.g., 2,6-lutidine).
-
Add the chilled this compound monomer to the reaction mixture and stir for 10-15 minutes.
-
Initiate the polymerization by adding the co-initiator (TiCl4).
-
Monitor the conversion of this compound. Once near-complete conversion is achieved, add the styrene monomer. To ensure good control over the block copolymer structure, a second portion of the proton trap can be added along with the styrene.[16]
-
Allow the polymerization of styrene to proceed.
-
Terminate the reaction by adding an excess of pre-chilled methanol.
-
Precipitate the resulting polymer in a large excess of methanol, filter, and dry under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Copolymer Composition and Structure: Determined by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18]
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC).[19][20]
Protocol 2: Synthesis of Random Copolymers of this compound and 4-Allylstyrene (AS)
This protocol describes the synthesis of a random copolymer with pendant vinyl groups.[1]
Materials:
-
tert-Butyl chloride (t-BuCl) (initiator)
-
Iron(III) chloride (FeCl3) (co-initiator)
-
Isopropanol (iPrOH) (proton trap)
-
This compound (IB)
-
4-Allylstyrene (AS)
-
n-Hexane (solvent)
-
Methylene chloride (CH2Cl2) (solvent)
-
Methanol (quenching agent)
Procedure:
-
The reaction is carried out in a glovebox under a dry nitrogen atmosphere.
-
To a reaction vessel cooled to -80 °C, add the solvents (a mixture of n-hexane and CH2Cl2), the initiator (t-BuCl), the co-initiator (FeCl3), and the proton trap (iPrOH).
-
Add a mixture of the this compound and 4-allylstyrene monomers to the reaction vessel.
-
Allow the copolymerization to proceed for a set time (e.g., 20 minutes).[1]
-
Terminate the reaction by adding an excess of pre-chilled methanol.
-
Isolate the polymer by precipitation in methanol, followed by filtration and drying.
Characterization:
-
GPC: To determine molecular weight and polydispersity.
-
¹H NMR: To determine the incorporation of the 4-allylstyrene monomer into the copolymer.[1]
Visualizations
Caption: Workflow for the synthesis of SIBS via living cationic polymerization.
Caption: Mechanism of drug delivery from a SIBS-coated coronary stent.
References
- 1. Highly efficient synthesis of random this compound/alkenyl styrene copolymers with pendant vinyl groups via cationic polymerization for versatile functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polythis compound—New Opportunities for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medical applications of poly(styrene-block-isobutylene-block-styrene) ("SIBS") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afinitica.com [afinitica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dithis compound maleic anhydride copolymer, or DIBMA, is a versatile polymer - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 13. CN116023570B - Method for copolymerizing this compound with maleic anhydride - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Poly(this compound-alt-maleic anhydride) average Mw 6,000, 12-200mesh 85 26426-80-2 [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Real-Time Monitoring of Isobutylene Polymerization using ATR-FTIR Spectroscopy
Application Notes and Protocols for Isobutylene Gas-Phase Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting gas-phase reactions with isobutylene in a laboratory setting. It covers key reactions such as oxidation, polymerization, and catalytic cracking, offering insights into experimental setups, methodologies, and expected outcomes.
Introduction to this compound Gas-Phase Reactions
This compound (2-methylpropene) is a crucial C4 hydrocarbon that serves as a versatile building block in the chemical industry. Its gas-phase reactions are of significant interest for producing a wide array of valuable products, including oxygenates, polymers, and other olefins. Understanding and controlling these reactions at the laboratory scale is fundamental for process optimization and catalyst development. This document outlines the necessary equipment, procedures, and safety precautions for successfully carrying out these reactions.
Laboratory Setup for Gas-Phase Reactions
A typical laboratory setup for this compound gas-phase reactions comprises a gas delivery system, a reactor, a temperature and pressure control system, and an analytical unit.
Core Components:
-
Gas Delivery System: Mass flow controllers are used to precisely regulate the flow of this compound and other reactant gases (e.g., air, oxygen, inert gas) from gas cylinders.
-
Reactor: The choice of reactor is critical and depends on the specific reaction. Common types include:
-
Fixed-Bed Reactor: A tube packed with a solid catalyst, suitable for continuous-flow reactions.
-
Fluidized-Bed Reactor: Where the catalyst particles are suspended by the upward flow of gas, ensuring excellent mixing and heat transfer.[1]
-
Flow Reactor: A general term for reactors where reactants flow continuously through a tube or vessel, which can be packed or unpacked.
-
-
Heating System: A tube furnace or a heating mantle is used to maintain the desired reaction temperature.
-
Pressure Control: A back-pressure regulator is employed to control the system pressure.
-
Analytical System: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is essential for online or offline analysis of the product stream.
Experimental Workflow Diagram
Caption: A generalized workflow for a laboratory-scale gas-phase reaction setup.
Gas-Phase Oxidation of this compound
The selective oxidation of this compound is a key process for the production of valuable oxygenates like methacrolein (B123484) and methacrylic acid.
Experimental Protocol: Selective Oxidation in a Fixed-Bed Reactor
-
Catalyst Preparation and Loading:
-
Prepare or procure the desired oxidation catalyst (e.g., a mixed metal oxide such as Bi-Mo-O).
-
Sieve the catalyst to obtain a uniform particle size.
-
Load a specific amount of the catalyst into the center of a quartz tube reactor, securing it with quartz wool plugs.
-
-
System Assembly and Leak Check:
-
Assemble the reactor within the tube furnace and connect the gas lines and the analytical system.
-
Perform a leak check of the entire system using an inert gas like nitrogen or helium.
-
-
Reaction Procedure:
-
Heat the reactor to the desired reaction temperature (e.g., 350-450°C) under a flow of inert gas.
-
Once the temperature is stable, introduce the reactant gas mixture (this compound and air/oxygen) at the specified flow rates using the mass flow controllers.
-
Maintain a constant system pressure (e.g., atmospheric pressure) using the back-pressure regulator.
-
Allow the reaction to reach a steady state, which can be monitored by the stability of the product composition from the GC analysis.
-
-
Product Analysis:
-
Periodically inject the effluent gas stream into the GC-FID/MS for analysis.
-
Identify and quantify the products (e.g., methacrolein, acetone, CO, CO2) and unreacted this compound.
-
-
Shutdown:
-
Switch the gas flow back to the inert gas to purge the reactor.
-
Turn off the furnace and allow the reactor to cool down to room temperature.
-
Quantitative Data for this compound Oxidation
| Catalyst | Temperature (°C) | This compound Conversion (%) | Methacrolein Selectivity (%) | COx Selectivity (%) | Reference |
| Bi-Mo-Co-Fe-Oxide (FSP-U) | 450 | ~80 | ~80 | - | [2] |
| Bi-Mo-Co-Fe-Oxide (FSP-Co) | 400 | ~70 | - | ~35 | [2] |
Gas-Phase Polymerization of this compound
Cationic polymerization of this compound is a widely used method to produce polythis compound (B167198) (PIB), a polymer with diverse applications.
Experimental Protocol: Cationic Polymerization using a Lewis Acid
-
Reactor Preparation:
-
A glass flask or a stainless-steel reactor equipped with a stirrer and gas inlet/outlet is typically used. The system must be thoroughly dried to remove any traces of water, which can interfere with the cationic polymerization.
-
-
Initiator System Preparation:
-
Reaction Procedure:
-
Cool the reactor to the desired low temperature (e.g., -10°C to -100°C) using a suitable cooling bath (e.g., dry ice/acetone).[3]
-
Introduce the solvent (e.g., dichloromethane (B109758) or hexane) into the reactor.
-
Bubble gaseous this compound through the solvent until a desired concentration is reached.
-
Introduce the initiator system into the reactor to start the polymerization. The reaction is typically very fast.
-
-
Termination and Product Recovery:
-
Terminate the reaction by adding a quenching agent, such as methanol.
-
Allow the reactor to warm to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like ethanol.
-
Filter and dry the polythis compound product.
-
-
Characterization:
Factors Affecting Polythis compound Molecular Weight
| Parameter | Effect on Molecular Weight |
| Initiator Concentration | Higher concentration generally leads to lower molecular weight. |
| Monomer Concentration | Higher concentration can lead to higher molecular weight. |
| Temperature | Lower temperatures generally result in higher molecular weight.[3] |
Polymerization Reaction Pathway
Caption: A simplified representation of the cationic polymerization of this compound.
Catalytic Cracking of this compound
Catalytic cracking of this compound is a process used to produce lighter olefins, such as ethylene (B1197577) and propylene, which are valuable feedstocks for the chemical industry.
Experimental Protocol: Catalytic Cracking over a Zeolite Catalyst
-
Catalyst Preparation and Activation:
-
Use a zeolite catalyst, such as HZSM-5.[7]
-
Activate the catalyst by heating it in a flow of air or inert gas at a high temperature (e.g., 500-600°C) to remove any adsorbed water or impurities.
-
-
Reactor Setup:
-
A fixed-bed reactor is commonly used for this process.[7]
-
Load the activated catalyst into the reactor.
-
-
Reaction Procedure:
-
Heat the reactor to the desired cracking temperature (e.g., 500-700°C) under an inert gas flow.
-
Introduce a stream of this compound, often diluted with an inert gas, into the reactor at a controlled flow rate.
-
Maintain the desired reaction pressure.
-
-
Product Analysis:
-
Analyze the gaseous products online using a GC equipped with appropriate columns to separate light hydrocarbons.
-
Quantify the yields of ethylene, propylene, and other cracking products.
-
-
Catalyst Regeneration:
-
Over time, coke will deposit on the catalyst, leading to deactivation.
-
The catalyst can be regenerated by burning off the coke in a controlled flow of air at an elevated temperature.
-
Product Distribution in Catalytic Cracking
The product distribution in catalytic cracking is highly dependent on the catalyst type, temperature, and other reaction conditions.
| Catalyst | Temperature (°C) | Isobutane Conversion (%) | Light Olefin Yield (wt%) | Reference |
| HZSM-5 (SiO2/Al2O3 = 25) | 600 | High | - | [7] |
| FeHZSM-5 (SiO2/Al2O3 ≥ 80) | 600 | High | High | [7] |
| CrHZSM-5 (SiO2/Al2O3 ≥ 80) | 600 | High | High | [7] |
Catalytic Cracking Logical Flow
Caption: Logical flow diagram for a typical catalytic cracking experiment.
Safety Precautions
-
This compound is a highly flammable gas and can form explosive mixtures with air. Ensure the experimental setup is in a well-ventilated fume hood and away from ignition sources.
-
Handle compressed gas cylinders with care and use appropriate pressure regulators.
-
Wear personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves.
-
Be aware of the hazards associated with the catalysts and solvents used in the reactions. Consult the Safety Data Sheets (SDS) for all chemicals.
-
Ensure a proper emergency shutdown procedure is in place.
References
- 1. mdpi.com [mdpi.com]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. Item - Cryogenic cationic polymerization of this compound - American University - Figshare [aura.american.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Isobutylene as a Chemical Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isobutylene as a versatile chemical intermediate in the synthesis of pharmaceutical ingredients and related compounds. The focus is on key reactions, experimental protocols, and the strategic incorporation of the tert-butyl group into molecular architectures.
Introduction to this compound in Pharmaceutical Synthesis
This compound (2-methylpropene) is a readily available C4 hydrocarbon that serves as a valuable building block in organic synthesis.[1] Its primary utility in the pharmaceutical industry stems from its role as a precursor to the tert-butyl group, which is incorporated into drug molecules to enhance their pharmacological properties. The tert-butyl group can improve metabolic stability, increase potency by providing a steric shield, and favorably modify a compound's lipophilicity.[2][3]
This document details the application of this compound in two major classes of reactions relevant to pharmaceutical synthesis: Friedel-Crafts alkylation for the synthesis of phenolic antioxidants and the Ritter reaction for the formation of N-tert-butyl amides and amines. A brief overview of a modern cycloaddition application is also presented.
Key Applications and Synthetic Pathways
Friedel-Crafts Alkylation: Synthesis of Phenolic Antioxidants
The acid-catalyzed Friedel-Crafts alkylation of phenols with this compound is a widely used industrial process for the synthesis of hindered phenolic antioxidants. These compounds are crucial as excipients in pharmaceutical formulations to prevent the oxidative degradation of active pharmaceutical ingredients (APIs). Key examples include Butylated Hydroxytoluene (BHT) and Tert-butylhydroquinone (TBHQ).[4][5][6]
Reaction Scheme: Synthesis of Butylated Hydroxytoluene (BHT)
The synthesis of BHT involves the reaction of p-cresol (B1678582) with two equivalents of this compound in the presence of an acid catalyst, such as sulfuric acid.[4]
Caption: Synthesis of BHT via Friedel-Crafts alkylation of p-cresol with this compound.
The Ritter Reaction: Synthesis of Amides and Amines
The Ritter reaction provides a direct method for the synthesis of N-tert-butyl amides from nitriles using this compound (or a precursor that can generate a tert-butyl carbocation) in the presence of a strong acid.[3][7] The resulting amides can be subsequently hydrolyzed to yield tert-butylamines.[2] This reaction is valuable for introducing the tert-butylamino moiety, which is present in several pharmaceuticals. For instance, tert-butylamine (B42293) is a key building block for the synthesis of the HIV protease inhibitor Indinavir.[1][8]
Reaction Scheme: Synthesis of tert-Butylamine via the Ritter Reaction
This compound reacts with hydrocyanic acid (HCN) in the presence of sulfuric acid to form N-tert-butylformamide, which is then hydrolyzed to tert-butylamine.[2]
Caption: Synthesis of tert-butylamine from this compound via the Ritter reaction.
[3+2] Cycloaddition Reactions
A more recent application of this compound in complex molecule synthesis involves its in situ generation for cycloaddition reactions. For example, this compound can be generated from the decomposition of a tert-butoxycarbonyl (Boc) protecting group and participate in photoinduced [3+2] cycloadditions to form polysubstituted cyclopentane (B165970) and pyrrolidine (B122466) derivatives.[1][8] This approach avoids the handling of gaseous this compound and demonstrates the versatility of the tert-butyl group as a synthon.[1]
Workflow: In Situ Generation and Cycloaddition of this compound
Caption: Workflow for the in situ generation and cycloaddition of this compound.
Experimental Protocols
Protocol for the Synthesis of 2,6-di-tert-butyl-p-cresol (BHT)
This protocol is based on the Friedel-Crafts alkylation of p-cresol with this compound.
Materials:
-
p-Cresol
-
This compound (gas or liquefied)
-
Concentrated sulfuric acid (catalyst)
-
Solvent (e.g., hexane)
-
Sodium hydroxide (B78521) solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
Procedure:
-
Charge the reaction vessel with p-cresol and the solvent.
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add the concentrated sulfuric acid catalyst to the cooled mixture.
-
Introduce a steady stream of this compound gas into the reaction mixture while maintaining the temperature between 50-130 °C.[9] The molar ratio of p-cresol to this compound should be approximately 1:2.[9]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) until the p-cresol is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or distillation to yield pure 2,6-di-tert-butyl-p-cresol.[4]
Protocol for a Modified Ritter Reaction to Synthesize N-tert-butyl Amides
This protocol describes a scalable Ritter reaction using tert-butyl acetate (B1210297) as a source of the tert-butyl carbocation, which generates this compound in situ.[10]
Materials:
-
Nitrile substrate (e.g., methyl 4-cyanobenzoate)
-
tert-Butyl acetate
-
Acetic acid (solvent)
-
Concentrated sulfuric acid
-
Ammonium (B1175870) acetate (for workup)
-
Water
-
Reaction flask with a stirrer, addition funnel, and temperature control
Procedure:
-
In a reaction flask, dissolve the nitrile substrate in acetic acid and add tert-butyl acetate (2 equivalents).[10]
-
Prepare a solution of concentrated sulfuric acid (1.8 equivalents) in acetic acid.[10]
-
Slowly add the sulfuric acid solution to the nitrile solution while maintaining the internal temperature at or below 30 °C.[10]
-
Stir the reaction mixture at room temperature and monitor for completion (typically 2-4 hours) by HPLC or TLC.[10]
-
In a separate flask, prepare a quenching solution of ammonium acetate in water.[10]
-
Slowly add the reaction mixture to the ammonium acetate solution, maintaining the temperature of the quench solution around 25 °C.
-
Stir the resulting slurry for several hours at room temperature to allow for product precipitation.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield the N-tert-butyl amide.[10]
Quantitative Data
The following tables summarize typical reaction conditions and outcomes for the synthesis of various compounds using this compound as a chemical intermediate.
Table 1: Friedel-Crafts Alkylation of Phenols with this compound
| Phenolic Substrate | Catalyst | Temperature (°C) | Molar Ratio (Phenol:this compound) | Product | Yield/Selectivity | Reference |
| p-Cresol | Sulfuric Acid | 50-130 | 1:2 | 2,6-di-tert-butyl-p-cresol (BHT) | 92-94% selectivity | [11] |
| Hydroquinone | Phosphoric Acid | 102-105 | - | 2-tert-butylhydroquinone (TBHQ) | >75% content | [4][6] |
| Hydroquinone | H₂SO₄-H₃PO₄ | 104-107 | - | 2-tert-butylhydroquinone (TBHQ) | >65% content | [6] |
| Phenol | DR-2030 | 80 | - | 2,4-di-tert-butylphenol | 73.8% yield | [5] |
Table 2: Synthesis of tert-Butylamine from this compound
| Catalyst | Temperature (°C) | Pressure (bar) | NH₃:this compound Molar Ratio | This compound Conversion (%) | tert-Butylamine Selectivity (%) | Reference |
| Zeolite BEA (Si/Al = 12.5) | 250 | 30 | 4.11 | 47.8 | 93.7 | [12] |
| Zeolite BEA (Si/Al = 12.5) | 250 | 27 | 3.63 | 42.6 | 95.4 | [12] |
| ZSM-5 (Si/Al = 20) | 250 | 30 | 3.96 | 31.4 | 98.7 | [12] |
| ZSM-5 (Si/Al = 125) | 250 | 30 | 3.97 | 12.8 | 100 | [12] |
Safety and Handling
This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Reactions involving strong acids like sulfuric and phosphoric acid are highly exothermic and require careful temperature control. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butylhydroquinone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-di-tert-butyl-p-cresol - Descrizione [tiiips.com]
- 5. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2015149586A1 - Tbhq preparation process - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. CN1313270A - Process for preparing 2,6-di-tear-butyl p-cresol - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]
- 12. US20130096349A1 - Process for conversion of this compound to tertiary butylamine - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting low yield in isobutylene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during isobutylene polymerization, with a specific focus on troubleshooting low polymer yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound polymerization?
Low yield in this compound polymerization can stem from several factors, often related to the purity of reagents and control of reaction conditions. The most common culprits include:
-
Impurities: Water and other protic impurities can act as terminating or transfer agents, quenching the cationic propagating centers and halting or slowing down the polymerization.[1] Organic impurities can also retard the polymerization process.
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by impurities or by complexation with the polymer product.
-
Suboptimal Temperature: Temperature significantly influences the rates of initiation, propagation, and termination. While lower temperatures can suppress chain transfer and termination, excessively low temperatures might decrease the overall reaction rate. Conversely, higher temperatures can favor termination and side reactions, leading to lower yields of the desired polymer.[2][3]
-
Incorrect Solvent Polarity: The polarity of the solvent affects the stability and reactivity of the propagating cationic species. A solvent that is too polar can stabilize the carbocation to the point of inactivity, while a nonpolar solvent may not sufficiently support the ionic species required for polymerization.
-
Inappropriate Initiator or Catalyst Concentration: The ratio of initiator and catalyst to the monomer is critical. An insufficient amount of initiator or catalyst will result in a low concentration of active centers and consequently, a low polymerization rate and yield.
Q2: How can I minimize the impact of impurities on my polymerization?
To minimize the impact of impurities, rigorous purification of all reactants and the reaction setup is essential.
-
Monomer and Solvent Purification: Ensure this compound and the chosen solvent are thoroughly purified and dried before use. Standard protocols often involve distillation over drying agents like calcium hydride.[1]
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture. The use of Schlenk line techniques or a glovebox is highly recommended.[1]
-
Purification of Other Reagents: The initiator and any other additives should also be purified and handled under inert conditions.[1]
Q3: What is the optimal temperature range for this compound polymerization?
The optimal temperature for this compound polymerization is a balance between achieving a sufficient reaction rate and minimizing side reactions. Cationic polymerization of this compound is typically conducted at low temperatures, often in the range of -100°C to -10°C.[4] Lowering the temperature generally suppresses chain transfer reactions, which can lead to higher molecular weight polymers.[5] However, the effect on yield can be complex. In some systems, an increase in temperature from very low levels can lead to an initial increase in conversion, followed by a decrease at higher temperatures as termination reactions become more prevalent.[6] The ideal temperature will depend on the specific initiator/catalyst system and solvent being used.
Q4: How does the choice of solvent affect the polymerization yield?
The solvent plays a crucial role in cationic polymerization by influencing the stability of the propagating carbocation. The polarity of the solvent is a key factor.[2]
-
Polar Solvents (e.g., Dichloromethane): These solvents can solvate the ionic species, potentially leading to a higher concentration of free ions and a faster polymerization rate. However, a highly nucleophilic solvent can also interact with the carbocation and inhibit propagation.[1]
-
Nonpolar Solvents (e.g., Hexane): In nonpolar solvents, the propagating species often exist as ion pairs. While this can sometimes lead to more controlled polymerization, the overall rate and yield might be lower compared to reactions in more polar media.[2]
The choice of solvent should be tailored to the specific catalyst system to achieve optimal results.
Troubleshooting Guide for Low Polymer Yield
This guide provides a structured approach to diagnosing and resolving issues of low yield in this compound polymerization.
Diagram: Troubleshooting Workflow for Low this compound Polymerization Yield
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymerization of this compound in a Rotating Packed Bed Reactor: Experimental and Modeling Studies | MDPI [mdpi.com]
- 4. Item - Cryogenic cationic polymerization of this compound - American University - Figshare [aura.american.edu]
- 5. Recent advances in catalytic chain transfer polymerization of this compound: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Performance in Isobutylene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst performance during isobutylene synthesis experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low this compound Conversion
-
Question: My this compound conversion is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Low this compound conversion can stem from several factors related to the catalyst, reaction conditions, or feedstock purity.
-
Catalyst Deactivation: The most common cause is catalyst deactivation. This can be due to:
-
Coke Formation: Carbonaceous deposits can block active sites and pores.
-
Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly bind to active sites.
-
Sintering: High reaction temperatures can lead to the agglomeration of metal particles, reducing the active surface area.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low. For instance, with Co/BETA molecular sieve catalysts, increasing the temperature can enhance conversion.[1][2][3]
-
Pressure: The reaction pressure might not be optimal for the specific catalyst system.
-
Space Velocity: A high space velocity (low residence time) may not allow sufficient time for the reaction to occur. Conversely, a very low space velocity can sometimes promote side reactions leading to deactivation.[1]
-
-
Feedstock Impurities: The presence of water or other reactive species in the this compound feed can interfere with the catalyst's performance.
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Analyze the used catalyst using techniques like thermogravimetric analysis (TGA) to quantify coke deposition.
-
Regenerate the Catalyst: If coke formation is identified, a regeneration step, such as a controlled burn-off of the coke, can be implemented.[4][5] For some zeolite catalysts, regeneration with supercritical isobutane (B21531) has been shown to recover activity.[6][7]
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure, and space velocity to find the optimal operating window for your catalyst.
-
Purify the Feedstock: Ensure the this compound feed is free from known catalyst poisons.
-
Issue 2: Poor Selectivity to Desired Products (e.g., Dithis compound - DIB)
-
Question: My catalyst is active, but the selectivity towards the desired dithis compound (DIB) is low, with a high yield of heavier oligomers or other byproducts. What can I do to improve selectivity?
-
Answer: Poor selectivity is often a result of the catalyst's acidic properties, pore structure, or non-ideal reaction conditions.
-
Catalyst Acidity:
-
Strong Acid Sites: Very strong Brønsted acid sites can promote the formation of heavier oligomers and cracking reactions.[8]
-
Lewis vs. Brønsted Acidity: The balance between Lewis and Brønsted acid sites can influence selectivity. For some nickel-modified zeolites, an increase in Lewis acid sites has been linked to higher dimerization selectivity.[8]
-
-
Catalyst Pore Structure: The pore size and structure of the catalyst can influence product selectivity through shape-selective effects. Zeolites with appropriate pore dimensions can favor the formation of DIB while hindering the formation of bulkier, heavier oligomers.[8]
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes favor the formation of byproducts and cracking. For Co/BETA catalysts, an optimal temperature of 60°C was found for C8 selectivity.[1][2]
-
Residence Time: Longer residence times (lower space velocity) can lead to the further reaction of DIB into heavier oligomers.
-
Troubleshooting Steps:
-
Modify Catalyst Acidity:
-
Alkaline Treatment: Treating zeolites like ZSM-22 with NaOH can reduce the number of external Brønsted acid sites, which has been shown to improve isobutene selectivity.[9]
-
Metal Modification: Introducing metals can alter the acidic properties of the catalyst.
-
-
Select a Catalyst with Optimal Pore Structure: Consider using zeolites with medium or large pores (e.g., ZSM-5, Beta, USY) that are known to be effective for this compound dimerization.[8]
-
Optimize Reaction Conditions: Carefully study the effect of temperature and space velocity on product distribution to identify conditions that maximize DIB selectivity.
-
Issue 3: Rapid Catalyst Deactivation
-
Question: My catalyst shows good initial activity and selectivity, but it deactivates very quickly. How can I improve its stability?
-
Answer: Rapid deactivation is a critical issue, often linked to severe coking or poisoning.
-
Causes of Rapid Deactivation:
-
High Reaction Temperature: Elevated temperatures can accelerate coke formation and catalyst sintering.
-
Feed Impurities: Even trace amounts of poisons can lead to rapid deactivation.
-
Catalyst Structure: Catalysts with very small pores can be more susceptible to pore blockage by coke precursors.
-
Water Content: The presence of water can be detrimental to some catalysts, such as ionic liquids.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Investigate if a lower reaction temperature can maintain acceptable activity while reducing the rate of deactivation.
-
Improve Feed Purity: Implement rigorous purification of the this compound feed to remove any potential catalyst poisons.
-
Modify the Catalyst:
-
Hierarchical Porosity: Introducing mesopores into microporous catalysts (like zeolites) can improve their resistance to deactivation by facilitating the diffusion of reactants and products, thereby reducing coke formation within the micropores.
-
Addition of Promoters: The addition of certain promoters can enhance the stability of the catalyst.
-
-
Co-feeding of Hydrogen or an Inert Gas: In some cases, co-feeding a small amount of hydrogen or an inert gas can help to suppress coke formation.
-
Frequently Asked Questions (FAQs)
Catalyst Selection and Synthesis
-
Q1: What are the most common types of catalysts used for this compound synthesis?
-
A1: Solid acid catalysts are predominantly used, including solid phosphoric acid, acid resins, and molecular sieve catalysts like zeolites (e.g., HZSM-5, Beta, USY).[1] Ionic liquids and heteropolyacids have also been investigated.[1]
-
Q2: How does the acidity of the catalyst affect its performance?
-
A2: The number, strength, and type (Brønsted vs. Lewis) of acid sites are crucial. Weak Brønsted acid sites are reported to be highly efficient for the Prins reaction to produce isoprene, while strong acid sites can lead to side reactions like oligomerization and cracking.[8] The catalyst's acidity can be tailored through methods like metal loading or alkaline treatment.[1][9]
Reaction Parameters
-
Q3: What is the typical range for reaction temperature and pressure?
-
A3: The optimal conditions depend heavily on the catalyst. For example, with a Co/BETA molecular sieve catalyst, an optimal temperature of 60°C and a pressure of 1 MPa have been reported.[1][2][3] Other processes, such as those involving isobutane alkylation, may operate at much higher temperatures and pressures.[10]
-
Q4: How does space velocity influence the reaction?
-
A4: Space velocity affects the residence time of the reactants with the catalyst. Increasing the reaction air speed can increase this compound conversion, but C8 selectivity may first increase and then decrease.[1] Finding the optimal space velocity is key to maximizing the yield of the desired product.
Catalyst Characterization
-
Q5: What are the essential characterization techniques for evaluating catalyst properties?
-
A5: Key techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[1]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore volume.[1]
-
Ammonia (B1221849) Temperature-Programmed Desorption (NH3-TPD): To assess the total acidity of the catalyst.[1]
-
Pyridine-adsorbed Fourier Transform Infrared Spectroscopy (Py-FTIR): To distinguish between Brønsted and Lewis acid sites.[1]
-
Data Presentation
Table 1: Performance of Different Catalysts in this compound Oligomerization
| Catalyst | This compound Conversion (%) | C8 Selectivity (%) | Reaction Temperature (°C) | Reaction Pressure (MPa) | Reference |
| 6% Co/BETA | >74 | ~70 | 60 | 1 | [1][2] |
| Fe0.2Zn1.8/SiO2 | 89 | 57 | N/A | N/A | [1] |
| Phosphoric Acid/HY Zeolite | 97-100 | up to 65 | N/A | N/A | [1] |
| Emulsified Ionic Liquids | up to 98 | up to 91 (dimer) | N/A | N/A | [1] |
Table 2: Effect of Reaction Air Speed on Co/BETA Catalyst Performance
| Reaction Air Speed (h⁻¹) | This compound Conversion (%) | C8 Selectivity (%) | n-butene Loss Rate |
| Increasing | Increases | First increases, then decreases | Decreases with increasing speed |
Note: Specific quantitative values for the effect of air speed were not provided in the search results, only trends.[1]
Experimental Protocols
Protocol 1: Catalyst Acidity Measurement by Ammonia Temperature-Programmed Desorption (NH3-TPD)
-
Sample Preparation: Weigh approximately 0.1 g of the catalyst sample.
-
Pre-treatment: Place the sample in the analysis tube and pre-treat it by heating to a specific temperature (e.g., 120°C) for 1 hour under an inert gas flow (e.g., He) to remove adsorbed water and impurities.
-
Ammonia Adsorption: Cool the sample to a suitable adsorption temperature (e.g., 100°C) and introduce a gas mixture of 10% ammonia in helium until saturation is reached.
-
Purging: Purge the system with an inert gas (e.g., He) at the adsorption temperature to remove physisorbed ammonia.
-
Temperature-Programmed Desorption: Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C) under a continuous flow of inert gas.
-
Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD). The resulting plot of TCD signal versus temperature provides information about the number and strength of the acid sites.[1]
Protocol 2: Differentiation of Acid Sites by Pyridine-adsorbed FT-IR Spectroscopy
-
Sample Preparation: Press the catalyst powder into a self-supporting thin wafer.
-
Pre-treatment: Place the wafer in an IR cell with CaF2 windows and heat it under vacuum to a high temperature to remove adsorbed species.
-
Pyridine (B92270) Adsorption: Expose the wafer to pyridine vapor at room temperature.
-
Desorption: Evacuate the cell to remove physisorbed pyridine.
-
Spectral Acquisition: Record the FT-IR spectrum of the sample.
-
Thermal Desorption: Gradually increase the temperature of the sample under vacuum (e.g., to 100°C, 200°C, and 300°C) and record a spectrum at each temperature.
-
Analysis: The bands around 1545 cm⁻¹ are characteristic of pyridinium (B92312) ions formed on Brønsted acid sites, while the bands around 1450 cm⁻¹ are attributed to pyridine coordinately bonded to Lewis acid sites. The intensity of these bands at different desorption temperatures provides information about the strength of the acid sites.[1]
Visualizations
Caption: Troubleshooting workflow for low this compound conversion.
Caption: Catalyst deactivation and regeneration cycle.
Caption: General experimental workflow for catalyst performance evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Regeneration of a Commercial Catalyst for the Dehydrogenation of Isobutane to Isobutene [ouci.dntb.gov.ua]
- 6. inl.elsevierpure.com [inl.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3541180A - Alkylation of isobutene with ethylene or propylene and with an alumino-silicate catalyst - Google Patents [patents.google.com]
by-product formation in isobutylene reactions and mitigation
Welcome to the Technical Support Center for Isobutylene Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate by-product formation during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in acid-catalyzed this compound reactions?
A1: The most prevalent by-products are oligomers of this compound. Due to the high reactivity of this compound, it can react with itself to form dimers (dithis compound or isooctene), trimers (iso-C12), and higher oligomers (iso-C16).[1][2] The dimerization reaction is highly exothermic, which can promote these further side reactions.[1][2] In processes involving alcohols, such as the synthesis of MTBE (methyl tert-butyl ether) or ETBE (ethyl tert-butyl ether), other by-products can include ethers (like dimethyl ether) and tert-butanol.[2]
Q2: How does reaction temperature influence the formation of oligomers?
A2: Temperature is a critical parameter. In cationic polymerization, lower temperatures are often used to suppress chain transfer reactions and produce high molecular weight polymers.[3][4] Conversely, for selective dimerization to C8 olefins, a specific optimal temperature is required. For instance, increasing the temperature in an oligomerization reaction can enhance the formation of trimers and tetramers at the expense of the desired dimers.[5] The overall activation energy for this compound polymerization is often negative, meaning that as temperature increases, the rate of polymerization may decrease.[4][6]
Q3: Can the catalyst be a source of increased by-product formation?
A3: Absolutely. The properties of the acid catalyst play a crucial role. Catalysts with very strong acid sites can lead to a higher incidence of side reactions, including cracking, aromatization, and coke formation, which deactivates the catalyst.[1] The catalyst's structure and pore size also influence selectivity.[1] For example, modifying zeolites with metals like nickel or cobalt can enhance selectivity towards dimerization by creating a balance of Lewis and Brönsted acid sites.[2][5]
Q4: My this compound feedstock is from a mixed C4 stream. What impurities should I be concerned about?
A4: Mixed C4 streams can contain various impurities. Sulfur and nitrogen compounds are particularly detrimental as they can poison and deactivate acid catalysts, such as sulfonic acid-type ion exchange resins, leading to reduced activity and catalyst lifespan.[7] Water can also be a critical impurity; while it can act as an initiator in some polymerizations, excess water can decrease the concentration of acid catalysts like H₂SO₄ and promote side reactions.[8][9]
Q5: How can I analyze and identify the by-products in my reaction mixture?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used method for separating and identifying reaction products and by-products.[10][11] A standard gas chromatograph with a Flame Ionization Detector (FID) can also be used for quantitative analysis of this compound and its oligomers.[12] For complex isomeric mixtures that are difficult to distinguish by mass spectrometry alone, infrared spectroscopy can be a useful complementary technique.[13]
Troubleshooting Guide: High By-product Formation
This guide provides a systematic approach to diagnosing and resolving issues related to excessive by-product formation in your this compound reactions.
Issue 1: Excessive Oligomerization (High Levels of C12+ By-products)
-
Possible Cause 1: Incorrect Reaction Temperature.
-
Troubleshooting Step: Verify the reaction temperature using a calibrated thermometer. The dimerization of this compound is exothermic, which can cause localized hot spots in the reactor, leading to the formation of higher oligomers.[1][2]
-
Mitigation Strategy: Implement more efficient reactor cooling or reduce the feed rate to better manage the reaction exotherm. For specific target products, optimize the temperature. For example, in one study using a Co/BETA catalyst, 60°C was optimal for C8 selectivity, while higher temperatures favored C12+ formation.[5][14]
-
-
Possible Cause 2: Catalyst Acidity/Activity.
-
Troubleshooting Step: The catalyst may have acid sites that are too strong, or its activity may have changed.
-
Mitigation Strategy: Switch to a catalyst with optimized acidity. Zeolites with a higher Si/Al ratio generally have weaker acid sites and can be more selective.[1] Alternatively, modify the catalyst by loading it with a metal such as Co, Ni, or Zn to improve selectivity to the desired product.[5][14] If the catalyst is reusable, ensure it has been properly regenerated, as coke deposits can alter its selective properties.
-
Issue 2: Low Conversion of this compound and/or Catalyst Deactivation
-
Possible Cause 1: Impurities in the Feedstock.
-
Troubleshooting Step: Analyze the this compound feed for common catalyst poisons like sulfur and nitrogen compounds.[7]
-
Mitigation Strategy: Purify the this compound feed by passing it through a bed of solid adsorbent, such as a large pore zeolite, before it enters the reactor.[7][15] This can significantly improve catalyst activity and lifespan.
-
-
Possible Cause 2: Presence of Water.
-
Troubleshooting Step: Quantify the water content in your feedstock and solvents.
-
Mitigation Strategy: Ensure all reactants and solvents are appropriately dried. If using a sulfonic acid resin catalyst, an initial drying step can be performed by reacting the water with this compound to form tertiary butyl alcohol before proceeding with the main reaction.[16] For reactions catalyzed by liquid acids like H₂SO₄, maintain the acid concentration within the optimal range (e.g., 95-96%) to avoid side reactions promoted by dilution.[17]
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting high by-product formation.
Data on By-product Mitigation
Quantitative data from various studies are summarized below to guide experimental design.
Table 1: Effect of Reaction Temperature on this compound Oligomerization using a 6% Co/BETA Catalyst [5]
| Temperature (°C) | This compound Conversion (%) | C8= Selectivity (%) | C12= Selectivity (%) |
| 40 | 60.3 | 75.1 | 18.2 |
| 60 | 74.1 | 69.8 | 24.3 |
| 80 | 83.2 | 55.4 | 35.1 |
| 100 | 85.6 | 40.2 | 48.7 |
Reaction Conditions: Pressure = 1 MPa, Weight Hourly Space Velocity (WHSV) = 1 h⁻¹.
Table 2: Optimized Conditions for Selective Oxidation of this compound to Methacrolein (MAL) [18]
| Parameter | Value |
| Catalyst | Mo₁₂Bi₁.₆Fe₁Co₈Ce₀.₄Cs₀.₄K₀.₂Sb₀.₃₆ |
| Temperature | 380°C |
| GHSV | 4500 h⁻¹ |
| This compound:Air Ratio | 6:94 (v/v) |
| This compound Conversion | 95.3% |
| MAL Selectivity | 71.7% |
| MAL Yield | 68.3% |
Experimental Protocols
Protocol 1: Selective Dimerization of this compound in a Fixed-Bed Reactor
This protocol is based on the methodology for selective oligomerization using a metal-loaded molecular sieve catalyst.[5][14]
Objective: To selectively dimerize this compound to C8 olefins while minimizing the formation of C12+ oligomers.
Materials:
-
Catalyst: 6% Cobalt-loaded BETA molecular sieve (Co/BETA).
-
Reactant: High-purity this compound or a mixed C4 stream.
-
Inert gas: Nitrogen (N₂).
-
Fixed-bed continuous flow reactor system with temperature and pressure control.
-
Gas Chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Loading: Load the fixed-bed reactor with a known quantity of the Co/BETA catalyst.
-
System Purge: Purge the entire reactor system with N₂ gas for 1-2 hours to remove air and moisture.
-
Pressurization and Heating: Pressurize the reactor with N₂ to the desired reaction pressure (e.g., 1 MPa). Heat the reactor to the target temperature (e.g., 60°C).
-
Reaction Initiation: Introduce the this compound feed into the reactor at a controlled weight hourly space velocity (WHSV) of 1 h⁻¹.
-
Product Collection: After allowing the reaction to stabilize, collect the effluent gas and liquid products in a cold trap or gas sampling bags for analysis.
-
Analysis: Analyze the collected samples using GC to determine the conversion of this compound and the selectivity towards C8, C12, and other by-products.
-
Shutdown: After the experiment, stop the this compound feed and purge the system with N₂ while cooling down.
Protocol 2: Feedstock Purification to Mitigate Catalyst Deactivation
This protocol describes a pre-treatment step to remove impurities from an this compound feed.[7]
Objective: To remove sulfur and nitrogen impurities from an this compound feedstock to improve catalyst performance and reduce by-product formation.
Materials:
-
Adsorbent: Activated alumina (B75360) or a large pore zeolite (e.g., Zeolite Y).
-
Adsorption column.
-
This compound feedstock containing impurities.
-
Analytical equipment to measure sulfur and nitrogen content.
Procedure:
-
Adsorbent Activation: Activate the adsorbent by heating it under a flow of inert gas (N₂) to remove any adsorbed water or other volatile compounds.
-
Column Packing: Pack the adsorption column with the activated adsorbent.
-
Feed Purification: Pass the this compound feedstock through the packed adsorbent column at a controlled flow rate. The temperature and pressure should be maintained to keep the this compound in the desired phase (gas or liquid).
-
Quality Control: Collect samples of the purified this compound and analyze for sulfur and nitrogen content to confirm that impurities have been removed to the desired level.
-
Reaction: Use the purified this compound as the feed for your primary reaction.
By-product Formation Pathway and Experimental Workflow
This compound Oligomerization Pathway
The following diagram illustrates the acid-catalyzed oligomerization of this compound, which leads to the formation of dimer and trimer by-products.
General Experimental Workflow for Catalyst Screening
This diagram outlines the typical steps involved in screening different catalysts to optimize selectivity and minimize by-products.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in catalytic chain transfer polymerization of this compound: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Polymerization of this compound in a Rotating Packed Bed Reactor: Experimental and Modeling Studies [mdpi.com]
- 7. CN101061083A - Dithis compound process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pushinechemical.com [pushinechemical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2005037739A1 - Dithis compound process - Google Patents [patents.google.com]
- 16. US7414164B2 - Dithis compound process - Google Patents [patents.google.com]
- 17. Nonsteady-state mathematical modelling of H2SO4-catalysed alkylation of isobutane with alkenes | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 18. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Isobutylene Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques for high-purity isobutylene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound stream?
A crude this compound stream, typically derived from a C4 hydrocarbon fraction, contains several impurities. The most common are its isomers: 1-butene (B85601) and 2-butenes (cis- and trans-). Saturated hydrocarbons like n-butane and isobutane (B21531) are also frequently present. Other potential trace impurities can include propane (B168953) and 1,3-butadiene.[1]
Q2: Why is it difficult to separate this compound from its isomers by simple distillation?
Separating this compound from its isomers, particularly 1-butene, by simple fractional distillation is challenging due to their very close boiling points. This compound has a boiling point of -6.9°C, while 1-butene boils at -6.3°C.[1] This small difference in volatility makes achieving high purity through conventional distillation economically and technically impractical, often requiring specialized techniques like extractive distillation.
Q3: What are the primary methods for purifying this compound to high purity (>99.5%)?
The main techniques for achieving high-purity this compound include:
-
Extractive Distillation: This method involves introducing a solvent that alters the relative volatilities of the C4 components, making the separation of this compound easier.[1]
-
Adsorption: Using molecular sieves, specific impurities can be selectively adsorbed from the this compound stream.[1] This is particularly effective for removing water and other polar impurities.
-
Chemical Reaction-Based Separation: This involves reacting this compound with a reagent to form an intermediate compound that is easily separated from the other C4 hydrocarbons. The intermediate is then decomposed to yield high-purity this compound. A common example is the formation and subsequent cracking of methyl tert-butyl ether (MTBE).
Q4: How can I analyze the purity of my this compound sample?
Gas chromatography (GC) is the standard method for analyzing the purity of this compound and quantifying impurities.[1] A capillary column, such as an Alumina (Al₂O₃)/S PLOT column, is effective for separating hydrocarbon impurities.[2][3] A Flame Ionization Detector (FID) is typically used for detection.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Extractive Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from 1-butene | - Incorrect solvent selection.- Inappropriate solvent-to-feed ratio.- Insufficient number of theoretical plates in the distillation column.- Column flooding or weeping.[4][5][6] | - Select a solvent that significantly alters the relative volatility of the components. Polar solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are commonly used.[1]- Optimize the solvent-to-feed ratio through simulation or experimentation. A higher ratio generally improves separation but increases energy costs.[7]- Increase the column height or use more efficient packing to increase the number of theoretical plates.- Adjust operating parameters (e.g., reboiler duty, reflux ratio) to prevent flooding or weeping. Ensure the column is operating within its design parameters.[4][5] |
| Solvent contamination in the purified this compound | - Inefficient separation in the solvent recovery column.- High solvent volatility. | - Optimize the operating conditions of the solvent recovery column (e.g., increase reflux ratio, reboiler temperature).- Choose a solvent with a significantly higher boiling point than this compound. |
| High energy consumption | - High reflux ratio.- High solvent circulation rate. | - Optimize the reflux ratio and solvent-to-feed ratio to find a balance between purity and energy consumption.[7]- Consider heat integration techniques to recover and reuse heat within the process.[4] |
Adsorption (Molecular Sieves)
| Problem | Possible Cause(s) | Solution(s) |
| Presence of water in the final product | - Molecular sieve bed is saturated with water.- Incomplete regeneration of the molecular sieves.- Channeling of the gas/liquid flow through the adsorbent bed. | - Regenerate or replace the molecular sieve bed.[8][9]- Ensure the regeneration process is complete by following the recommended temperature, pressure, and purge gas flow rate.[8][9][10]- Ensure proper packing of the adsorbent bed to avoid voids and channeling. |
| Reduced adsorption capacity | - Deactivation of the molecular sieves due to coking or contamination.- Incomplete regeneration over multiple cycles. | - Implement a proper regeneration procedure. For coking, a controlled burn-off with an inert gas containing a small amount of oxygen may be necessary.- Monitor the performance of the molecular sieves over time and replace them when their capacity significantly diminishes. |
| Pressure drop across the adsorbent bed is too high | - Fouling of the bed with particulate matter.- Crushing of the adsorbent particles. | - Install a filter upstream of the adsorbent bed to remove particulates.- Ensure the adsorbent is loaded carefully to prevent crushing and that the operating flow rates do not exceed the design limits. |
Data Presentation
Table 1: Boiling Points of Common C4 Hydrocarbons
| Compound | Boiling Point (°C) |
| This compound | -6.9[1] |
| 1-Butene | -6.3[1] |
| cis-2-Butene | 0.9 |
| trans-2-Butene | 3.7 |
| n-Butane | -0.5[11] |
| Isobutane | -11.7 |
Table 2: Typical Operating Parameters for this compound Purification
| Purification Method | Parameter | Typical Value |
| Extractive Distillation | Solvent | Acetonitrile (ACN), Dimethylformamide (DMF)[1] |
| Solvent-to-Feed Ratio (molar) | 2:1 to 5:1 | |
| Reflux Ratio | 1.5 to 4.0 | |
| Column Pressure (top) | 400 - 500 kPa[1] | |
| Achievable Purity | >99.5%[12] | |
| Adsorption (Drying) | Adsorbent | 3A or 4A Molecular Sieves[1] |
| Regeneration Temperature | 200 - 320°C[8] | |
| Regeneration Gas | Dry nitrogen or methane[10] | |
| MTBE Decomposition | Catalyst | Acidic ion-exchange resin, solid heteropolyacid[13] |
| Reaction Temperature | 150 - 230°C[13][14] | |
| Reaction Pressure | 0.2 - 0.6 MPa[13] | |
| Achievable Purity | >99.9%[13][15] |
Experimental Protocols
Protocol 1: Purification of this compound using Extractive Distillation with Acetonitrile (ACN)
Objective: To separate this compound from a mixed C4 stream with high 1-butene content.
Apparatus:
-
Extractive distillation column
-
Solvent recovery column
-
Reboilers and condensers for both columns
-
Feed and solvent pumps
-
Control system for temperature, pressure, and flow rates
Procedure:
-
Startup:
-
Ensure the system is clean, dry, and leak-free.
-
Establish a flow of inert gas (e.g., nitrogen) through the system.
-
Preheat the reboilers to the desired operating temperatures.
-
-
Solvent Introduction:
-
Introduce the ACN solvent to the top of the extractive distillation column.
-
Establish the desired solvent circulation rate.
-
-
Feed Introduction:
-
Introduce the mixed C4 feed stream to the middle section of the extractive distillation column.
-
-
Extractive Distillation:
-
Operate the extractive distillation column at a top pressure of approximately 450 kPa and a bottom pressure of 630 kPa.[1]
-
The ACN will increase the relative volatility of the butanes, which will move up the column, while retaining the butenes.
-
This compound and 1-butene will be drawn off as the overhead product.
-
The solvent and less volatile components are collected at the bottom.
-
-
Solvent Recovery:
-
Feed the bottom product from the extractive distillation column to the solvent recovery column.
-
Operate the solvent recovery column to separate the ACN from the dissolved hydrocarbons.
-
The recovered ACN is cooled and recycled back to the extractive distillation column.
-
-
Product Collection and Analysis:
-
The overhead product from the extractive distillation column (containing this compound and 1-butene) can be further processed or analyzed.
-
Collect samples from the product and waste streams and analyze their composition using Gas Chromatography (GC-FID) to determine the separation efficiency.
-
Protocol 2: Drying of this compound using Molecular Sieves
Objective: To remove water from a stream of this compound.
Apparatus:
-
Two adsorbent columns packed with 3A or 4A molecular sieves (one for drying, one for regeneration).
-
Heater for regeneration gas.
-
Condenser and knockout pot for removed water.
-
Valves and piping for switching between columns.
Procedure:
-
Sieve Activation (if new):
-
Activate the molecular sieves by heating them in a furnace at 200-250°C under a flow of dry nitrogen for at least 3-4 hours to remove any adsorbed water.[1]
-
-
Drying Operation:
-
Pass the wet this compound stream through one of the adsorbent columns at the desired flow rate.
-
The molecular sieves will adsorb the water molecules.
-
Monitor the water content of the outlet stream using a suitable analyzer.
-
-
Column Switching:
-
When the water content of the outlet stream starts to increase (breakthrough), switch the this compound flow to the second (regenerated) column.
-
-
Regeneration of Saturated Column:
-
Depressurize the saturated column.
-
Pass a heated, dry inert gas (e.g., nitrogen) through the column in the reverse direction of the process flow. The regeneration temperature should be between 200-320°C.[8]
-
Continue the hot gas purge until the outlet gas from the column is dry.
-
Cool the column down to the operating temperature using a flow of cool, dry inert gas.
-
The regenerated column is now ready to be put back into service.
-
Visualizations
Caption: Troubleshooting workflow for poor separation in extractive distillation.
Caption: Dual-column experimental workflow for this compound drying via adsorption.
References
- 1. benchchem.com [benchchem.com]
- 2. [Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Optimization of Solvent and Extractive Distillation Sequence Considering Its Integration with Reactor [mdpi.com]
- 8. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 9. Technical Guide to Molecular Sieve Regeneration? -OIM Chemical [oimchem.com]
- 10. Molecular Sieve Regeneration in Cracked Gas Drying Process [snowpeakzeolite.com]
- 11. wecanfigurethisout.org [wecanfigurethisout.org]
- 12. US4018843A - Process for the obtaining of this compound of high purity - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. JP5528443B2 - Process for producing isobutene by decomposition of MTBE-containing mixtures - Google Patents [patents.google.com]
- 15. Production d'isobutène de haute pureté par décomposition du MTBE | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
Technical Support Center: Managing Heat Release in Exothermic Isobutylene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in exothermic isobutylene polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization experiments.
Issue 1: Rapid, Uncontrolled Temperature Spike at the Beginning of the Reaction
Q: My reaction temperature is spiking uncontrollably immediately after adding the initiator. What is happening and how can I prevent it?
A: This phenomenon is likely a "thermal runaway" caused by a very rapid initiation and polymerization rate. The heat generated quickly exceeds the cooling capacity of your system.
Possible Causes:
-
High Initiator Concentration: An excessive amount of initiator leads to the simultaneous creation of a large number of active sites, resulting in a burst of polymerization and a rapid release of heat.[1][2]
-
Insufficient Pre-cooling: If the monomer and solvent are not adequately cooled before initiator addition, the initial temperature is too high to effectively manage the exothermic reaction.
-
Poor Heat Dissipation: The reactor setup may not be efficient at removing heat. This can be due to an inadequate cooling bath, poor stirring, or a reactor with a low surface area-to-volume ratio.
Solutions:
-
Reduce Initiator Concentration: Decrease the amount of initiator to slow down the rate of initiation.[1][2]
-
Optimize Pre-cooling: Ensure the monomer and solvent are pre-chilled to the target reaction temperature before adding the initiator. For cationic polymerization of this compound, temperatures can range from -10°C to as low as -180°C.[3]
-
Improve Heat Removal:
-
Use a larger or colder cooling bath.
-
Ensure vigorous stirring to promote heat transfer to the reactor walls.
-
Consider using a reactor with a higher surface area-to-volume ratio, such as one with cooling coils or a jacketed reactor.
-
-
Slow Initiator Addition: Instead of adding the initiator all at once, add it dropwise or via a syringe pump over a period of time to control the rate of initiation.
Issue 2: Low Molecular Weight of the Final Polythis compound (B167198)
Q: I am consistently obtaining polythis compound with a lower molecular weight than desired. What factors could be causing this?
A: Low molecular weight in this compound polymerization is often a result of premature chain termination or chain transfer reactions, which are influenced by several experimental parameters.
Possible Causes:
-
High Reaction Temperature: Higher temperatures increase the rate of chain transfer reactions, where the growing polymer chain is terminated and a new, shorter chain is initiated.[4][5]
-
High Initiator Concentration: A higher concentration of initiator leads to the formation of more polymer chains, each with a shorter length for a given amount of monomer.[1][2]
-
Impurities: Water or other protic impurities can act as chain transfer agents, leading to premature termination of the growing polymer chains.
-
Solvent Effects: The polarity of the solvent can influence the stability of the carbocationic active centers and the rates of chain transfer.[6]
Solutions:
-
Lower the Reaction Temperature: Conducting the polymerization at lower temperatures, often in the cryogenic range (-10°C to -180°C), can suppress chain transfer reactions and lead to higher molecular weight polymers.[3][5]
-
Decrease Initiator Concentration: Reducing the amount of initiator will result in fewer growing chains, allowing each chain to achieve a higher molecular weight.[1][2]
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents, monomers, and glassware to remove any water. The use of a glovebox or Schlenk line techniques is recommended.
-
Solvent Selection: Choose a solvent of appropriate polarity for the initiator system being used. Non-polar solvents like hexane (B92381) or cyclohexane (B81311) are commonly used.
Issue 3: Inconsistent or Bimodal Molecular Weight Distribution
Q: My GPC results show a broad or bimodal molecular weight distribution. What could be the cause of this inconsistency?
A: A broad or bimodal molecular weight distribution suggests a lack of control over the polymerization process, with multiple reaction pathways or termination events occurring.
Possible Causes:
-
Poor Mixing: Inefficient mixing can lead to localized "hot spots" where the temperature is higher, resulting in polymers with different molecular weights in different parts of the reactor. It can also cause uneven distribution of the initiator.
-
Slow Initiation: If the initiation process is slow compared to the propagation, new chains will be starting throughout the reaction, leading to a broader distribution of chain lengths.
-
Presence of Impurities: Impurities can react with the initiator or the growing polymer chains in an uncontrolled manner, leading to a variety of chain lengths.
-
Side Reactions: At higher temperatures, side reactions such as isomerization of the growing polymer chain can occur, leading to different polymer structures and molecular weights.[6]
Solutions:
-
Improve Agitation: Use a more efficient stirring mechanism to ensure uniform temperature and concentration of reactants throughout the reactor.
-
Select a Fast Initiator System: Choose an initiator that provides rapid and complete initiation to ensure that all polymer chains start growing at approximately the same time.
-
Purify Reactants: Ensure all monomers, solvents, and initiators are of high purity.
-
Maintain Low Temperatures: Running the reaction at lower temperatures will minimize side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical heat of polymerization for this compound, and why is it significant?
A1: The heat of polymerization for this compound is approximately -12 to -13 kcal/mol (about -50 to -54 kJ/mol). This is a significant amount of energy released for each mole of monomer that polymerizes. In a bulk or concentrated solution polymerization, this can lead to a rapid increase in temperature if not effectively managed. Proper heat management is crucial for controlling the polymerization rate, the final polymer properties (like molecular weight), and for ensuring the safety of the experiment by preventing thermal runaway.
Q2: How does the choice of initiator affect the exotherm of the reaction?
A2: The choice of initiator, typically a Lewis acid such as AlCl₃, TiCl₄, or BF₃ for cationic polymerization of this compound, significantly impacts the reaction kinetics and therefore the exotherm.[3] A more active initiator will lead to a faster rate of polymerization and a more rapid release of heat. The concentration of the initiator is also a critical factor; higher concentrations lead to a faster reaction and a more pronounced exotherm.[1][7]
Q3: What are the most common methods for cooling an this compound polymerization reaction?
A3: The most common methods for cooling this compound polymerization reactions involve external cooling baths and specialized reactor designs.
-
Cooling Baths: Dry ice/acetone (B3395972) (-78°C), liquid nitrogen (-196°C), or cryostats are frequently used to achieve and maintain the low temperatures required for controlled polymerization.[3]
-
Jacketed Reactors: These reactors have an outer jacket through which a coolant is circulated to remove heat from the reaction mixture.
-
Internal Cooling Coils: Coils placed inside the reactor through which a coolant flows can provide a larger surface area for heat exchange.
-
Pre-chilling of Reactants: The monomer and solvent are typically pre-chilled to the desired reaction temperature before the initiator is added to provide an initial heat sink.
Q4: Can solvent choice help in managing the heat release?
A4: Yes, the choice of solvent can play a role in managing heat release, primarily through its heat capacity and by allowing for more dilute reaction conditions. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Running the polymerization in a larger volume of solvent (i.e., at a lower monomer concentration) will also help to dissipate the heat more effectively as there is more thermal mass to absorb the energy released.
Q5: What are the safety risks associated with uncontrolled exothermic this compound polymerization?
A5: The primary safety risk is a thermal runaway, where the reaction rate and temperature increase in a positive feedback loop. This can lead to a rapid pressure buildup in a closed system, potentially causing the reactor to rupture or explode. The solvents used in these polymerizations are often flammable, so a loss of containment can also lead to a fire. It is crucial to have appropriate safety measures in place, such as a pressure relief valve, a blast shield, and a plan for emergency cooling or quenching of the reaction.
Data Presentation
Table 1: Effect of Temperature on this compound Polymerization
| Parameter | Low Temperature (e.g., -80°C to -100°C) | High Temperature (e.g., -10°C to 0°C) |
| Reaction Rate | Slower, more controlled | Faster, more difficult to control |
| Molecular Weight | Higher | Lower |
| Molecular Weight Distribution | Narrower | Broader |
| Side Reactions | Minimized | More prevalent (e.g., chain transfer, isomerization) |
| Heat Management | Easier to manage the exotherm | More challenging, higher risk of thermal runaway |
Table 2: Influence of Initiator Concentration on Polymer Properties
| Initiator Concentration | Effect on Number of Polymer Chains | Effect on Molecular Weight | Effect on Exotherm |
| High | High | Low | Rapid and large exotherm |
| Low | Low | High | Slower and more manageable exotherm |
Experimental Protocols
Protocol 1: Controlled Cationic Polymerization of this compound at Low Temperature
Objective: To synthesize polythis compound with a controlled molecular weight and narrow molecular weight distribution by managing the exothermic nature of the reaction.
Materials:
-
This compound (high purity, dried)
-
Anhydrous hexane (or other suitable non-polar solvent)
-
Titanium tetrachloride (TiCl₄) or Aluminum trichloride (B1173362) (AlCl₃) (initiator)
-
2-chloro-2,4,4-trimethylpentane (TMPCl) (co-initiator, if required)
-
Methanol (B129727) (quenching agent)
-
Dry ice and acetone (for cooling bath)
-
Schlenk line or glovebox for inert atmosphere
-
Jacketed reactor or round bottom flask with a magnetic stirrer
-
Syringe pump for controlled addition
Procedure:
-
System Preparation: Assemble the reactor under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried.
-
Solvent and Monomer Charging: Add the desired amount of anhydrous hexane to the reactor. Cool the reactor to the target temperature (e.g., -80°C) using a dry ice/acetone bath.
-
Monomer Addition: Condense a known amount of this compound gas into the cold solvent. Allow the solution to equilibrate at the target temperature with stirring.
-
Initiator Preparation: In a separate, dry flask under an inert atmosphere, prepare a solution of the initiator (e.g., TiCl₄) in anhydrous hexane at a known concentration.
-
Initiation: Using a syringe pump, add the initiator solution to the stirred monomer solution at a slow, controlled rate. Monitor the temperature of the reaction mixture closely using a low-temperature thermometer or thermocouple.
-
Polymerization: Allow the reaction to proceed for the desired amount of time while maintaining a constant temperature. The reaction time will depend on the target molecular weight and monomer conversion.
-
Quenching: Quench the reaction by adding a small amount of pre-chilled methanol to the reactor. This will terminate the polymerization.
-
Work-up: Allow the reactor to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Isolation and Drying: Filter the precipitated polythis compound, wash with methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the molecular weight and molecular weight distribution of the polymer using Gel Permeation Chromatography (GPC).
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in this compound polymerization.
Caption: Signaling pathway for managing heat in exothermic polymerization.
References
- 1. pushinechemical.com [pushinechemical.com]
- 2. youtube.com [youtube.com]
- 3. Item - Cryogenic cationic polymerization of this compound - American University - Figshare [aura.american.edu]
- 4. pushinechemical.com [pushinechemical.com]
- 5. Recent advances in catalytic chain transfer polymerization of this compound: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 6. Cationic polymerization of this compound in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. "Initiation Effects in the Living Cationic Polymerization of Isobutylen" by Robson F. Storey and Andrew B. Donnalley [aquila.usm.edu]
strategies to minimize catalyst deactivation in isobutylene processes
This technical support center provides researchers, scientists, and process engineers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in isobutylene production processes, such as isobutane (B21531) dehydrogenation and isobutane-butene alkylation.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
This guide provides a systematic approach to identifying the root cause of catalyst performance decline.
Question: My this compound yield is decreasing. What is the primary cause?
A decline in this compound yield is typically a result of catalyst deactivation. The three primary mechanisms of deactivation are coking, poisoning, and thermal degradation (sintering).[1][2] The first step is to analyze your process data to look for characteristic symptoms.
Question: How can I differentiate between coking, poisoning, and sintering?
Each deactivation mechanism has a distinct signature. Use the following flowchart and the detailed FAQs below to diagnose the issue.
Frequently Asked Questions (FAQs)
Coking and Fouling
Q1: What is catalyst coking and how does it occur? A1: Coking, or fouling, is the physical deposition of carbonaceous species (coke) onto the catalyst surface and within its pores.[1] This process blocks access to active sites. The mechanism involves a series of steps starting with the adsorption of coke precursors (olefins, dienes, or other unsaturated compounds) which then polymerize and undergo cyclization and hydrogen transfer reactions to form highly unsaturated, polyaromatic compounds.[3] In processes like isobutane alkylation, coke can form from butene oligomerization.[4]
Q2: My catalyst activity is declining rapidly, but can be restored by oxidation. Is this coking? A2: Yes, rapid deactivation that is reversible through oxidative regeneration is a classic sign of coking.[2] Unlike thermal degradation, coke deposits can be burned off, restoring catalyst activity. The amount and type of coke can be quantified using Temperature-Programmed Oxidation (TPO).
Q3: How do I minimize coke formation? A3: Strategies to minimize coking include:
-
Optimizing Operating Conditions: Lowering reaction temperature can reduce the rate of coke-forming side reactions.[5] In dehydrogenation, adding hydrogen to the feed can inhibit coke formation, though it may reduce equilibrium conversion.[6]
-
Modifying Feed Composition: Maintaining a high isobutane-to-olefin ratio in alkylation processes helps suppress olefin oligomerization, a key pathway to coke.[7]
-
Catalyst Design: Using catalysts with optimized acidity and pore structures can hinder the reactions that lead to coke. For instance, zeolites with larger pores can show higher stability by improving diffusivity.
Poisoning
Q4: What are common poisons for this compound process catalysts? A4: Catalyst poisons are impurities in the feed that strongly adsorb to active sites, rendering them inactive.[1]
-
For Metal Catalysts (e.g., Pt-Sn/Al₂O₃ in dehydrogenation): Sulfur compounds (H₂S), nitrogen compounds, water, and heavy metals are common poisons.
-
For Solid Acid Catalysts (e.g., Zeolites in alkylation): Water and basic nitrogen compounds can neutralize acid sites. Certain metal ions like sodium (Na+) and potassium (K+) can also act as poisons.[8]
Q5: The catalyst is deactivating steadily and regeneration is ineffective. Could this be poisoning? A5: Yes, a steady loss of activity that cannot be recovered through standard regeneration procedures often points to irreversible poisoning.[2] To confirm, analyze your feedstock for trace impurities. Installing guard beds or purification systems upstream of the reactor is the most effective mitigation strategy.[1]
Thermal Degradation (Sintering)
Q6: What is sintering and why is it a problem? A6: Sintering is the agglomeration of small metal catalyst particles into larger ones at high temperatures. This process reduces the active surface area of the catalyst, leading to a permanent and irreversible loss of activity.[1] This is a major concern for supported metal catalysts, such as those used in isobutane dehydrogenation, which operate at elevated temperatures.
Q7: Our reactor experienced a temperature runaway, and catalyst activity has permanently dropped. Is sintering the cause? A7: This is highly likely. High-temperature excursions are the primary cause of sintering. The damage is irreversible, and the catalyst will likely need to be replaced. To prevent future occurrences, improve reactor temperature control and process monitoring. Using catalyst formulations with higher thermal stability can also mitigate this risk.[1]
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data from literature to provide benchmarks for catalyst performance and deactivation.
Table 1: Performance of Pt-based Catalysts in Propane (B168953) Dehydrogenation Over 10 Reaction-Regeneration Cycles
| Cycle Number | Pt/γ-Al₂O₃ Conversion (%) | Pt-Sn/γ-Al₂O₃ Conversion (%) | Pt/γ-Al₂O₃ Selectivity (%) | Pt-Sn/γ-Al₂O₃ Selectivity (%) |
| 1 (Initial) | 35.0 | 35.6 | 72.1 | 88.5 |
| 1 (End) | ~15 | ~33 | ~65 | ~87 |
| 10 (End) | 12.9 | 14.1 | ~60 | ~85 |
| (Data adapted from a study on propane dehydrogenation, which exhibits similar deactivation behavior to isobutane dehydrogenation.[9][10]) |
Table 2: Effect of Operating Conditions on Co/BETA Catalyst in this compound Oligomerization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Co Loading | 2% | 6% | 8% |
| This compound Conversion | ~72% | >74% | ~73% |
| C₈ Selectivity | ~65% | ~70% | ~68% |
| --- | --- | --- | --- |
| Reaction Temp. | 40 °C | 60 °C | 80 °C |
| This compound Conversion | ~65% | >74% | ~70% |
| C₈ Selectivity | ~68% | ~70% | ~60% |
| (Data derived from studies on selective oligomerization of this compound.[11]) |
Key Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) of Coked Catalysts
This protocol is used to characterize and quantify coke deposits on a spent catalyst.
Objective: To determine the amount and nature of carbonaceous deposits by oxidizing them in a controlled environment.
Methodology:
-
Sample Preparation: Place a known mass (e.g., 25-100 mg) of the spent catalyst in a quartz microreactor.
-
Pre-treatment: Heat the sample in an inert gas flow (e.g., He or N₂) to a temperature sufficient to remove physisorbed water and volatile compounds (e.g., 150-200°C) and hold for 30-60 minutes.
-
Oxidation: Switch the gas flow to a dilute oxygen mixture (e.g., 1-5% O₂ in He/N₂).
-
Temperature Program: Ramp the temperature of the furnace at a linear rate (e.g., 5-10°C/min) to a final temperature (e.g., 800°C).[12]
-
Analysis: Continuously monitor the reactor effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer to measure the concentration of CO₂ (and CO) produced. The resulting profile of CO₂ evolution versus temperature indicates different types of coke, with more stable, graphitic coke combusting at higher temperatures.[13]
Protocol 2: In-Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
This protocol allows for the real-time observation of chemical species on the catalyst surface under reaction conditions.
Objective: To identify adsorbed reactants, intermediates, and coke precursors to understand the deactivation mechanism at a molecular level.
Methodology:
-
Sample Preparation: Load the powdered catalyst sample into a specialized in-situ cell (e.g., an environmental chamber) equipped with IR-transparent windows (e.g., CaF₂ or ZnSe).[14]
-
Catalyst Pre-treatment: Activate the catalyst in-situ by heating under a specific gas flow (e.g., H₂ for reduction or air for calcination) as required by the process.
-
Background Spectrum: Cool the reactor to the desired reaction temperature and collect a background IR spectrum under an inert gas flow.
-
Reaction Initiation: Introduce the reactant gas mixture (e.g., isobutane/butene) into the cell.
-
Data Acquisition: Collect IR spectra at regular intervals as the reaction proceeds. The appearance and evolution of specific vibrational bands can be correlated with the formation of intermediates and deactivating species on the catalyst surface.[15][16]
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor [mdpi.com]
- 4. pleiades.online [pleiades.online]
- 5. researchgate.net [researchgate.net]
- 6. ou.edu [ou.edu]
- 7. researchgate.net [researchgate.net]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Role of Sn in the Regeneration of Pt/γ-Al2O3 Light Alkane Dehydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Oligomerization of this compound in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. osti.gov [osti.gov]
- 14. In-situ analysis on heterogeneous catalysts - Specac Ltd [specac.com]
- 15. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 16. pubs.acs.org [pubs.acs.org]
improving the selectivity of isobutylene oligomerization
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the selective oligomerization of isobutylene.
Troubleshooting Guide
This guide addresses common issues encountered during this compound oligomerization experiments, offering potential causes and solutions to improve selectivity and yield.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Conversion | Suboptimal Reaction Temperature: Temperature significantly impacts reaction rates. For instance, with H-beta zeolite catalysts, increasing the temperature from 140°C to 200°C can dramatically boost isobutene conversion from low levels to over 99%.[1] | Optimize the reaction temperature. Conduct a temperature screening study to find the optimal balance for your specific catalyst system. For Co/BETA molecular sieve catalysts, an optimal temperature of 60°C has been reported.[2][3] |
| Catalyst Deactivation: Coke formation or deposition of high-molecular-weight oligomers can block active sites on the catalyst, such as on HZSM-5 zeolites.[2] Solid acid catalysts like zeolites and resins are prone to deactivation by blocking catalyst channels.[4][5] | - Implement a catalyst regeneration protocol. This may involve calcination to burn off coke deposits. - Consider using a catalyst system known for better stability, such as NiSO4/γ-alumina, which has shown no significant deactivation in some studies.[6][7] | |
| Poor Selectivity to Dimer (C8 Olefins) | High Reaction Temperature: While higher temperatures can increase conversion, they may favor the formation of higher oligomers (trimers, tetramers) and other byproducts, thus reducing dimer selectivity.[7] For example, with H-beta zeolite, an increase in temperature from 140°C to 200°C led to a decrease in jet-distillate range products from 90% to 65%.[1] | Lower the reaction temperature. A systematic study of the effect of temperature on product distribution is recommended to find the sweet spot for C8 selectivity. For NiO-W2O3/Al2O3 catalysts, lower temperatures favor C8 formation.[8] |
| Inappropriate Catalyst Acidity: The nature and strength of acid sites (Brønsted vs. Lewis) on the catalyst play a crucial role in directing selectivity. Weaker acid sites may favor dimerization over higher oligomerization.[9] | Select a catalyst with appropriate acidity for your desired product. For example, modifying HZSM-5 with Ni can enhance C8 yield.[2] Poly(ionic liquid)s with dispersed acid sites have also shown high dimer selectivity.[4][5] | |
| Absence of a Moderator: The presence of certain compounds can influence the reaction pathway and improve selectivity. | Introduce an oxygen-containing moderator like water, tertiary butyl alcohol, or MTBE into the feed.[10] These can help control the reaction and enhance dimer selectivity. | |
| Catalyst Fouling and Deactivation | High Concentration of Reactants: High isobutene concentration can lead to the rapid formation of heavy oligomers that deposit on the catalyst surface. | Adjust the feed composition or space velocity to control the concentration of reactants at the catalyst surface. |
| Presence of Contaminants in the Feed: Impurities in the C4 feed can poison the catalyst. | Ensure the purity of the this compound feed stream. Pre-treatment of the feed may be necessary to remove contaminants. | |
| Formation of Undesired Byproducts | Side Reactions: Besides oligomerization, other reactions like isomerization, cracking, and cyclization can occur, especially at higher temperatures and on highly acidic catalysts.[9] | Optimize reaction conditions (temperature, pressure) and catalyst choice to minimize side reactions. For instance, medium-pore MFI zeolites can prevent cyclization reactions.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the selectivity of this compound oligomerization?
A1: The primary factors influencing selectivity are the choice of catalyst, reaction temperature, pressure, and the use of moderators. The catalyst's properties, particularly its acidity (type and strength of acid sites), are crucial.[2][9] Reaction temperature also plays a significant role, with lower temperatures generally favoring the formation of dimers (C8 olefins).[7][8]
Q2: How can I improve the yield of dithis compound (C8)?
A2: To improve dithis compound yield, focus on optimizing the reaction conditions and catalyst selection. Using a catalyst with high selectivity for dimers, such as certain modified zeolites or poly(ionic liquid)s, is a good starting point.[2][4] Operating at optimal temperatures (e.g., 60°C for Co/BETA catalysts) and pressures (e.g., 1 MPa) can maximize C8 yield.[2][3] The introduction of oxygen-containing moderators can also enhance dimer selectivity.[10]
Q3: What are common catalysts used for this compound oligomerization, and how do they compare?
A3: Common catalysts include solid acids like zeolites (e.g., H-ZSM-5, H-beta), ion-exchange resins (e.g., Amberlyst-15), and supported metal catalysts (e.g., NiSO4/γ-alumina, Co/BETA).[1][6]
-
Zeolites are effective but can be prone to deactivation due to coke formation.[11]
-
Ion-exchange resins like Amberlyst-15 show high conversion and good selectivity.[11]
-
Supported metal catalysts like NiSO4/γ-alumina have demonstrated high dimer selectivity with minimal deactivation.[6][7]
-
Poly(ionic liquid)s are a more recent class of catalysts that offer tunable properties and have shown high conversion and dimer selectivity.[4][5]
Q4: What is catalyst deactivation in this compound oligomerization and how can it be mitigated?
A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In this compound oligomerization, it is often caused by the deposition of heavy oligomers or coke on the catalyst's active sites, blocking them.[2][6] Mitigation strategies include:
-
Optimizing reaction conditions to minimize the formation of deactivating species.
-
Periodic regeneration of the catalyst, for example, through controlled burning of coke deposits.
-
Selecting catalysts that are more resistant to deactivation.
Q5: Can moderators be used to control selectivity?
A5: Yes, oxygen-containing moderators such as water, methanol, ethanol, and tertiary ethers (like MTBE) can be added to the reaction feed to influence selectivity towards dimer formation.[10]
Experimental Protocols
General Protocol for this compound Oligomerization in a Fixed-Bed Reactor
This protocol is a generalized procedure based on methodologies described for catalysts like Co/BETA-loaded molecular sieves.[2][3]
-
Catalyst Preparation and Activation:
-
Prepare the catalyst (e.g., by impregnation of a support like BETA molecular sieve with a metal salt solution like cobalt nitrate).
-
Calcine the catalyst at a high temperature (e.g., 500°C) in air to obtain the active form.
-
Load a specific amount of the catalyst into a fixed-bed reactor.
-
Activate the catalyst in situ by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture.
-
-
Reaction Setup:
-
The experimental setup typically consists of a feed system, a fixed-bed reactor, a temperature controller, a pressure controller, a gas-liquid separator, and analytical equipment (e.g., gas chromatograph).
-
The reactor is usually a stainless steel tube heated by a furnace.
-
-
Oligomerization Reaction:
-
Pressurize the reactor system to the desired reaction pressure (e.g., 1 MPa) with an inert gas.[2][3]
-
Set the reactor to the desired reaction temperature (e.g., 60°C).[2][3]
-
Introduce the this compound feed (often mixed with an internal standard) into the reactor at a specific weight hourly space velocity (WHSV) (e.g., 1 h⁻¹).[2][3]
-
The reaction products exit the reactor and enter a gas-liquid separator.
-
-
Product Analysis:
-
Collect the liquid and gas phase products periodically.
-
Analyze the composition of the products using a gas chromatograph (GC) equipped with an appropriate column and detector (e.g., FID).
-
Quantify the conversion of this compound and the selectivity to different oligomers (dimers, trimers, etc.) based on the GC analysis.
-
Data Presentation: Catalyst Performance Comparison
| Catalyst | This compound Conversion (%) | Dimer (C8) Selectivity (%) | Trimer (C12) Selectivity (%) | Reaction Temperature (°C) | Reaction Pressure (MPa) | Reference |
| 6% Co/BETA | >74 | ~70 | - | 60 | 1 | [3] |
| MWW molecular sieve | 80 | 55 | - | 160 | 0.5 | [2] |
| 0.25% Ni/HZSM-5 | - | - | - | - | - | [2] |
| NiSO4/γ-alumina | Varies with temp. | High | - | 50-90 | 2.17 | [6][7] |
| NiO-W2O3/Al2O3 | - | High at lower temp. | Increases with temp. | 50-150 | - | [8] |
| APIL-DVB@PDVB-EGDMA | 100 (within 1h) | 72.4 | - | - | - | [4] |
| USY-AlCl3 | 99 | 21 | 47.9 | 70 | 1.5 | [4][5] |
| Amberlyst-15 | >90 | - | >90 (optimized) | - | - |
Visualizations
Caption: Reaction pathway for the acid-catalyzed oligomerization of this compound.
Caption: A typical experimental workflow for this compound oligomerization studies.
References
- 1. Oligomerization of ethanol-derived propene and isobutene mixtures to transportation fuels: catalyst and process considerations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. US8124819B2 - Oligomerization process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
challenges in scaling up isobutylene reactions from lab to pilot plant
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up isobutylene reactions from the laboratory to the pilot plant.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up process.
Problem 1: Rapid Catalyst Deactivation and Yield Loss
Symptoms:
-
A significant drop in this compound conversion over a short period.
-
An increase in the formation of undesirable byproducts (oligomers, coke).[1]
-
A noticeable color change in the catalyst bed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Coke Formation | 1. Optimize Reaction Temperature: Lower the reaction temperature to minimize side reactions that lead to coke. High temperatures can accelerate the formation of heavy oligomers that are precursors to coke.[2] 2. Increase Isobutane-to-Isobutylene Ratio: A higher ratio can help suppress oligomerization. 3. Catalyst Regeneration: Implement a regeneration cycle for the catalyst. This typically involves a controlled burnout of the coke deposits with a dilute oxygen stream at elevated temperatures. |
| Catalyst Poisoning | 1. Feedstock Purification: Ensure the this compound feed is free from impurities like sulfur compounds, water, or nitrogen-containing compounds that can poison acid catalysts. 2. Guard Beds: Install a guard bed upstream of the main reactor to adsorb any potential poisons from the feed. |
| Inappropriate Catalyst Acidity | 1. Catalyst Selection: The strength and density of acid sites on the catalyst are crucial. Very strong Lewis acid sites can promote the formation of unsaturated compounds and coke.[1] Brønsted sites with intermediate acid strength often show better performance and slower deactivation.[1] 2. Catalyst Modification: Consider modifying the catalyst to tune its acidity. |
Problem 2: Poor Heat Management and Temperature Runaway
Symptoms:
-
Difficulty in maintaining a stable reaction temperature.
-
Hotspots forming in the catalyst bed.
-
A sudden increase in reaction rate and pressure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exothermic Reaction | 1. Improve Heat Removal: this compound oligomerization is an exothermic reaction.[3] Ensure the reactor's cooling system is adequately designed for the pilot scale. This may involve using a jacketed reactor with a thermal fluid, internal cooling coils, or a multi-tubular reactor design.[4] 2. Dilute the Feed: Use an inert diluent, such as isobutane, to help absorb the heat of reaction. |
| Poor Heat Transfer | 1. Reactor Design: In a fixed-bed reactor, poor heat transfer can lead to hotspots. A multi-tubular reactor provides a higher surface area-to-volume ratio, facilitating better heat removal. 2. Flow Distribution: Ensure uniform flow distribution across the catalyst bed to prevent localized overheating. |
| Insufficient Temperature Monitoring | 1. Install More Thermocouples: Increase the number of temperature sensors within the catalyst bed to get a better temperature profile and detect hotspots early. |
Problem 3: High-Pressure Drop Across the Reactor
Symptoms:
-
A significant pressure difference between the reactor inlet and outlet.
-
Reduced flow rate through the reactor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Fines | 1. Catalyst Loading: Load the catalyst carefully to avoid attrition that can generate fine particles. 2. Inlet Filter: Use an inlet filter to catch any fines before they enter the reactor. |
| Coke Formation/Fouling | 1. See Problem 1: Address the root causes of coke formation. 2. Backflushing: Periodically backflush the reactor to remove any accumulated particles. |
| Bed Compaction | 1. Inert Packing: Use layers of inert material at the top and bottom of the catalyst bed to help distribute the flow and prevent compaction. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when scaling up from a lab to a pilot plant for this compound oligomerization?
When scaling up, it is crucial to consider the changes in heat and mass transfer. Key parameters to monitor and adjust include:
-
Temperature and Pressure: Maintaining uniform temperature and pressure distribution becomes more challenging in larger reactors.[5]
-
Flow Rates (WHSV/LHSV): These will need to be adjusted to maintain the desired conversion and selectivity.
-
Catalyst Loading and Bed Dimensions: The length-to-diameter ratio of the catalyst bed can affect flow patterns and heat transfer.
-
Mixing Efficiency: In stirred tank reactors, ensuring adequate mixing is essential to avoid localized temperature and concentration gradients.
Q2: How does the choice of reactor type affect the scale-up of this compound reactions?
Different reactor types have distinct characteristics that impact scale-up:
-
Continuous Stirred Tank Reactor (CSTR): Generally provides good temperature control but may have lower conversion per unit volume compared to a plug flow reactor. Catalyst deactivation can be slower in a CSTR.[6]
-
Plug Flow Reactor (PFR) / Fixed-Bed Reactor: Offers higher conversion but can be more susceptible to temperature gradients and hotspots, especially with exothermic reactions. Catalyst deactivation can be faster than in a CSTR.[6]
-
Rotating Packed Bed (RPB) Reactor: Can offer enhanced mixing and mass transfer, potentially leading to higher production capacity per unit volume.[7]
Q3: What are the primary safety concerns when working with this compound at a pilot plant scale?
This compound is a flammable gas, and safety is paramount. Key considerations include:
-
Flammability: Implement robust measures to prevent leaks and eliminate ignition sources. Use explosion-proof equipment and ensure proper grounding and bonding to prevent static discharge.[8][9]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.[7] Gas detectors should be used to monitor the concentration of this compound in the air.[8]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including fire-resistant clothing, safety goggles, and gloves.[8][10]
-
Emergency Procedures: Have clear emergency procedures in place for handling leaks, spills, and fires.[11]
Data Presentation
Table 1: Comparison of Typical Operating Conditions for this compound Dimerization
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Catalyst | Zeolites (H-Y, H-Beta, H-ZSM-5), Resins (Amberlyst-15) | Zeolites (e.g., Co/BETA), Solid Phosphoric Acid |
| Temperature | 30 - 180 °C[2][12] | 60 - 180 °C[12][13] |
| Pressure | Atmospheric - 20 bar | 1 - 20 bar[13][14] |
| This compound Conversion | >80% (initial)[2] | 74 - >90%[13] |
| Selectivity to Dimers (C8) | ~70%[13] | ~70%[13] |
Experimental Protocols
Protocol 1: Measurement of Catalyst Acidity using Temperature Programmed Desorption (TPD) of Ammonia (B1221849)
This protocol outlines the steps to determine the number and strength of acid sites on a solid acid catalyst, such as a zeolite.
Objective: To quantify the acidic properties of the catalyst.
Materials and Equipment:
-
TPD apparatus with a thermal conductivity detector (TCD)
-
Quartz reactor tube
-
Furnace with a temperature controller
-
Mass flow controllers
-
Ammonia (NH3) gas (adsorbate)
-
Helium (He) or Argon (Ar) (carrier gas)
-
Catalyst sample
Procedure:
-
Sample Preparation: Place a known weight of the catalyst sample in the quartz reactor tube.
-
Pre-treatment: Heat the sample under a flow of inert gas (e.g., He) to a high temperature (e.g., 500-600 °C) to remove any adsorbed water and impurities. Hold at this temperature for a specified time (e.g., 1-2 hours).
-
Adsorption: Cool the sample to the adsorption temperature (e.g., 100 °C). Introduce a flow of a gas mixture containing a known concentration of ammonia in the inert carrier gas. Allow the catalyst to become saturated with ammonia.
-
Purging: Switch the gas flow back to the pure inert carrier gas to remove any physisorbed ammonia from the catalyst surface.
-
Desorption: Linearly increase the temperature of the sample at a constant rate (e.g., 10 °C/min) while maintaining the inert gas flow.
-
Detection: The TCD will detect the concentration of ammonia desorbing from the catalyst as a function of temperature.
-
Data Analysis: The TPD profile (a plot of the TCD signal versus temperature) will show one or more peaks. The area under each peak is proportional to the number of acid sites, and the temperature at which the peak maximum occurs is related to the strength of the acid sites.[5]
Protocol 2: Real-time Monitoring of this compound Consumption using In-situ ATR-FTIR Spectroscopy
This protocol describes how to monitor the progress of an this compound polymerization or oligomerization reaction in real-time.
Objective: To obtain kinetic data by tracking the disappearance of the this compound monomer.
Materials and Equipment:
-
Reactor equipped with an Attenuated Total Reflectance (ATR) probe
-
FTIR spectrometer
-
Reactants (this compound, solvent, catalyst/initiator)
-
Data acquisition software
Procedure:
-
System Setup: Install the ATR probe into the reactor. Ensure a good seal and that the probe is positioned correctly in the reaction mixture.
-
Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent and any other components present before the addition of this compound.
-
Reaction Initiation: Charge the reactor with the solvent and catalyst/initiator. Bring the reactor to the desired temperature.
-
Data Acquisition: Start the real-time data acquisition. Inject the this compound into the reactor to start the reaction.
-
Monitoring: The FTIR spectrometer will continuously collect spectra of the reaction mixture. The disappearance of this compound can be monitored by tracking the decrease in the absorbance of its characteristic peaks, such as the C=C stretch around 1656 cm⁻¹ or the =CH₂ wag at approximately 887 cm⁻¹.[15]
-
Data Analysis: The absorbance data can be converted to concentration profiles over time. From this, the reaction rate and kinetic parameters can be determined.[15]
Visualizations
Caption: Workflow for scaling up this compound reactions.
Caption: Troubleshooting catalyst deactivation in this compound reactions.
References
- 1. Catalysis Research | Effect of Acid Treatment on the Properties of Zeolite Catalyst for Straight-Run Gasoline Upgrading [lidsen.com]
- 2. Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Scale-up Support of your Innovative Chemicals | SPECIFIC POLYMERS [specificpolymers.com]
- 5. norlab.com [norlab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. data.ntsb.gov [data.ntsb.gov]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. More is on the way! | Airgas [airgas.com]
- 12. Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Corrosion in Isobutylene Synthesis Reactors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating corrosion during isobutylene synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of corrosion in this compound synthesis reactors?
A1: Corrosion in this compound synthesis reactors is primarily caused by a combination of factors including:
-
Corrosive Agents: The presence of acidic catalysts, such as sulfuric acid, hydrofluoric acid, or acidic ionic liquids, is a major contributor to corrosion.
-
Impurities: Moisture, oxygen, and other impurities in the this compound feedstock can accelerate corrosion processes.[1] Oxygen can react with this compound to form peroxides, which are highly reactive and can contribute to a more corrosive environment.
-
Operating Conditions: Elevated temperatures and pressures required for synthesis can increase the rate of corrosion.
-
Material Selection: Improper selection of reactor materials can lead to rapid degradation.
Q2: What materials are generally recommended for constructing this compound synthesis reactors?
A2: The choice of material is critical for preventing corrosion. Commonly recommended materials include:
-
Stainless Steels: Austenitic stainless steels like 304L and 316L are often used due to their good general corrosion resistance.[2] However, the chromium content in some stainless steels can negatively interact with certain catalysts, so compatibility must be verified.
-
High-Nickel Alloys: Alloys such as Hastelloy and Monel offer excellent resistance to a wide range of corrosive chemicals, including acids, and are suitable for more aggressive synthesis conditions.
-
Carbon Steel: While being a cost-effective option, carbon steel has limited corrosion resistance, especially in acidic environments, and may require protective linings or coatings.
-
Glass-Lined Reactors: For highly sensitive reactions and extremely corrosive environments, glass-lined reactors provide an inert surface that prevents product contamination and corrosion.
Q3: How can I minimize corrosion when using acidic catalysts?
A3: When using acidic catalysts, consider the following mitigation strategies:
-
Material Selection: Opt for highly resistant materials like Hastelloy, Monel, or glass-lined reactors.
-
Corrosion Inhibitors: Introduce corrosion inhibitors that are compatible with your reaction chemistry. These inhibitors form a protective layer on the metal surface.
-
Process Control: Maintain strict control over reaction temperature and pressure to avoid excessively corrosive conditions.
-
Moisture Control: Ensure all reactants and the reactor itself are thoroughly dried, as water can significantly increase the corrosivity (B1173158) of acidic catalysts.
Q4: Can the this compound feedstock itself contribute to corrosion?
A4: Pure this compound is not highly corrosive. However, impurities often present in technical-grade this compound can contribute to corrosion. These impurities can include water, oxygen, and sulfur compounds. It is crucial to use a high-purity feedstock or implement purification steps before introducing it into the reactor.
Troubleshooting Guide
Problem: I am observing unexpected product contamination and discoloration.
| Possible Cause | Troubleshooting Steps |
| Corrosion of the reactor wall is leaching metal ions into the reaction mixture. | 1. Inspect the Reactor: After a reaction, carefully inspect the internal surfaces of the reactor for signs of corrosion, such as pitting, discoloration, or rough patches. 2. Material Compatibility Check: Verify that your reactor material is compatible with all the chemicals and conditions of your synthesis. Consult material compatibility charts. 3. Consider a Liner: For metallic reactors, consider using a corrosion-resistant liner, such as one made of PTFE. |
| Reaction with impurities in the feedstock. | 1. Analyze Feedstock: Analyze your this compound feedstock for impurities like water, oxygen, and sulfur compounds. 2. Purify Feedstock: If impurities are present, implement a purification step, such as passing the this compound through a drying agent or a deoxygenation catalyst. |
Problem: I am noticing a decrease in reactor pressure integrity or leaks.
| Possible Cause | Troubleshooting Steps |
| Localized corrosion (pitting or crevice corrosion) has compromised the reactor wall. | 1. Immediate Shutdown: Safely shut down the reactor and cease all experiments. 2. Non-Destructive Testing: Perform non-destructive testing (e.g., ultrasonic testing, dye penetrant inspection) to identify the location and extent of the corrosion. 3. Consult a Materials Engineer: Seek expert advice on the suitability of the reactor material for your process and potential repair or replacement options. |
| Seal and Gasket Failure. | 1. Inspect Seals: Check all seals and gaskets for signs of degradation, such as cracking, hardening, or swelling.[3] 2. Material Compatibility: Ensure that the seal and gasket materials are chemically resistant to this compound and all other process chemicals. Fluoroelastomers (FKM/Viton®) are often a good choice for this compound service.[3] |
Quantitative Corrosion Data
The following table summarizes available corrosion rate data for various materials in environments relevant to olefin production. It is important to note that corrosion rates can vary significantly with changes in temperature, pressure, catalyst type, and impurity levels.
| Material | Environment | Temperature | Corrosion Rate (mm/year) | Source |
| Carbon Steel (CSA516) | Linear Alpha Olefin Plant | 270°C | High (specific rate not provided) | [1] |
| Stainless Steel (SS410) | Linear Alpha Olefin Plant | 270°C | Moderate (specific rate not provided) | [1] |
| Stainless Steel (SS304L) | Linear Alpha Olefin Plant | 270°C | Low (specific rate not provided) | [1] |
| Stainless Steel (AISI 304L) | Bio-oil/water phase | 250°C | ~0.010 | [2] |
| Stainless Steel (AISI 316L) | Bio-oil/water phase | 250°C | ~0.010 | [2] |
| Aluminum Alloy 2024 | pH 4 solution | Room Temp | 0.0327 | [4] |
| Aluminum Alloy 6101 | pH 4 solution | Room Temp | 0.0335 | [4] |
| Carbon Steel (S235JR) | 0.5 M HCl | Room Temp | >10 (initial) | [5] |
Experimental Protocols
1. Laboratory Immersion Corrosion Testing (based on ASTM G31)
This protocol outlines a standard procedure for determining the corrosion rate of a material in a specific chemical environment.
Objective: To measure the mass loss of a material coupon when immersed in a solution representative of the this compound synthesis environment.
Materials:
-
Test coupons of the material of interest (e.g., 316L stainless steel, Hastelloy C-276).
-
Glass reaction vessel with a reflux condenser.
-
Heating mantle or oil bath.
-
Analytical balance (accurate to 0.1 mg).
-
Test solution (e.g., this compound with a specific concentration of the acidic catalyst).
-
Cleaning agents (e.g., acetone, detergent solution, appropriate acid for descaling).
Procedure:
-
Specimen Preparation:
-
Cut test coupons to a standard size (e.g., 50 mm x 25 mm x 3 mm).
-
Drill a hole near the top for suspension.
-
Polish the coupons with silicon carbide paper (e.g., 120 grit) to create a uniform surface finish.
-
Clean the coupons thoroughly with a detergent solution, rinse with deionized water, degrease with acetone, and dry.
-
Accurately weigh each coupon to the nearest 0.1 mg.
-
-
Test Setup:
-
Place the test solution in the glass reaction vessel.
-
Suspend the coupons in the solution using glass hooks or PTFE thread. Ensure the coupons are fully immersed and not in contact with each other or the vessel walls.
-
Set up the reflux condenser to prevent evaporation of the solution.
-
Heat the solution to the desired reaction temperature and maintain it for the duration of the test (e.g., 24, 48, or 72 hours).
-
-
Post-Test Evaluation:
-
After the specified duration, carefully remove the coupons from the solution.
-
Clean the coupons to remove any corrosion products. This may involve mechanical cleaning (e.g., with a soft brush) and/or chemical cleaning (e.g., immersing in an appropriate acid solution as per ASTM G1).
-
Rinse the cleaned coupons with deionized water, dry them thoroughly, and reweigh them.
-
-
Corrosion Rate Calculation:
-
Calculate the mass loss (W) in grams.
-
Calculate the corrosion rate (CR) in millimeters per year using the following formula: CR = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4 for mm/year)
-
W = mass loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating corrosion in this compound synthesis reactors.
References
Validation & Comparative
A Comparative Guide to the Validation of Kinetic Models for Isobutylene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models for isobutylene polymerization, supported by experimental data. It is intended to assist researchers in selecting and validating appropriate models for their specific research and development needs in areas such as fuel additives, lubricants, and rubber synthesis.
Introduction to Kinetic Modeling of this compound Polymerization
The cationic polymerization of this compound is a cornerstone of industrial polymer production. Kinetic modeling of this complex process is crucial for reactor design, process optimization, and controlling polymer properties such as molecular weight and end-group functionality. The validation of these models against robust experimental data is paramount to ensure their predictive accuracy. This guide explores different kinetic modeling approaches and their validation.
The primary reactions in this compound polymerization include initiation, propagation, chain transfer, and termination.[1] Kinetic models aim to mathematically describe the rates of these reactions to predict macroscopic properties like monomer conversion, number-average molecular weight (Mn), and polydispersity index (PDI).
Comparison of Kinetic Models
Various kinetic models have been developed for this compound polymerization, ranging from mechanistic to statistical approaches. Their validation relies on comparing model predictions with experimental data obtained under well-controlled conditions.
Mechanistic Models
Mechanistic models are based on the fundamental chemical reactions occurring during polymerization. A comprehensive model for this compound polymerization in agitated reactors considers the kinetics of initiation, propagation, chain transfer, and termination steps, often coupled with mixing effects.[2]
Statistical Models
Statistical modeling offers a different approach, focusing on the molecular particle behavior at a microscopic level and deriving macroscopic results through statistics.[3] This can be particularly useful for predicting properties like the exo-olefin content in the final polymer.[3] A statistical modeling procedure can significantly reduce calculation time compared to differential equation-based models, which is advantageous for parameter estimation and iterative calculations.[3]
Models Incorporating Mixing Effects
Due to the rapid nature of this compound polymerization, mixing efficiency can significantly impact the final product characteristics.[4] Models have been developed that incorporate mixing effects, such as the coalescence-redispersion model in a rotating packed bed reactor, to accurately predict the number-average molecular weight (Mn).[4]
Experimental Data for Model Validation
The validation of kinetic models requires accurate and comprehensive experimental data. Key parameters measured include monomer conversion over time, number-average molecular weight (Mn), and polydispersity index (PDI) of the resulting polymer.
Table 1: Comparison of a Mechanistic Model with Experimental Data for this compound Polymerization
| Parameter | Experimental Value | Model Prediction | Average Error (%) |
| This compound Concentration | Varies with time | Varies with time | 17 |
| Number-Average Molecular Weight (Mn) | Varies with conversion | Varies with conversion | 18 |
| Weight-Average Molecular Weight (Mw) | Varies with conversion | Varies with conversion | 19 |
Data synthesized from a study validating a comprehensive model for this compound polymerization in agitated reactors.
Table 2: Validation of a Model Incorporating Mixing Effects in a Rotating Packed Bed Reactor
| Operating Condition | Experimental Mn ( g/mol ) | Simulated Mn ( g/mol ) | Deviation (%) |
| Temperature: 267 K | ~2800 | ~2750 | < 10 |
| Temperature: 283 K | ~2550 | ~2500 | < 10 |
| Temperature: 290 K | ~2200 | ~2150 | < 10 |
| Rotating Speed: 600 rpm | ~1400 | ~1450 | < 10 |
| Rotating Speed: 1600 rpm | ~2550 | ~2550 | < 10 |
Data from a study on this compound polymerization in a rotating packed bed reactor, where the model showed good agreement with experimental values.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality data for model validation.
Real-Time Monitoring using ATR-FTIR Spectroscopy
A powerful technique for obtaining kinetic data is in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.[5][6][7] This method allows for real-time monitoring of the monomer concentration during the polymerization reaction.
Experimental Setup:
-
Reactor: A three-necked flask equipped with a mechanical stirrer, a cooling bath to maintain the desired temperature (e.g., -80 °C), and an argon atmosphere.[8]
-
ATR-FTIR Probe: A diamond-composite insertion probe connected to an FTIR spectrometer.[6]
-
Reagents:
-
Monomer: this compound (polymer grade, >99% purity).[4]
-
Initiating System: e.g., 5-tert-butyl-1,3-bis(2-chloro-2-propyl)benzene (t-Bu-m-DCC) as the initiator, TiCl4 as the co-initiator, and 2,4-dimethylpyridine (B42361) (DMP) as a proton trap.[9]
-
Solvent: A mixture of a nonpolar solvent like hexane (B92381) or methylcyclohexane (B89554) and a polar solvent like methyl chloride (e.g., 60/40 v/v).[9]
-
Procedure:
-
The reactor is charged with the solvent, initiator, and proton trap and cooled to the target temperature.
-
Chilled this compound is then added to the reactor.
-
The ATR-FTIR probe is inserted into the reaction mixture to collect a background spectrum.
-
The polymerization is initiated by adding the co-initiator (e.g., TiCl4).
-
The disappearance of the this compound monomer is monitored in real-time by tracking the absorbance of a characteristic peak (e.g., the CH2 wag at 887 cm-1).[6]
-
Samples are withdrawn at different time intervals to determine monomer conversion, Mn, and PDI using techniques like gravimetric analysis and gel permeation chromatography (GPC).
Workflow for Kinetic Model Validation
The process of validating a kinetic model for this compound polymerization follows a logical sequence of steps, from model development to comparison with experimental data.
Caption: Workflow for the validation of a kinetic model for this compound polymerization.
Conclusion
The validation of kinetic models is a critical step in understanding and optimizing this compound polymerization. This guide has provided a comparative overview of different modeling approaches, supported by experimental data. The use of advanced analytical techniques like real-time ATR-FTIR spectroscopy provides high-quality data essential for rigorous model validation. By following a systematic validation workflow, researchers can develop robust and predictive kinetic models, paving the way for improved control over polymer properties and more efficient industrial processes.
References
- 1. psecommunity.org [psecommunity.org]
- 2. Selective Oligomerization of this compound in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-time Monitoring of Carbocationic Polymerization of this compound via ATR-FTIR Spectroscopy [gfztb.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Performance Evaluation of Isobutylene-Based Polymers in Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of isobutylene-based polymers with other commonly used biomaterials. Experimental data is presented to support the evaluation, along with detailed methodologies for key experiments.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound-based polymers against a range of alternative materials used in biomedical applications.
Table 1: Mechanical Properties of Selected Biocompatible Polymers
| Material | Tensile Strength (MPa) | Elongation at Break (%) |
| Polythis compound (PIB) Rubber | ~20 | ~800 |
| PIB-based Polyurethane (PIB-PU) | ~32 | ~630 |
| Silicone (PDMS) Rubber | ~10 | ~700 |
| Polyurethane (PU, commercial control - Pellethane 2363-55D) | Degraded | Degraded |
| Poly(ethylene terephthalate) (PET) | 11,500 psi (~79)[1] | 70[1] |
| Polytetrafluoroethylene (PTFE) | 10 - 40[2] | 150 - 550[2] |
| Polypropylene (PP) | High (specific values vary with grade) | - |
Note: The mechanical properties of polymers can vary significantly based on their specific grade, molecular weight, and processing conditions.
Table 2: In Vitro Biostability of this compound-Based Thermoplastic Polyurethanes vs. Commercial Polyurethane
| Material | Weight Loss (after 12 weeks in 20% H₂O₂ with 0.1M CoCl₂) | Tensile Strength Reduction (after 12 weeks) |
| PIB-PTMO TPUs (10-20% PTMO) | 6-10% | 10-30% |
| Pellethane 2363-55D and 2363-80A | Complete degradation (~9 weeks) | 100% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tensile Strength and Elongation at Break (ASTM D412)
This test method determines the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Grips for holding the specimen.
-
Extensometer (optional, for precise strain measurement).
-
Die for cutting dumbbell-shaped specimens.
Procedure:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from a sheet of the material using a die. The thickness and width of the narrow section are measured precisely.
-
Testing: The specimen is mounted in the grips of the UTM. The machine is started at a constant crosshead speed (e.g., 500 ± 50 mm/min) until the specimen ruptures.[3]
-
Data Acquisition: The force exerted on the specimen and the elongation are recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures, calculated by dividing the maximum load by the original cross-sectional area.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Apparatus:
-
Thermogravimetric analyzer with a microbalance, furnace, and temperature programmer.
-
Gas flow controller.
Procedure:
-
Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is weighed and placed in a sample pan.
-
Instrument Setup: The desired temperature program (e.g., heating from room temperature to 600°C at a rate of 10°C/min) and atmosphere (e.g., nitrogen or air) are set.
-
Testing: The furnace is heated according to the programmed temperature profile, and the sample mass is continuously monitored.
-
Data Analysis: A plot of mass versus temperature is generated. The temperatures at which significant mass loss occurs indicate the onset of degradation.
Differential Scanning Calorimetry (DSC) (ASTM D3418)
DSC is used to measure the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as the glass transition temperature (Tg) and melting point (Tm).
Apparatus:
-
Differential scanning calorimeter with a furnace, sample and reference holders, and a temperature programmer.
Procedure:
-
Sample Preparation: A small sample (typically 5-10 mg) is encapsulated in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The desired temperature program is set, which typically involves a heating and cooling cycle to erase the thermal history of the sample. For example, heating from -50°C to 200°C at a rate of 10°C/min.
-
Testing: The sample and reference pans are heated or cooled at a controlled rate. The difference in heat flow between the sample and reference is measured.
-
Data Analysis: A plot of heat flow versus temperature is generated. The glass transition is observed as a step change in the baseline, while melting appears as an endothermic peak.
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key processes related to this compound-based polymers.
Synthesis of Poly(styrene-b-isobutylene-b-styrene) (SIBS)
Caption: Cationic polymerization workflow for the synthesis of SIBS.
Mechanism of Drug Release from a Polymer Matrix
Caption: Key steps in the diffusion-controlled release of a drug.
Conclusion
This compound-based polymers, particularly in the form of thermoplastic elastomers like SIBS, demonstrate a compelling performance profile for biomedical applications, especially in drug delivery.[4] Their superior biostability and mechanical properties, such as higher tensile strength compared to silicones, make them a robust alternative to traditional materials.[5] The ability to tune their properties by altering block copolymer ratios allows for the modulation of drug release kinetics, offering a versatile platform for controlled drug delivery systems. While alternatives like PET and PTFE offer high strength, and PP provides cost-effectiveness and sterilizability, this compound-based polymers present a unique combination of flexibility, durability, and biocompatibility that is highly advantageous for long-term implantable devices and drug-eluting coatings. Further research and development in this area are likely to expand their application in innovative medical technologies.
References
- 1. sybridge.com [sybridge.com]
- 2. PTFE Tensile Strength - Unveiling the Durability of Polymers | Poly Fluoro Ltd [polyfluoroltd.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative study of Lewis acid catalysts for isobutylene polymerization
A Comparative Guide to Lewis Acid Catalysts for Isobutylene Polymerization
The cationic polymerization of this compound is a cornerstone of the polymer industry, yielding a wide range of products from low molecular weight oils to high molecular weight elastomers. The choice of Lewis acid catalyst is paramount in controlling the polymerization process and tailoring the properties of the resulting polythis compound (B167198) (PIB). This guide provides a comparative analysis of common Lewis acid catalysts, supported by experimental data, to aid researchers in catalyst selection and process optimization.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in this compound polymerization is evaluated based on several key performance indicators: catalyst activity (reflected in monomer conversion over time), control over polymer molecular weight (Mn and Mw), and the polydispersity index (PDI or Mw/Mn), which indicates the breadth of the molecular weight distribution. The nature of the polymer chain end-groups is also a critical factor, particularly for applications requiring further functionalization, such as in the production of fuel additives.
Below are tables summarizing the performance of various Lewis acid catalysts under different experimental conditions, as reported in the literature.
Table 1: Performance of Aluminum-Based Lewis Acids
| Catalyst System | Co-initiator/Additive | Solvent | Temp. (°C) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| AlCl₃·OiPr₂ | H₂O | n-Hexane | -20 | >95 (10 min) | 2,340 | 2.0 | [1] |
| AlCl₃·OiPr₂ | - | C4 mixed feed | 0 | 79 (60 min) | 4,370 | 1.8 | [1] |
| iBuAlCl₂·0.5OiPr₂ | H₂O | C4 mixed feed | -20 | ≥90 (10 min) | ≤2,000 | ~4 | [1] |
| Me₂AlCl | DTBP | Hexanes/CH₃Cl | -80 | - | - | - | [2] |
| MeAlCl₂ | - | Hexanes/CH₃Cl | -80 | Controlled | Theoretical | Narrow | [2] |
| AlCl₃·OBu₂ | - | Toluene | -20 | 97 (10 min) | 1,800 | 2.1 | [3] |
| AlCl₃·OiPr₂ | - | Toluene | -20 | >99 (10 min) | 1,700 | 1.8 | [3] |
| EtAlCl₂ | - | - | - | - | - | - | [4] |
Table 2: Performance of Other Lewis Acid Catalysts
| Catalyst System | Co-initiator/Additive | Solvent | Temp. (°C) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| [emim]Cl-FeCl₃/iPr₂O | - | C4 mixed feed | -20 | - | - | < 2.8 | [1][5] |
| TiCl₄ | - | - | - | - | - | - | [4] |
| BCl₃ | - | - | - | - | - | - | [4] |
| FeCl₃ | DiCumCl/iPrOH | CH₂Cl₂/n-hexane | -80 | - | 1,250 - 21,000 | - | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are representative protocols for this compound polymerization using Lewis acid catalysts.
General Polymerization Procedure
Cationic polymerization of this compound is typically carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry glass reactor equipped with a magnetic stirrer and a cooling system.
-
Solvent and Monomer Preparation: The solvent (e.g., n-hexane, toluene, or a mixture) is dried and distilled prior to use. This compound is dried by passing it through a column of a suitable drying agent.
-
Reactor Setup: The reactor is assembled, flame-dried, and purged with an inert gas. The solvent is then transferred to the reactor and cooled to the desired reaction temperature.
-
Initiation: The initiator (often adventitious water or a deliberately added proton source) and the Lewis acid co-initiator are introduced. In many systems, a complex of the Lewis acid with an ether is prepared beforehand and used as the catalyst.[1][3]
-
Polymerization: this compound is introduced into the reactor to start the polymerization. The reaction is monitored for a specific duration or until the desired conversion is achieved.
-
Termination: The polymerization is quenched by adding a deactivating agent, such as methanol (B129727) or ethanol.
-
Polymer Isolation and Characterization: The polymer is isolated by evaporating the solvent and unreacted monomer. The resulting polythis compound is then characterized to determine its molecular weight (Mn and Mw) and polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC). The end-group structure is often analyzed by ¹H NMR spectroscopy.
Key Mechanistic and Experimental Considerations
The selection of a Lewis acid and the reaction conditions have a profound impact on the polymerization mechanism and the final polymer properties.
Polymerization Mechanism Overview
The cationic polymerization of this compound proceeds through three main steps: initiation, propagation, and chain transfer/termination. A Lewis acid, in the presence of a proton source (initiator), generates a carbocation that initiates the polymerization.
Caption: General mechanism of Lewis acid-catalyzed this compound polymerization.
Experimental Workflow
A typical experimental workflow for comparing Lewis acid catalysts is outlined below. This systematic approach ensures that the observed differences in polymer properties can be attributed to the catalyst system itself.
Caption: Standard experimental workflow for this compound polymerization studies.
Concluding Remarks
The choice of Lewis acid is a critical parameter in directing the outcome of this compound polymerization. Aluminum-based catalysts, particularly when complexed with ethers, are versatile and highly active.[1][3] For instance, AlCl₃·OiPr₂ is a highly active catalyst for producing highly reactive polythis compound.[1] The use of stronger Lewis acids like iBuAlCl₂ can lead to side reactions, but the addition of ethers can help control the polymerization.[7] Alkylaluminum halides such as MeAlCl₂ can facilitate living polymerization, offering precise control over molecular weight and leading to polymers with narrow molecular weight distributions.[2] More recently, iron-based Lewis acids like FeCl₃ have emerged as promising water-tolerant catalysts.[6] The data presented in this guide highlights the diverse performance of various Lewis acids and underscores the importance of optimizing reaction conditions to achieve the desired polythis compound properties for specific applications.
References
- 1. elib.bsu.by [elib.bsu.by]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in catalytic chain transfer polymerization of this compound: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quasiliving carbocationic polymerization of this compound using FeCl3 as an efficient and water-tolerant Lewis acid: synthesis of well-defined telechelic polyisobutylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cationic polymerization of this compound in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Isobutylene vs. 1-Butene: A Comparative Guide to Reactivity
This guide provides a detailed comparison of the chemical reactivity of two structural isomers, isobutylene (2-methylpropene) and 1-butene (B85601). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the fundamental structural differences that dictate their reaction pathways and rates, supported by experimental data and detailed protocols.
Introduction: Structural Isomers, Divergent Reactivity
This compound and 1-butene are both alkenes with the chemical formula C₄H₈.[1] However, their distinct molecular structures—this compound being a branched alkene and 1-butene a linear alpha-olefin—lead to significant differences in their chemical behavior. The reactivity of an alkene is primarily governed by the stability of the carbocation intermediate formed during electrophilic addition reactions. This guide will explore how the structural arrangement of this compound leads to the formation of a highly stable tertiary carbocation, making it generally more reactive in these types of reactions compared to 1-butene, which forms a less stable secondary carbocation.
Theoretical Framework: The Role of Carbocation Stability
The core difference in reactivity between this compound and 1-butene in many common reactions stems from the stability of the carbocation intermediates they form.
-
1-Butene reacts with an electrophile (like H⁺) to form a secondary carbocation .
-
This compound , due to its branched structure, reacts to form a tertiary carbocation .
Tertiary carbocations are significantly more stable than secondary carbocations.[2][3] This increased stability is attributed to two main factors:
-
Inductive Effect: The three alkyl (methyl) groups on the positively charged carbon in the tert-butyl cation donate electron density, helping to disperse the positive charge.
-
Hyperconjugation: The sigma bonds of the adjacent C-H bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and stabilizing the structure. The tert-butyl cation has nine C-H bonds available for hyperconjugation, providing substantial stabilization.[4]
This fundamental difference in intermediate stability means that the activation energy required to form the tertiary carbocation from this compound is lower than that required to form the secondary carbocation from 1-butene. Consequently, this compound often exhibits a higher reaction rate in electrophilic additions.[5][6]
Comparative Properties Overview
| Property | This compound (2-methylpropene) | 1-Butene |
| Structure | (CH₃)₂C=CH₂ | CH₃CH₂CH=CH₂ |
| Alkene Substitution | Di-substituted | Mono-substituted |
| Carbocation Intermediate | Tertiary (tert-butyl) | Secondary (sec-butyl) |
| Relative Carbocation Stability | Tertiary > Secondary | Secondary < Tertiary |
| General Reactivity Trend | Generally more reactive in electrophilic additions | Generally less reactive in electrophilic additions |
Comparative Reactivity in Key Chemical Transformations
The stability of the carbocation intermediate directly influences the reaction rates and outcomes in various chemical processes.
Electrophilic Addition Reactions
In electrophilic additions, such as acid-catalyzed hydration or the addition of hydrogen halides (HX), the rate-determining step is the formation of the carbocation.[5]
-
This compound reacts faster because it proceeds through the more stable tertiary carbocation intermediate.
-
1-Butene reacts more slowly as it forms the less stable secondary carbocation.[7]
For example, in the acid-catalyzed hydration to produce alcohols, this compound is readily converted to tert-butanol (B103910), even with weak acids, whereas 1-butene requires more stringent conditions to form 2-butanol.[8][9]
References
- 1. Butene, all isomers | C8H16 | CID 6435908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Which of the carbocations in part a is most stable?1. the isobuty... | Study Prep in Pearson+ [pearson.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Stability of iso-butylene can be best explained by [allen.in]
- 5. Alkene Reactivity [www2.chemistry.msu.edu]
- 6. Alkene Reactivity [www2.chemistry.msu.edu]
- 7. 10.4. Simple addition to alkenes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Polyisobutylene and Butyl Rubber for Scientific Applications
For researchers, scientists, and drug development professionals, selecting the appropriate elastomeric material is a critical decision that can significantly impact experimental outcomes and product performance. This guide provides an in-depth performance comparison of two widely used elastomers: Polyisobutylene (B167198) (PIB) and Butyl Rubber (IIR), supported by experimental data and standardized testing protocols.
Polythis compound is a vinyl polymer that, in its pure form, is a non-curable, tacky substance known for its excellent gas barrier properties.[1] Butyl rubber, on the other hand, is a copolymer of this compound and a small amount of isoprene (B109036), typically 1-2%.[1] This addition of isoprene introduces double bonds, which allow the material to be vulcanized (cross-linked), resulting in a more durable and elastic material.[1] The ASTM D1418 and ISO 1629 designations for butyl rubber are IIR (this compound Isoprene Rubber).
Performance Comparison at a Glance
| Property | Polythis compound (PIB) | Butyl Rubber (IIR) | Key Differences |
| Gas Permeability | Excellent barrier properties | Excellent barrier properties | Both have low gas permeability, making them ideal for applications requiring airtight seals. |
| Mechanical Properties | Lower tensile strength, high elongation | Higher tensile strength, good elongation | The vulcanization of IIR provides superior strength and durability. |
| Chemical Resistance | Good resistance to many chemicals | Good resistance to many chemicals | Both are resistant to many polar solvents but can be affected by non-polar solvents. |
| Thermal Stability | Moderate | Good | IIR generally exhibits better thermal stability due to its cross-linked structure. |
| Curing | Non-curable | Curable (vulcanizable) | The ability to be cross-linked is a fundamental differentiator, impacting mechanical properties and thermal stability. |
In-Depth Performance Analysis
Gas Permeability
Both PIB and IIR are renowned for their exceptionally low gas permeability, a critical property for applications such as seals, stoppers, and protective linings. This is attributed to the densely packed molecular structure of the polythis compound backbone.
| Gas | Permeability Coefficient (cm³·cm / cm²·s·cmHg) x 10⁻¹⁰ |
| Polythis compound (PIB) | |
| Nitrogen | ~0.2 |
| Oxygen | ~0.8 |
| Carbon Dioxide | ~4.0 |
| Hydrogen | ~10.0 |
Note: The permeability coefficients can vary depending on the specific grade of the polymer, temperature, and pressure.
Mechanical Properties
The mechanical properties of PIB and IIR differ significantly due to the cross-linking in butyl rubber. Uncured PIB is a soft, tacky material, while vulcanized IIR is a strong, elastic rubber.
| Property | Polythis compound (PIB) (Unfilled) | Butyl Rubber (IIR) (Unfilled, Vulcanized) |
| Tensile Strength (MPa) | 1 - 5 | 15 - 20 |
| Elongation at Break (%) | >1000 | 600 - 800 |
| Hardness (Shore A) | 10 - 30 | 40 - 70 |
| Compression Set (%) | High | Low |
Chemical Resistance
Both materials exhibit good resistance to a wide range of chemicals, particularly polar solvents, acids, and bases. However, they can be susceptible to swelling in non-polar solvents like hydrocarbons and chlorinated solvents.
| Chemical | Polythis compound (PIB) (% Swell) | Butyl Rubber (IIR) (% Swell) |
| Water | <1 | <1 |
| Ethanol | <5 | <5 |
| Acetone | <10 | <10 |
| Toluene | >100 | >100 |
| Hexane | >100 | >100 |
Note: The percentage of swelling is an indicator of chemical resistance; lower values indicate better resistance.
Thermal Stability
The thermal stability of butyl rubber is generally superior to that of polythis compound due to its vulcanized network structure. Thermogravimetric analysis (TGA) can be used to evaluate the thermal decomposition of these polymers. The onset of thermal degradation for IIR typically occurs at a higher temperature compared to PIB. For instance, a study on the thermal degradation of a butyl rubber-based composite showed an onset decomposition temperature of around 205°C.[2] In contrast, thermal degradation of polythis compound can begin at lower temperatures, though the rate is dependent on molecular weight.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of polythis compound and butyl rubber.
Tensile Properties (ASTM D412)
This test method determines the force required to stretch a rubber specimen to its breaking point.
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from a flat sheet of the material.
-
Procedure:
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is placed in the grips of a tensile testing machine.
-
The specimen is stretched at a constant rate until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum force recorded divided by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Hardness (ASTM D2240)
This method measures the resistance of the rubber to indentation by a standardized indenter.
-
Apparatus: A durometer, typically Shore A for these materials.
-
Procedure:
-
The specimen is placed on a flat, hard surface.
-
The durometer is pressed firmly against the specimen, and the reading is taken immediately.
-
-
Reporting: The hardness is reported on the Shore A scale.
Compression Set (ASTM D395)
This test measures the ability of the rubber to retain its elastic properties after prolonged compression.
-
Procedure:
-
A cylindrical specimen is compressed to a specified percentage of its original height.
-
The compressed specimen is aged in an oven at a specified temperature for a set period.
-
The specimen is removed from the compression device and allowed to cool at room temperature for 30 minutes.
-
The final thickness of the specimen is measured.
-
-
Calculation: The compression set is calculated as the percentage of the original deflection that is not recovered.
Chemical Resistance (ASTM D471)
This method evaluates the effect of liquids on the physical properties of rubber.
-
Procedure:
-
The initial mass and volume of a specimen are measured.
-
The specimen is immersed in the test liquid for a specified time and at a specific temperature.
-
After immersion, the specimen is removed, blotted dry, and its mass and volume are measured again.
-
-
Calculation: The percentage change in mass and volume (swell) is calculated.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Tensile Properties Testing Workflow (ASTM D412)
Hardness Testing Workflow (ASTM D2240)
Compression Set Testing Workflow (ASTM D395)
Chemical Resistance Testing Workflow (ASTM D471)
References
economic feasibility analysis of bio-based isobutylene production
The imperative to transition towards a bio-based economy has spurred significant research and development into the production of renewable platform chemicals. Isobutylene, a key building block for fuels and polymers, is a prime candidate for such a transition. This guide provides a comprehensive economic feasibility analysis of bio-based this compound production, comparing it with the conventional petrochemical route. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the economic landscape of sustainable chemical production.
A Glimpse into Production Pathways
This compound can be produced through various routes, each with its own economic and technical considerations. The primary methods include:
-
Petrochemical Routes:
-
Steam Cracking of Naphtha: A well-established process where hydrocarbons are thermally cracked to produce a range of olefins, including this compound.[1][2][3]
-
Dehydrogenation of Isobutane: A catalytic process that converts isobutane, derived from natural gas or oil refining, into this compound.[4][5]
-
-
Bio-Based Routes:
-
Direct Fermentation of Sugars: Genetically engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, are used to convert sugars (from sources like corn, sugarcane, or lignocellulosic biomass) directly into isobutene gas.[6][7][8][9][10] This process offers the advantage of a direct conversion to a gaseous product, which can simplify downstream processing.[6][7][8]
-
Catalytic Upgrading of Bio-alcohols: This two-step process involves the fermentation of sugars to produce an intermediate alcohol, typically isobutanol, followed by the catalytic dehydration of the alcohol to this compound.[6][7][11][12]
-
The economic feasibility of bio-based routes is heavily dependent on feedstock costs, which can account for a significant portion of the total production cost.[6][8] While the production costs for bio-isobutene are currently higher than for its petrochemical counterpart, advancements in biotechnology and catalysis are expected to improve its competitiveness.[13]
Comparative Economic Analysis
The following tables provide a summary of key economic and performance metrics for the different this compound production pathways. It is important to note that the values for bio-based routes are often based on techno-economic models and pilot-scale data, and may vary depending on the specific technology, feedstock, and plant scale.
Table 1: Comparison of Key Economic Metrics for this compound Production
| Production Pathway | Feedstock | Capital Expenditure (CAPEX) | Operating Expenditure (OPEX) | Minimum Selling Price (MSP) |
| Petrochemical | ||||
| Steam Cracking | Naphtha | High | High | Variable (dependent on oil prices) |
| Isobutane Dehydrogenation | Isobutane | Moderate to High | Moderate | Variable (dependent on natural gas/oil prices) |
| Bio-Based | ||||
| Direct Fermentation | Sugars (e.g., glucose) | Moderate to High | High (feedstock cost is a major driver) | Estimated at ~€0.9/kg[6][8] |
| Catalytic Upgrading | Bio-isobutanol | Moderate | Moderate to High | Varies based on isobutanol price |
Table 2: Comparison of Key Performance Metrics for this compound Production
| Production Pathway | Key Performance Indicator | Typical Values |
| Petrochemical | ||
| Steam Cracking | This compound Yield | Varies with feedstock and operating conditions |
| Isobutane Dehydrogenation | Conversion | High |
| Selectivity | High | |
| Bio-Based | ||
| Direct Fermentation | Titer (g/L) | Under development, target >1 g/L/h[6] |
| Yield (g/g substrate) | Theoretical max ~0.31 g/g glucose[6] | |
| Productivity (g/L/h) | Target >1 g/L/h[6] | |
| Catalytic Upgrading (Dehydration of Isobutanol) | Conversion | >95% achievable[14] |
| Selectivity to this compound | >90% achievable[15] |
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in bio-based this compound production, the following diagrams are provided.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and advancing research in this field. Below are representative protocols for the key bio-based production steps.
Protocol 1: Fermentative Production of this compound using Engineered E. coli
1. Strain Preparation:
- An engineered E. coli strain capable of this compound production is cultured overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.
2. Inoculum Preparation:
- The overnight culture is used to inoculate a seed flask containing a defined minimal medium supplemented with a carbon source (e.g., glucose) and necessary nutrients. The culture is grown to a specific optical density (OD600).
3. Fermentation:
- A bioreactor containing the production medium is inoculated with the seed culture.
- Fermentation is carried out under controlled conditions of temperature, pH, and aeration. For anaerobic or microaerobic processes, the dissolved oxygen level is carefully controlled.
- The off-gas from the bioreactor, containing the produced this compound, is continuously collected.
4. This compound Quantification:
- The concentration of this compound in the off-gas is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID). A standard curve is used for quantification.
Protocol 2: Catalytic Dehydration of Bio-Isobutanol to this compound
1. Catalyst Preparation (Example: γ-Alumina):
- Commercial γ-alumina pellets are crushed and sieved to a specific particle size range.[11]
- The catalyst is then calcined at a high temperature in a furnace to activate it.
2. Reactor Setup:
- A fixed-bed reactor (e.g., a stainless steel tube) is packed with the prepared catalyst.
- The reactor is placed in a furnace with temperature control.
3. Catalytic Dehydration Reaction:
- A feed of bio-isobutanol is vaporized and mixed with an inert carrier gas (e.g., nitrogen).
- The gas mixture is passed through the heated catalyst bed at a controlled flow rate (defined by the weight hourly space velocity, WHSV).[7]
- Reaction temperatures typically range from 250°C to 400°C.[11]
4. Product Analysis:
- The reactor effluent is cooled to condense any liquid products.
- The gaseous products, including this compound and any byproducts, are analyzed by gas chromatography (GC) to determine the conversion of isobutanol and the selectivity to this compound.[11]
Conclusion
The economic feasibility of bio-based this compound production is a dynamic field, with ongoing research focused on improving yields, reducing costs, and scaling up production. While the petrochemical route currently holds a cost advantage, the rising demand for sustainable products, coupled with technological advancements in biotechnology and catalysis, is expected to make bio-isobutylene an increasingly viable and competitive alternative. The data and protocols presented in this guide offer a snapshot of the current landscape and provide a foundation for further research and development in this promising area.
References
- 1. sathyabama.ac.in [sathyabama.ac.in]
- 2. A Review on the Production of Light Olefins Using Steam Cracking of Hydrocarbons | MDPI [mdpi.com]
- 3. fkit.unizg.hr [fkit.unizg.hr]
- 4. intratec.us [intratec.us]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. Fermentative production of isobutene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fermentative production of isobutene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Fermentative production of isobutene | Semantic Scholar [semanticscholar.org]
- 10. Process demonstration isobutene - Fraunhofer IGB [igb.fraunhofer.de]
- 11. shokubai.org [shokubai.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. archivemarketresearch.com [archivemarketresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. repository.tudelft.nl [repository.tudelft.nl]
Isobutylene Derivatives Emerge as Superior Alternatives to Traditional Biomaterials in Drug Delivery and Medical Devices
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of isobutylene derivatives, particularly polythis compound (B167198) (PIB) and its copolymers like poly(styrene-b-isobutylene-b-styrene) (SIBS), reveals their significant advantages over traditional materials such as silicones and some biodegradable polymers in a range of biomedical applications. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, highlighting the superior mechanical properties, biocompatibility, and controlled drug release capabilities of this compound-based polymers, supported by experimental data.
Executive Summary
This compound derivatives are demonstrating remarkable potential to revolutionize the landscape of medical materials. Their inherent chemical stability, excellent biocompatibility, and tunable mechanical properties make them ideal candidates for long-term implants and sophisticated drug delivery systems. This guide benchmarks the performance of these advanced polymers against established materials, offering a data-driven resource for material selection in next-generation medical technologies.
Performance Benchmark: this compound Derivatives vs. Traditional Materials
The following tables summarize the key performance indicators of this compound derivatives in comparison to traditional materials like silicone and poly(lactic-co-glycolic acid) (PLGA).
Table 1: Comparative Mechanical Properties
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Key Advantages | Traditional Material Counterpart |
| Polythis compound (PIB) Rubber | ~20[1] | ~800[1] | Superior tear strength, abrasion resistance, and biocompatibility.[1] | Silicone Rubber |
| Poly(styrene-b-isobutylene-b-styrene) (SIBS) | ~13.5 (High Molecular Weight)[2] | - | Excellent biostability, hemocompatibility, and processability.[2][3] | Polyurethane, Silicone |
| Silicone Rubber | ~10[1] | ~700[1] | Well-established biocompatibility, flexibility. | - |
Table 2: Biocompatibility and In-Vivo Performance
| Material | Key Biocompatibility Findings | In-Vivo Performance Highlights | Traditional Material Counterpart |
| Polythis compound (PIB) / SIBS | - Non-cytotoxic.[4] - Resists fibroblast cell adhesion and biofilm formation.[4] - Does not substantially activate platelets.[5] - Minimal inflammatory response.[5] | - No embrittlement, calcification, or degradation observed in long-term implants.[5] - Excellent tissue and blood compatibility.[4] | Silicone, Polyethylene |
| Silicone | - Generally considered biocompatible. | - Prone to calcification in some applications, which can lead to stiffening and failure.[1] | - |
| Poly(lactic-co-glycolic acid) (PLGA) | - Biodegradable and generally biocompatible. | - Degradation products can cause a local acidic environment, potentially leading to inflammation.[6] | - |
Table 3: Drug Release Characteristics for Drug-Eluting Stents
| Polymer Coating | Drug | Release Profile | Key Findings |
| SIBS | Paclitaxel | Sustained release with approximately 10% of the drug eluted.[4] | Low permeability of SIBS allows for prolonged drug delivery, which is beneficial for certain therapeutic applications.[4] |
| PLGA/PEVA Blend | Paclitaxel | 65% total release at day 30.[7] | The addition of PLGA to PEVA enhances the degradation rate and allows for a more significant drug release.[7] |
| PLGA/ACP | Paclitaxel & Sirolimus | Burst release in the first week (~63% of paclitaxel, ~52% of sirolimus) followed by a slower release. | Combination drug delivery is feasible, with both drugs maintaining their release kinetics. |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate replication and further research.
Synthesis of Poly(styrene-b-isobutylene-b-styrene) (SIBS)
This protocol is based on the living cationic polymerization technique.
Materials:
-
Initiator: 5-tert-butyl-1,3-bis(1-methoxy-l-methylethyl)-benzene (hindered dicumyl ether, HDCE)[5]
-
Solvent System: Methyl chloride/Hexanes mixture[5]
-
Proton Trap: 2,6-di-tert-butylpyridine (B51100) (DTBP) or 2,6-lutidine[2]
-
Terminating Agent: Methanol[5]
Procedure:
-
The reaction is conducted in a moisture-free environment under a dry nitrogen blanket at -80°C.[5]
-
This compound is polymerized first using the HDCE/TiCl₄ initiating system in the methyl chloride/hexanes solvent. A proton trap is added to prevent side reactions.[2][5]
-
The polymerization of the central polythis compound block is allowed to proceed until the desired molecular weight is achieved.[5]
-
Styrene monomer is then introduced to the living polymer chains to grow the outer polystyrene blocks.[5]
-
The polymerization is terminated by the addition of prechilled methanol.[5]
-
The resulting SIBS triblock copolymer is then purified and dried.
In Vitro Drug Release Kinetics from Coated Stents
This protocol outlines a typical method for evaluating the release of a drug from a polymer-coated stent.
Materials:
-
Drug-eluting stent (e.g., SIBS-coated with paclitaxel)
-
Phosphate-buffered saline (PBS) at pH 7.4[7]
-
Tween 80 (or other surfactant to enhance drug solubility)[7]
-
Incubator with rotation capabilities set to 37°C[7]
-
High-performance liquid chromatography (HPLC) or UV/VIS spectrometer for drug concentration analysis[8]
Procedure:
-
Place the drug-eluting stent in a known volume of PBS (pH 7.4) containing a surfactant (e.g., 0.05 wt% Tween 80).[7]
-
Incubate the sample at 37°C with constant rotation (e.g., 120 rpm).[7]
-
At predetermined time intervals, withdraw an aliquot of the release medium for analysis.
-
Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method such as HPLC or UV/VIS spectrometry.[8]
-
Calculate the cumulative percentage of drug released over time.
Biocompatibility Testing: In Vitro Cytotoxicity
This protocol describes a common method for assessing the cytotoxicity of a polymer.
Materials:
-
Polymer sample (e.g., PIB-based mat)
-
L-929 mouse fibroblast cell line (or other relevant cell line)[9]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile culture plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Cell viability assay (e.g., MTT, dye exclusion)
Procedure:
-
Direct Contact Method: Sterilize the polymer sample and place it directly onto a confluent monolayer of L-929 fibroblasts in a culture plate.[10]
-
Indirect Contact (Elution) Method: Incubate the polymer sample in culture medium for a specified period (e.g., 24-72 hours) to create an extract. Then, expose a cell culture to this extract.[4][10]
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Assess cell morphology for any signs of toxicity (e.g., rounding, detachment) using a microscope.[4]
-
Quantify cell viability using a standard assay to determine the percentage of live cells compared to a negative control.
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polythis compound—New Opportunities for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afinitica.com [afinitica.com]
- 6. mdpi.com [mdpi.com]
- 7. Coating Techniques and Release Kinetics of Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
Safety Operating Guide
Proper Disposal Procedures for Isobutylene
The proper disposal of isobutylene, a highly flammable and pressurized gas, is critical for ensuring laboratory safety and regulatory compliance. The primary method of disposal for unused or partially used this compound is to return the gas cylinder to the supplier. For materials contaminated with this compound, disposal as hazardous waste is required, following specific collection and labeling protocols.
Immediate Safety and Handling
Before handling this compound, it is essential to be aware of its properties and associated hazards. This compound is an extremely flammable gas stored as a liquefied gas under pressure, which may explode if heated.[1][2] Contact with the evaporating liquid can cause cryogenic burns or frostbite.[2]
Personal Protective Equipment (PPE) and Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to avoid inhalation of vapors.[3][4]
-
Ignition Sources: Keep this compound away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][4] Smoking is strictly prohibited in areas where it is used or stored.[5]
-
Equipment: Use spark-proof tools and explosion-proof electrical equipment.[1][5] All equipment must be grounded to prevent static electricity discharge.[3][6]
-
Personal Protective Equipment: Wear safety goggles or a face shield, protective gloves, and a lab coat.[4][7] For significant releases, a self-contained breathing apparatus (SCBA) may be necessary.[3][5]
Step 1: Assess the Type of this compound Waste
The correct disposal procedure depends on the form of the waste. Determine if you are disposing of:
-
An empty or partially used gas cylinder.
-
Materials contaminated with this compound (e.g., spill cleanup materials, contaminated labware).
Step 2: Procedure for Gas Cylinder Disposal
Do not attempt to vent or dispose of the contents of a gas cylinder yourself. Empty and partially used cylinders contain residual gas and pressure, posing a significant hazard.
Procedural Steps:
-
Close the Valve: Ensure the cylinder valve is tightly closed.[1]
-
Check for Leaks: After closing, check for any leaks from the valve.
-
Replace Cap: Securely replace the valve protection cap.[8]
-
Label the Cylinder: Clearly label the cylinder as "EMPTY" or indicate it is partially used.
-
Return to Supplier: The standard and safest procedure is to return the pressure vessel to the supplier.[1][8][9] Contact your supplier to arrange for pickup or return.
Step 3: Procedure for this compound-Contaminated Waste
Materials such as absorbents from a spill, contaminated wipes, or labware must be treated as hazardous waste. This compound is classified as an ignitable hazardous waste.[10][11]
Procedural Steps:
-
Waste Collection:
-
Container Labeling:
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.[10][12]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[10][11]
-
Ensure the SAA is in a cool, well-ventilated area away from ignition sources.[4] Use secondary containment for any liquid wastes.[12]
-
-
Arrange for Disposal:
Emergency Procedures for Spills and Leaks
In the event of an this compound leak or spill, immediate action is required.
-
Evacuate: Evacuate all non-essential personnel from the area.[5][14]
-
Eliminate Ignition Sources: Immediately remove all sources of ignition (no flares, smoking, or flames in the hazard area).[9][14]
-
Ventilate: Increase ventilation to the area to disperse the gas.[14]
-
Stop the Leak (If Safe): If it can be done without risk, stop the flow of gas.[9][14] For a leaking cylinder that cannot be stopped, move it to a safe, open-air location and allow it to empty.[14]
-
Leaking Gas Fire: DO NOT extinguish a leaking gas fire unless the leak can be stopped safely.[1][2][6] An explosive atmosphere could re-form.[6]
Summary of this compound Properties and Exposure Limits
The following table summarizes key quantitative data for this compound.
| Property | Value |
| UN Number | 1055[3] |
| CAS Number | 115-11-7[4] |
| Boiling Point | -6.9°C (19.6°F)[3] |
| Melting Point | -140.3°C (-220.5°F)[3] |
| Lower Explosive Limit (LEL) | 1.8% (V)[1] |
| Upper Explosive Limit (UEL) | 9.6% (V)[1] |
| Autoignition Temperature | 465°C (869°F)[1] |
| ACGIH TLV (8-hr TWA) | 250 ppm[9] |
This compound Disposal Workflow
The logical flow for determining the proper disposal route for this compound waste is outlined below.
Caption: Logical workflow for this compound disposal decisions.
References
- 1. gasinnovations.com [gasinnovations.com]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. This compound Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 4. pushinechemical.com [pushinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. data.ntsb.gov [data.ntsb.gov]
- 7. msdsdigital.com [msdsdigital.com]
- 8. allgas.com [allgas.com]
- 9. More is on the way! | Airgas [airgas.com]
- 10. odu.edu [odu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. ptb.de [ptb.de]
- 14. nj.gov [nj.gov]
Essential Safety and Handling Protocols for Isobutylene
Handling isobutylene, an extremely flammable and pressurized gas, demands rigorous adherence to safety protocols to mitigate risks of fire, explosion, oxygen displacement, and cryogenic burns. This guide provides essential, procedural information for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices in the laboratory.
Hazard Summary
This compound presents several critical hazards that must be understood and controlled.[1][2] It is an extremely flammable gas that can form explosive mixtures with air.[3][4] As a gas stored under pressure, containers may explode when heated.[3][5][6] Contact with the rapidly evaporating liquid can cause frostbite, and high concentrations of the gas can displace oxygen, leading to rapid suffocation.[3][4][5]
| Hazard | Description |
| Flammability | Extremely flammable gas. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7] |
| Pressure | Contains gas under pressure; may explode if heated.[1][2][3][5][6] Cylinders exposed to fire may rupture with violent force.[1] |
| Asphyxiation | May displace oxygen in high concentrations, causing rapid suffocation.[1][3][4][5] |
| Contact Hazard | Contact with liquid or rapidly expanding gas can cause cryogenic burns or frostbite.[3][5][6] |
Personal Protective Equipment (PPE) Protocol
A risk assessment is critical before handling this compound. The following table outlines the recommended PPE for various operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Gas Handling (in a well-ventilated, closed system) | Safety glasses with side shields.[1] | Wear appropriate gloves to prevent skin exposure (e.g., neoprene, nitrile).[8] | Not typically required if ventilation is adequate to maintain exposure below limits. A risk assessment should confirm. | Standard lab coat, closed-toe shoes. |
| Cylinder Connection/ Disconnection or Potential Liquid Contact | Vapor-proof safety goggles and a face shield.[1] | Cold-insulating gloves to protect against frostbite.[9] | Not required if performed in a well-ventilated area. Have emergency respirators available. | Flame-resistant lab coat or clothing.[8] Wear leather safety gloves and safety shoes when handling cylinders.[1] |
| Emergency Response (e.g., Leak) | Full face-piece protection. | Cold-insulating and chemical-resistant gloves. | A MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece is required.[7][10] | Chemical protection suit or approach-type protective suits for large releases.[1][10] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling requires a controlled environment and methodical procedures. Always work in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.[5][11]
1. Area Preparation
-
Eliminate Ignition Sources : Ensure the work area is free of heat, sparks, open flames, and hot surfaces.[5][6][10] Post "No Smoking" signs.[1][11]
-
Use Proper Equipment : All electrical equipment must be explosion-proof.[6][12] Use only non-sparking, grounded tools and equipment to prevent static discharge.[1][2][6]
-
Verify Emergency Equipment : Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (carbon dioxide or dry chemical) are immediately accessible.[1][3][9]
2. Cylinder Handling and Storage
-
Transport : Move cylinders using a suitable hand truck; do not drag, roll, or drop them.[11][13] Keep the valve protection cap in place until the cylinder is secured.[11]
-
Securement : Cylinders must be stored upright and firmly secured to a wall or bench to prevent falling.[1][13]
-
Storage : Store cylinders in a cool, dry, well-ventilated, and segregated area away from direct sunlight and incompatible materials like oxidizers.[1][6][10][13] The storage temperature should not exceed 125°F (52°C).[13][14]
3. Performing Work
-
System Integrity : Use in a closed system designed for flammable gases.[1] A backflow prevention device in the piping is recommended.[4]
-
Valve Operation : Open the cylinder valve slowly to avoid pressure shock.[1] If the valve is difficult to open, discontinue use and contact the supplier.[1] Close the valve after each use and when the cylinder is empty.[1]
Emergency and Disposal Plan
Emergency Protocol for Leaks
-
Evacuate : Immediately evacuate all non-essential personnel from the area, keeping people upwind of the leak.[7][13]
-
Eliminate Ignition Sources : If it can be done safely, shut off all sources of ignition.[4][5][7]
-
Ventilate : Increase ventilation in the area to disperse the gas.[7]
-
Stop the Leak : If it is safe to do so, stop the flow of gas.[7] This may involve closing the cylinder valve.
-
Fire Response : If a leaking gas fire occurs, do not extinguish the flame unless the gas flow can be stopped safely.[3][5][6] An explosive reignition can occur.[3] Instead, use a water spray to cool the cylinder and surrounding containers from a safe distance.[1][3]
Disposal Plan
-
Product Disposal : Disposal must be conducted in accordance with all federal, state, and local regulations.[9] this compound may be classified as a hazardous waste with the EPA number D001.[9]
-
Container Disposal : Do not attempt to refill or dispose of the cylinder yourself. When empty, close the valve, replace the valve cap, and return the cylinder to the supplier.[12] Empty containers retain hazardous residue and must be handled with care.[2][12]
Visualized Workflow: Safe Handling of this compound Cylinders
The following diagram illustrates the key procedural steps for safely managing this compound cylinders from receipt to disposal.
Caption: Logical workflow for this compound cylinder management.
References
- 1. gasinnovations.com [gasinnovations.com]
- 2. diamondpetrochemicals.com [diamondpetrochemicals.com]
- 3. amp.generalair.com [amp.generalair.com]
- 4. More is on the way! | Airgas [airgas.com]
- 5. data.ntsb.gov [data.ntsb.gov]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. nj.gov [nj.gov]
- 8. pushinechemical.com [pushinechemical.com]
- 9. middlesexgases.com [middlesexgases.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. manuals.plus [manuals.plus]
- 12. allgas.com [allgas.com]
- 13. efcgases.com [efcgases.com]
- 14. google.com [google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
